(E/Z)-Acetamiprid
Description
Acetamiprid has been reported in Streptomyces canus with data available.
Structure
3D Structure
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034300, DTXSID901015148 | |
| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB] Powder; [MSDSonline] | |
| Record name | Acetamiprid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |
| Record name | Acetamiprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.330 g/cu cm at 20 °C | |
| Record name | Acetamiprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000044 [mmHg] | |
| Record name | Acetamiprid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals, White crystalline solid | |
CAS No. |
160430-64-8, 135410-20-7 | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamiprid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamiprid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAMIPRID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetamiprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.9 °C | |
| Record name | Acetamiprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
(E/Z)-Acetamiprid chemical structure and isomerism
An In-depth Technical Guide on the Chemical Structure and Isomerism of (E/Z)-Acetamiprid
Introduction
Acetamiprid is a systemic neonicotinoid insecticide widely used to control sucking insects on a variety of crops, including leafy vegetables, fruits, and ornamental plants.[1] Its efficacy is rooted in its action as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[2][3] From a chemical standpoint, Acetamiprid's molecular architecture is notable for the presence of a cyanoimino group, which gives rise to geometric isomerism. This guide provides a detailed technical overview of the chemical structure of Acetamiprid, with a core focus on its (E/Z) isomerism, targeting researchers, scientists, and professionals in drug development.
Chemical Structure of Acetamiprid
Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄ and a molar mass of 222.67 g/mol , is systematically named (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide.[1][4] Its structure is characterized by a 6-chloro-3-pyridine methyl group linked to a cyanoamidine moiety.[1][5] The presence of a carbon-nitrogen double bond (C=N) within the cyanoimino group is the key feature that allows for the existence of geometric isomers.[1][2]
(E/Z) Isomerism in Acetamiprid
The restricted rotation around the C=N double bond in the cyanoimino portion of the molecule results in two distinct geometric isomers: (E)-Acetamiprid and (Z)-Acetamiprid.[1][2] The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) nomenclature is used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules.
The (E)-isomer is recognized as being more stable and is considered the biologically active form of the insecticide.[1][2] In solution, Acetamiprid can exist as a mixture of these isomers, and interconversion is possible.[1] Additionally, due to the rotation of single bonds, particularly in the N-pyridylmethylamino group, a variety of stable conformers can also exist.[1][2]
Caption: (E) and (Z) isomers of Acetamiprid.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for Acetamiprid. It is important to note that these values typically represent the (E)-isomer or a mixture, as it is the most common form.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₄ | [1][5] |
| Molar Mass | 222.678 g/mol | [1] |
| Appearance | White crystalline powder / odorless solid | [1][6] |
| Melting Point | 98.9 °C | [1][4][6] |
| Density | 1.330 g/cm³ at 20 °C | [4][6] |
| Water Solubility | 4,250 mg/L at 25 °C | [6] |
| Vapor Pressure | < 1 x 10⁻⁶ Pa at 25 °C | |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.80 at 25 °C | [4][6] |
| CAS Number | 135410-20-7 ((E)-isomer); 160430-64-8 (unspecified) | [6][7] |
Experimental Protocols
Synthesis of Acetamiprid
The commercial production of Acetamiprid is a multi-step chemical synthesis.[2] A common pathway involves:
-
Preparation of the Pyridine Intermediate : Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine from 2-chloro-5-chloromethylpyridine and an aqueous solution of methylamine.[8]
-
Formation of the Cyanoamidine Moiety : A separate synthesis of a cyano-containing reactant, such as cyanoethyl methacrylate, from acetonitrile, ethanol, and cyanamide.[8]
-
Coupling Reaction : The final step involves the reaction of the N-(6-chloro-3-pyridylmethyl)methylamine intermediate with the cyanoamidine precursor under controlled temperature conditions (e.g., heating to 65°C) to form Acetamiprid.[8]
-
Purification : The product is then purified, typically through filtration, washing with a salt solution, and drying.[8]
Caption: General synthesis workflow for Acetamiprid.
Separation of (E/Z) Isomers
Separating geometric isomers like those of Acetamiprid can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique.
Protocol: HPLC Separation
-
System : A reverse-phase HPLC system equipped with a Diode-Array Detector (DAD) is commonly used.[9][10][11]
-
Column : A C18 column (e.g., Agilent Zorbax Eclipse C18, 50 mm × 4.6 mm, 1.8 µm) is suitable for separation.[9]
-
Mobile Phase : An isocratic elution with a mixture of acetonitrile and acidified water (e.g., 1.5% acetic acid in ultrapure water) in a 30:70 (v/v) ratio is effective.[9]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[9]
-
Temperature : The column is maintained at a constant temperature, for example, 25 °C.[9]
-
Detection : The DAD is set to a wavelength where Acetamiprid shows strong absorbance, such as 245 nm or 254 nm.[9][12]
The different spatial arrangements of the (E) and (Z) isomers lead to slight differences in their polarity and interaction with the stationary phase, allowing for their separation and distinct retention times on the chromatogram.[13]
Characterization and Quantification
Multiple analytical techniques are employed for the characterization and quantification of Acetamiprid in various matrices.
Protocol: Sample Preparation (QuEChERS Method for Agricultural Products) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for extracting pesticide residues from food and agricultural samples.[9][14]
-
Homogenization : A representative sample (e.g., 10 g of tomato) is homogenized.[9]
-
Extraction : The homogenized sample is vigorously shaken with acetonitrile.[9]
-
Salting Out : A buffered salt mixture (e.g., magnesium sulfate, sodium acetate) is added to induce phase separation.[9][15]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture (e.g., primary-secondary amine (PSA) and magnesium sulfate) to remove interferences.[9]
-
Analysis : After centrifugation, the final extract is ready for analysis by HPLC or GC.[9]
Caption: QuEChERS sample preparation workflow.
Instrumental Analysis Techniques:
-
¹H NMR and FTIR Spectroscopy : These methods can be used to monitor the degradation of Acetamiprid and identify its structural features, such as the cyano group and protons on the aromatic and acyclic moieties.[16]
-
HPLC-DAD/HPLC-MS/MS : As described above, HPLC is the primary method for separation and quantification. Mass spectrometry (MS/MS) coupling provides high sensitivity and selectivity for residue analysis.[17]
-
Gas Chromatography (GC) : GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the determination of Acetamiprid.[18]
Conclusion
The chemical structure of Acetamiprid is defined by its chloropyridinyl and cyanoimino functional groups. The C=N double bond within the cyanoimino moiety is the source of (E/Z) geometric isomerism, a critical factor that influences the compound's biological activity, with the (E)-isomer being the more stable and active form.[1][2] A thorough understanding of this isomerism, supported by robust analytical protocols for synthesis, separation, and characterization, is essential for its effective use in agriculture and for comprehensive evaluation in the contexts of drug development and environmental safety. The methodologies outlined in this guide, from synthesis to trace residue analysis, provide a foundational framework for researchers and scientists working with this significant neonicotinoid insecticide.
References
- 1. Acetamiprid - Wikipedia [en.wikipedia.org]
- 2. Acetamiprid [sitem.herts.ac.uk]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. fao.org [fao.org]
- 5. webqc.org [webqc.org]
- 6. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamiprid Chemical Structure built with Model Parts from Indigo Instruments [indigoinstruments.com]
- 8. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Experimental determination of acetamiprid pesticide residue in three different types of pistachio by ion mobility spectrometry and using QuEChERS method in the different temperatures and in the presence of ammonia as dopant gas | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. mhlw.go.jp [mhlw.go.jp]
An In-Depth Technical Guide to the Synthesis of (E/Z)-Acetamiprid and Its Precursors
This technical guide provides a comprehensive overview of the synthetic pathways for the neonicotinoid insecticide, (E/Z)-Acetamiprid, and its key precursors. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction to Acetamiprid
Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used insecticide effective against a broad spectrum of sucking insects.[1] Its synthesis involves a multi-step process starting from simple precursors. This guide will detail the preparation of key intermediates including 2-Chloro-5-chloromethylpyridine, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, and Ethyl N-cyanoethanimideate, culminating in the final synthesis of Acetamiprid.
Synthesis of Precursor: 2-Chloro-5-chloromethylpyridine
The intermediate 2-chloro-5-chloromethylpyridine is a critical building block in the synthesis of Acetamiprid. Two primary routes for its synthesis are outlined below.
Route 1: From 3-Picoline
A common industrial method for the synthesis of 2-chloro-5-chloromethylpyridine starts from 3-picoline (3-methylpyridine). This process can be achieved through various methods, including a one-step chlorination reaction.[2]
Experimental Protocol:
-
Catalyst Preparation: A supported palladium chloride catalyst is prepared by immersing an alumina carrier in an aqueous solution of palladium chloride, followed by drying and roasting.[2]
-
Chlorination Reaction: 3-methylpyridine is vaporized and mixed with chlorine gas. This gaseous mixture is then passed through a tubular reactor containing the prepared catalyst at a controlled temperature to yield 2-chloro-5-chloromethylpyridine.[2]
Route 2: From 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde
An alternative synthesis route utilizes 2-chloro-2-chloromethyl-4-cyanobutyraldehyde as the starting material.[3]
Experimental Protocol:
-
18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde is dissolved in 50 ml of toluene.[3]
-
To this solution, a toluene solution containing 33 g (1.1 equiv) of solid phosgene is added dropwise over 1 hour.[3]
-
The reaction mixture is maintained at 50°C with insulation for 5 hours.[3]
-
After the reaction, the mixture is cooled to induce crystallization, yielding the 2-chloro-5-chloromethylpyridine intermediate.[3]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Solid Phosgene | Toluene | 50 | 5 | 97 | Not Specified | [3] |
Synthesis of Precursor: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine
This intermediate is synthesized through the amination of 2-chloro-5-chloromethylpyridine.
Experimental Protocol:
-
Toluene is added to a reaction kettle and cooled to below -5°C.[4]
-
Monomethylamine gas is introduced into the cooled toluene.[4]
-
A toluene solution of 2-chloro-5-chloromethylpyridine is then added dropwise to the reaction mixture.[4]
-
The reaction generates N-(6-chloro-3-pyridylmethyl)-methylamine, which is then purified through washing, separation, and distillation to remove the toluene.[4] Polar aprotic solvents like DMF can also be used to enhance reactivity, with the reaction often conducted between 50-80°C.[5]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-chloromethylpyridine | Monomethylamine gas | Toluene | -5 to 5 | Not Specified | Not Specified | Not Specified | [4] |
Synthesis of Precursor: Ethyl N-cyanoethanimideate
Ethyl N-cyanoethanimideate is another crucial precursor for the final condensation step.
Route 1: From Triethyl orthoacetate and Cyanamide
Experimental Protocol:
-
A mixture of 162.0 g (1.0 mole) of ethyl orthoacetate, 42.0 g (1.0 mole) of cyanamide, and 134.0 g (2.0 moles) of acetic anhydride is prepared in a flask.[6]
-
The reaction mixture is heated to 130-140°C, during which ethyl acetate and acetic acid are distilled off.[6]
-
Heating is continued at 135-140°C for approximately 1 hour until most of the remaining ethyl acetate and acetic acid have been removed.[6]
-
The residue is then distilled under reduced pressure (20 mm Hg) at 90-95°C to afford the product.[6]
Route 2: Improved Process
An improved process utilizes acetonitrile, ethanol, and hydrogen chloride.[7]
Experimental Protocol:
-
Acetonitrile, absolute ethanol, and hydrogen chloride gas are reacted at 0-5°C for 9-10 hours to form a salt. The reaction is then kept at 25-30°C for 7-8 hours.[7]
-
The reaction solution is cooled to 0°C, and a 28% aqueous solution of cyanamide is added. The pH is adjusted to 6-7 with 30% aqueous sodium hydroxide solution, and the reaction is maintained at 20-25°C for 0.5-1 hour.[7]
-
The mixture is allowed to stand for 30 minutes, and the organic layer is separated and purified by vacuum distillation.[7]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl orthoacetate, Cyanamide | Acetic anhydride | None | 130-140 | 1 | 90 | Not Specified | [6] |
| Acetonitrile, Ethanol, Cyanamide | Hydrogen chloride, Sodium hydroxide | Toluene | 0-30 (multi-step) | ~18 | 91.65 | 99.7 | [7] |
Synthesis of this compound
The final step in the synthesis of Acetamiprid is the condensation of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine with a cyano-functionalized reagent.
Experimental Protocol:
-
In a 1000ml four-hole boiling flask equipped with a stirrer, thermometer, and a device for absorbing tail gas, add 150 grams of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (referred to as benzyl methylamine in the patent) and 100 grams of methanol.[8]
-
Add 110 grams of N-cyano group second imido acid methyl esters (a derivative of ethyl N-cyanoethanimideate).[8]
-
Heat the mixture to 60°C and react for 5 hours.[8]
-
After the reaction, cool the mixture and filter the resulting crystals.[8]
-
Wash the crystals with acetone by drip washing to obtain the final Acetamiprid product.[8]
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | N-cyano group second imido acid methyl esters | Methanol | 60 | 5 | 95 | 98 | [8] |
Synthesis Pathway Diagrams
Caption: Overall synthesis pathway of this compound from various precursors.
References
- 1. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]
- 5. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | RUO [benchchem.com]
- 6. Ethyl N-cyanoethanimideate CAS#: 1558-82-3 [amp.chemicalbook.com]
- 7. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]
- 8. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Acetamiprid on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acetamiprid is a prominent member of the neonicotinoid class of insecticides, which are recognized for their potent and selective action against insect pests.[1] The primary molecular target of acetamiprid is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism by which acetamiprid interacts with nAChRs. It details the molecular binding, agonistic action, and the basis for its selective toxicity. Furthermore, this document outlines the key experimental protocols used to elucidate this mechanism, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Agonistic Action
Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast cholinergic synaptic transmission.[1][3][4] In insects, these receptors are predominantly located in the central nervous system.[3] Acetamiprid functions as a potent agonist at these receptors.[5][6]
Upon binding to the acetylcholine (ACh) binding site at the interface between nAChR subunits, acetamiprid mimics the action of the endogenous neurotransmitter ACh.[6] This binding event stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). The resulting depolarization of the postsynaptic membrane causes uncontrolled nerve impulses, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[2][7]
The selectivity of acetamiprid for insect nAChRs over their mammalian counterparts is a key feature of its toxicological profile.[8][9] This selectivity is attributed to structural differences in the receptor's binding pocket. Specifically, the N-cyanoimine group of acetamiprid interacts favorably with amino acid residues unique to insect nAChRs, such as those in loop D.[10][11] In contrast, mammalian nAChRs possess different residues at these positions, resulting in a significantly lower binding affinity for acetamiprid.[9][10] While acetamiprid is a full agonist on some insect nAChR subtypes, it acts as a poor or partial agonist on mammalian receptors.[1][5]
Quantitative Data on Acetamiprid-nAChR Interaction
The interaction of acetamiprid with nAChRs has been quantified using various techniques, providing data on its potency and efficacy across different species and receptor subtypes. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Species / Receptor Subtype | Value | Comments | Reference |
| pEC₅₀ | Drosophila Dα2β2 nAChR (Wild Type) | 5.26 ± 0.09 | pEC₅₀ is the negative log of the EC₅₀ value. | [12] |
| pEC₅₀ | Drosophila Dα2β2 nAChR (T77R Mutant) | 5.42 ± 0.06 | Mutation had no significant effect on acetamiprid potency. | [12] |
| pEC₅₀ | Drosophila Dα2β2 nAChR (T77R+E79V Mutant) | 5.38 ± 0.04 | Mutation had no significant effect on acetamiprid potency. | [12] |
| EC₅₀ | Rat α3β4 nAChR | 0.130 ± 0.017 M | Demonstrates very weak partial agonist activity on this mammalian subtype. | [13] |
| LD₅₀ (Oral, 72h) | Wood Ant (Formica polyctena) | 323.4 ng/individual | Equivalent to 23.1 ng/mg body weight. | [6] |
| LD₅₀ (Oral) | Bumble Bee (Bombus sp.) | 2.1 - 2.8 ng/individual | Indicates high toxicity to this non-target beneficial insect. | [6] |
| LD₅₀ (Oral) | Honey Bee (Apis mellifera) | 8850 ng/individual (8.85 µg) | Shows comparatively lower toxicity to honeybees than bumble bees. | [6] |
| Agonist Activity | Rat Cerebellar Neurons | Induces Ca²⁺ influx at 1 µM | Similar in magnitude to nicotine, suggesting effects on mammalian neurons. | [14] |
| Modulatory Effect | Rat α7 nAChR | Increases ACh-evoked currents | Acts as a positive allosteric modulator in addition to a weak agonist. | [15] |
Key Experimental Protocols
The mechanism of acetamiprid has been elucidated through a combination of electrophysiology, radioligand binding assays, and computational modeling.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ or Kₐ) of a compound for a receptor. It involves competing a non-labeled compound (acetamiprid) against a radiolabeled ligand known to bind to the target receptor.[16][17]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize insect heads or specific tissues (e.g., thoracic ganglia) or cultured cells expressing the nAChR of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[18]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[18]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[18]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[18]
-
-
Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine), and varying concentrations of the unlabeled test compound (acetamiprid).[18][19]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).[20]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing unbound ligand to pass through.[18][21]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (acetamiprid) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[18]
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to study the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[22] It allows for the direct measurement of ionic currents passing through the channel in response to an agonist like acetamiprid, providing information on potency (EC₅₀) and efficacy.[23]
Detailed Protocol:
-
Receptor Expression:
-
Synthesize cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits) from cDNA templates.
-
Harvest oocytes from a Xenopus laevis frog.
-
Microinject the cRNA mixture into the cytoplasm of the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).
-
"Clamp" the membrane potential at a fixed holding potential (e.g., -80 mV) using the voltage-clamp amplifier.[24]
-
-
Compound Application and Data Acquisition:
-
Apply acetylcholine or acetamiprid to the oocyte by switching the perfusion solution to one containing the compound at a known concentration.
-
Record the resulting inward current, which reflects the flow of cations through the activated nAChR channels.
-
To generate a dose-response curve, apply a range of acetamiprid concentrations to the same oocyte, with sufficient washout periods in between applications to allow for receptor recovery.[25]
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each concentration.
-
Normalize the responses to the maximum response elicited by a saturating concentration of a full agonist (e.g., ACh).
-
Plot the normalized current against the logarithm of the acetamiprid concentration and fit the data to determine the EC₅₀ and Hill coefficient.
-
Computational Modeling
In silico methods like homology modeling and molecular docking are used to predict and visualize the binding interactions between acetamiprid and the nAChR at an atomic level.[26][27]
General Protocol:
-
Homology Modeling:
-
Since the full structure of most insect nAChRs is not available, a homology model is built using a known structure as a template. The acetylcholine-binding protein (AChBP) is a common template due to its high structural homology to the nAChR's extracellular ligand-binding domain.[28][29]
-
The amino acid sequence of the target insect nAChR subunit is aligned with the template sequence.
-
Modeling software (e.g., Modeller) is used to build the three-dimensional structure of the nAChR ligand-binding domain based on the template's coordinates.[29]
-
-
Molecular Docking:
-
The 3D structure of acetamiprid is prepared (ligand preparation).
-
The prepared ligand is "docked" into the predicted binding site of the nAChR homology model using docking software.
-
The software samples many possible binding poses and orientations and scores them based on energetic favorability.[26]
-
-
Analysis and Refinement:
-
The top-ranked docking poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking, electrostatic interactions) between acetamiprid and specific amino acid residues in the binding pocket.[11][26]
-
Molecular Dynamics (MD) simulations can be performed to refine the docked pose and assess the stability of the ligand-receptor complex over time.[26]
-
Downstream Signaling and Toxicological Implications
While the primary effect of acetamiprid is the direct activation of nAChRs, downstream consequences of this event contribute to its overall toxicity profile, particularly in non-target organisms. Chronic or high-dose exposure in mammals can lead to adverse outcomes by dysregulating cellular signaling pathways.
A study on rats demonstrated that acetamiprid-induced cardiotoxicity is mediated by the dysregulation of the α7 nAChR and its downstream targets.[30] Acetamiprid exposure led to the downregulation of pro-survival pathways (Erk, Bcl-2) and the upregulation of pro-apoptotic pathways (Jnk, Bax, Caspase-3), ultimately contributing to myocardial damage.[30]
Conclusion
The mechanism of action of acetamiprid is centered on its role as a potent and selective agonist of insect nicotinic acetylcholine receptors. Its efficacy is rooted in specific molecular interactions within the nAChR binding site, which are distinct from those observed in mammalian receptors. A combination of electrophysiological, biochemical, and computational methods has been instrumental in characterizing these interactions, quantifying the compound's potency, and understanding its toxicological profile. This comprehensive understanding is vital for the development of next-generation insecticides with improved selectivity and for assessing the potential risks of neonicotinoids to non-target species.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors [mdpi.com]
- 6. Effects of two nAChR agonists on wood ants: acetamiprid induces lethality and immediate hypoactivity, while flupyradifurone causes time-delayed hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review | MDPI [mdpi.com]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions between neonicotinoids and key residues of insect nAChR based on an ab initio quantum chemistry study: hydrogen bonding and cooperative pi-pi interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. revvity.com [revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. Neonicotinoids show selective and diverse actions on their nicotinic receptor targets: electrophysiology, molecular biology, and receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor α1 subunit predicts resistance emergence in pests - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Acetamiprid induces cardiotoxicity in rats by dysregulating α7 nAChR and its downstream targets: The ameliorative role of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (E/Z)-Acetamiprid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetamiprid, a prominent neonicotinoid insecticide, is characterized by the presence of (E) and (Z) isomers arising from the geometry of its cyanoimino group. It is widely acknowledged that the (E)-isomer is the more stable and biologically active form.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Acetamiprid, focusing on its isomeric forms. While quantitative data for the commercially available Acetamiprid, which is predominantly the (E)-isomer, is presented, a significant data gap exists in the scientific literature regarding the specific physicochemical properties of the isolated (Z)-isomer. This guide addresses this gap by detailing the established experimental protocols for determining these properties and outlines the methodologies for isomer separation and characterization. Furthermore, it visualizes the isomerization process, a general experimental workflow, and the established mode of action of Acetamiprid on the nicotinic acetylcholine receptor.
Introduction
Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a wide range of sucking insects.[2] Its molecular structure contains a C=N double bond in the cyanoimino moiety, giving rise to geometric isomerism, specifically (E) and (Z) configurations.[2] The spatial arrangement of the substituents around this double bond significantly influences the molecule's interaction with its biological target, the nicotinic acetylcholine receptor (nAChR).[3][4] The (E)-isomer is considered the active form of the insecticide.[1][2] Understanding the distinct physicochemical properties of each isomer is crucial for optimizing formulation, assessing environmental fate, and designing more effective and selective crop protection agents.
Physicochemical Properties of Acetamiprid
| Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₁ClN₄ | |
| Molar Mass | 222.67 g/mol | |
| Physical State | White crystalline solid/powder | |
| Melting Point | 98.9 °C | [1] |
| Water Solubility | 4250 mg/L | 25 °C[5] |
| logP (Octanol-Water Partition Coefficient) | 0.80 | 25 °C[5] |
| Vapor Pressure | < 1 x 10⁻⁶ Pa | 25 °C[6] |
| pKa | 0.7 | [5] |
Note: These values are for the technical grade Acetamiprid and are therefore representative of the (E)-isomer. Diastereomers, such as E/Z isomers, are expected to have different physicochemical properties, including melting point, solubility, and chromatographic behavior.[7]
(E/Z) Isomerism and Stability
The (E) and (Z) isomers of Acetamiprid can interconvert, with the (E)-isomer being the thermodynamically more stable form.[2] This isomerization is a critical factor to consider in synthesis, formulation, and analysis.
Caption: Interconversion between (E) and (Z) isomers of Acetamiprid.
Experimental Protocols
Synthesis of Acetamiprid
The synthesis of Acetamiprid generally results in the formation of the more stable (E)-isomer. A common synthetic route involves the reaction of N-(6-chloro-3-pyridylmethyl)methylamine with a cyanoethyl ester.[6][8]
Caption: General synthesis workflow for (E)-Acetamiprid.
Separation and Isolation of (E/Z) Isomers
The separation of (E) and (Z) isomers of Acetamiprid can be achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).
Protocol for HPLC Separation:
-
Column: A reverse-phase column, such as a C18, is typically used.[9] For challenging separations of E/Z isomers, silica gel impregnated with silver nitrate has been reported to be effective due to differential π-complex formation.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape.[9][11]
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.[12][13]
-
Preparative HPLC: For isolation of individual isomers for further characterization, a preparative HPLC system with a larger column and higher flow rate would be employed.
Characterization of Isomers
Once separated, the individual isomers can be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between (E) and (Z) isomers. The chemical shifts and coupling constants of the protons and carbons near the C=N double bond will differ between the two isomers.[14][15]
-
X-ray Crystallography: This technique can provide the definitive solid-state structure of each isomer, confirming the geometric configuration.[5]
-
Mass Spectrometry (MS): While the mass spectra of (E) and (Z) isomers are often identical, fragmentation patterns under certain conditions (e.g., in tandem MS) may show differences that can aid in their identification.[7]
Caption: Experimental workflow for isomer separation and characterization.
Determination of Physicochemical Properties
Standard OECD (Organisation for Economic Co-operation and Development) guidelines are followed for the determination of key physicochemical properties.
-
Water Solubility (OECD 105): The flask method or the column elution method can be used to determine the saturation concentration of each isomer in water at a specific temperature.
-
Partition Coefficient (logP) (OECD 107 or 117): The shake-flask method or HPLC method can be used to determine the ratio of the concentration of the isomer in octanol and water.
-
Vapor Pressure (OECD 104): The vapor pressure can be determined using methods such as the gas saturation method or by thermogravimetric analysis.
Biological Activity and Signaling Pathway
Acetamiprid is an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[3][16] The binding of Acetamiprid to the nAChR leads to the opening of the ion channel, resulting in an influx of sodium ions and subsequent nerve excitation, paralysis, and death of the insect.[17] The (E)-isomer is reported to have a higher affinity for the nAChR compared to the (Z)-isomer, which explains its higher insecticidal activity.[2]
Caption: Signaling pathway of (E)-Acetamiprid at the nicotinic acetylcholine receptor.
Conclusion
While the (E)-isomer of Acetamiprid is well-characterized, a significant knowledge gap exists regarding the specific physicochemical properties of the (Z)-isomer. This guide highlights the importance of this missing information for a complete understanding of Acetamiprid's behavior and provides the necessary experimental framework for future research to address this gap. The detailed protocols and visual workflows presented herein serve as a valuable resource for researchers in the fields of pesticide science, drug development, and analytical chemistry. Further studies focusing on the isolation and characterization of the (Z)-isomer are crucial for a more comprehensive risk assessment and the potential for developing more refined and effective insecticidal products.
References
- 1. fao.org [fao.org]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of Acetamiprid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery and development of acetamiprid
Introduction
Acetamiprid is a prominent member of the neonicotinoid class of insecticides, distinguished by its systemic properties and broad-spectrum efficacy against a wide range of sucking insects.[1][2][3][4][5] Developed in the late 1980s by Nippon Soda Co. Ltd., it first received commercial registration in 1995.[3] This technical guide provides an in-depth review of the discovery, development, mechanism of action, synthesis, and biological efficacy of acetamiprid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Acetamiprid is an organic compound with the chemical formula C₁₀H₁₁ClN₄.[2][4][6] Its chemical name is N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine.[3] As a member of the chloronicotinyl subfamily of neonicotinoids, its structure is characterized by a chloropyridinyl group, which is comparable to other neonicotinoids like imidacloprid and thiacloprid.[2] The molecule exists in two isomeric forms, with E and Z configurations of the cyanoimino group.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁ClN₄ | [2][4][6] |
| Molar Mass | 222.67 g/mol | [6] |
| CAS Number | 135410-20-7 | [3] |
| Appearance | Odorless solid | [2] |
| Class | Neonicotinoid | [2][4][5] |
Mechanism of Action
The insecticidal activity of acetamiprid is rooted in its function as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) within the insect central nervous system.[1][2][3][4][5]
-
Binding to nAChRs: Acetamiprid binds to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh).[1][3][5]
-
Irreversible Complex: Unlike acetylcholine, which binds reversibly, acetamiprid forms irreversible or slowly reversible complexes with the receptors.[3] This leads to the permanent or prolonged opening of the ion channel associated with the receptor.
-
Continuous Stimulation: This results in the continuous stimulation and depolarization of postsynaptic neurons.[3]
-
Neural Disruption: The constant firing of nerve impulses disrupts normal synaptic transmission, leading to hyperexcitation, tremors, and uncoordinated movements in the insect, typically observed between 30 minutes and 2 hours after exposure.[3]
-
Paralysis and Death: Ultimately, this overstimulation leads to paralysis and the death of the insect.[1][3][4]
Acetamiprid exhibits selective toxicity, showing a higher affinity for insect nAChRs than for their mammalian counterparts, which contributes to its relatively favorable safety profile for mammals.[2][4]
References
- 1. pomais.com [pomais.com]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 4. How Acetamiprid Delivers Targeted Pest Control with Minimal Residue [jindunchemical.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]
Toxicological Profile of Acetamiprid in Non-Target Organisms: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetamiprid, a neonicotinoid insecticide, is widely utilized in agriculture for its efficacy against a broad spectrum of insect pests. Its systemic nature and mode of action, targeting the nicotinic acetylcholine receptors (nAChRs) of insects, lead to paralysis and death. However, the extensive use of acetamiprid has raised significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of acetamiprid across various non-target species, including bees, aquatic organisms, birds, mammals, and soil fauna. It synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes critical pathways and workflows to offer a thorough resource for researchers and professionals in the field.
Introduction
Neonicotinoids represent a class of insecticides that have become indispensable in modern pest management. Acetamiprid is characterized by its high water solubility and systemic properties, allowing for its uptake and distribution throughout the plant, thereby protecting it from herbivorous insects. While designed to be selective for insect nAChRs, evidence indicates that acetamiprid can exert adverse effects on a range of non-target species. Understanding the nuances of its toxicity is crucial for assessing its environmental risk and ensuring the safety of ecosystems and non-target populations, including humans.
Mechanism of Action
The primary mode of action of acetamiprid involves its agonistic activity on nAChRs. In insects, these receptors are predominantly located in the central nervous system. Acetamiprid binds to these receptors, causing persistent stimulation, which leads to the disruption of nerve signal transmission, paralysis, and eventual death. While acetamiprid shows a higher affinity for insect nAChRs compared to vertebrate receptors, its potential for cross-reactivity remains a key area of toxicological investigation.[1] Beyond its neurotoxic effects, studies have increasingly pointed towards oxidative stress as a significant secondary mechanism of toxicity in various organisms.[1]
Toxicological Profile in Non-Target Organisms
The toxicity of acetamiprid varies significantly across different non-target organisms, influenced by factors such as the route of exposure, dose, duration, and species-specific physiological differences.
Bees and Other Pollinators
Bees are among the most studied non-target organisms due to their critical role in pollination. While acetamiprid is generally considered less toxic to bees than other neonicotinoids like imidacloprid, it still poses a significant threat, particularly through sublethal effects.[2]
Quantitative Toxicological Data: Bees
| Species | Exposure Route | Endpoint | Value | Reference |
| Apis mellifera (Honey Bee) | Contact | LD50 | 7.1 µ g/bee | [2] |
| Apis mellifera (Honey Bee) | Oral (acute) | - | Impaired long-term retention of olfactory learning at 0.1 µ g/bee | [3] |
| Apis mellifera (Honey Bee) | Topical (acute) | - | Increased locomotor activity at 0.1 and 0.5 µ g/bee | [3] |
| Apis mellifera (Honey Bee) | Chronic Oral | - | Increased mortality at 0.75 mg/L | [4] |
| Bombus impatiens (Bumble Bee) | Oral | NOAEL | 113 µg/L | [5] |
| Bombus impatiens (Bumble Bee) | Oral | - | Decreased drone production at 1,130 µg/L | [5] |
Experimental Protocol: Honey Bee Acute Oral Toxicity Test (based on OECD 213)
A standardized experimental workflow for assessing the acute oral toxicity of a substance like acetamiprid in honey bees is depicted below.
Signaling Pathway: Acetamiprid-Induced Oxidative Stress in Bees
Sublethal exposure to acetamiprid can induce oxidative stress in the bee brain, leading to lipid peroxidation and damage to cellular membranes.[6][7]
Aquatic Organisms
Acetamiprid can contaminate aquatic environments through runoff and spray drift, posing a risk to a variety of aquatic life. It is generally considered moderately toxic to aquatic organisms.[2][8]
Quantitative Toxicological Data: Aquatic Organisms
| Species | Duration | Endpoint | Value | Reference |
| Oreochromis mossambicus (Fish) | 96 hours | LC50 | 5.99 ppm | [9] |
| Daphnia magna (Water Flea) | 48 hours | Immobilization | LC50 and LC90 data available, showing mortality rates from 78% to 97% depending on the concentration. | [10] |
| Zebrafish (Danio rerio) | 154 days | - | Feminization and reproductive dysfunction at concentrations as low as 0.19 µg/L | [11][12] |
| Zebrafish (Danio rerio) Embryos | 120 hours post-fertilization | - | Significant mortality and teratogenic effects at concentrations >263 mg/L | [13] |
Experimental Protocol: Fish Acute Toxicity Test (based on OECD 203)
The following diagram illustrates a typical workflow for assessing the acute toxicity of acetamiprid to fish.
Birds
Acetamiprid is considered highly toxic to birds.[2][8] Exposure can occur through the ingestion of treated seeds, contaminated insects, or water.
Quantitative Toxicological Data: Birds
| Species | Endpoint | Value | Reference |
| Sensitive Bird Species | HD5 (Hazardous Dose 5) | 8 mg/kg body weight | [14] |
| House Sparrow (Passer domesticus) | Sublethal Oral Dose | Significant decline in sperm density | [15] |
Mammals
The toxicity of acetamiprid in mammals is generally considered to be moderate.[8] However, studies have indicated potential for neurodevelopmental and reproductive toxicity.[2]
Quantitative Toxicological Data: Mammals
| Species | Study Type | Endpoint | Value | Reference |
| Rat | Acute Oral | Toxicity Category | II | [2] |
| Rat | Acute Dermal & Inhalation | Toxicity Category | III | [2] |
| Rabbit | Primary Eye & Skin Irritation | Toxicity Category | IV | [2] |
| Rat | Developmental Neurotoxicity | NOAEL (offspring) | 10 mg/kg/day | [16] |
| Rat | Developmental Neurotoxicity | LOAEL | 45 mg/kg/day | [17] |
| Rat | Developmental Toxicity | - | Teratogenic effects (morphological, soft tissue, and skeletal anomalies) at 31.4 mg/kg | [18][19] |
| Kunming Mice (male) | - | - | Damages male reproductive function by inducing oxidative stress in the testes | [2] |
Signaling Pathway: Proposed Mechanism of Acetamiprid-Induced Developmental Neurotoxicity
Based on findings of altered auditory startle response and other neurodevelopmental effects, a proposed pathway for acetamiprid's developmental neurotoxicity is outlined below.
Soil Organisms
Soil organisms, such as earthworms, are vital for soil health and fertility. They can be exposed to acetamiprid through contaminated soil and organic matter. Acetamiprid is considered highly toxic to earthworms.[8][20]
Quantitative Toxicological Data: Earthworms
| Species | Endpoint | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Eisenia andrei | Acute Contact | LC50 | 1.86 x 10⁻² µg/cm² |[21] | | Eisenia andrei | Avoidance Response | - | Observed at 0.5 and 1 mg/kg |[21] | | Eisenia andrei | Reproduction | - | Decreased number of cocoons and hatchlings at 0.05 and 0.1 mg/kg |[21] | | Earthworm species | Acute Contact | LC50 | 0.165 g/cm² (Note: units and value differ significantly from other sources, may represent a different experimental setup or formulation) |[22] |
Experimental Protocol: Earthworm Acute Toxicity Test (Contact Filter Paper Test, based on OECD 207)
This protocol outlines the steps for assessing the acute contact toxicity of acetamiprid to earthworms.
Environmental Fate and Bioaccumulation
Acetamiprid degrades rapidly in soil, with a half-life of less than one to 8.2 days.[2] This rapid degradation reduces the likelihood of leaching into groundwater.[2] Despite its rapid degradation in soil, it may be more persistent in aquatic systems under certain conditions.[8] Acetamiprid has a high potential for bioaccumulation, which could pose a threat to organisms higher up the food chain.[2][8]
Conclusion
The toxicological profile of acetamiprid in non-target organisms is complex and multifaceted. While it is generally less toxic to bees than some other neonicotinoids, it still presents significant sublethal risks that can impact colony health. Its high toxicity to birds and earthworms, and moderate toxicity to aquatic organisms, underscore the need for careful risk assessment and management practices. Furthermore, the potential for developmental neurotoxicity and reproductive effects in mammals warrants further investigation. This technical guide provides a foundational understanding of acetamiprid's toxicology, highlighting the importance of continued research to fully elucidate its environmental and health impacts. The presented data, protocols, and pathway diagrams serve as a valuable resource for scientists and professionals working to mitigate the unintended consequences of pesticide use.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. Effects of sublethal doses of acetamiprid and thiamethoxam on the behavior of the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Honey bees prefer moderate sublethal concentrations of acetamiprid and experience increased mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the neonicotinoid acetamiprid in syrup on Bombus impatiens (Hymenoptera: Apidae) microcolony development | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. Unraveling the acute sublethal effects of acetamiprid on honey bee neurological redox equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the acute sublethal effects of acetamiprid on honey bee neurological redox equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetamiprid [sitem.herts.ac.uk]
- 9. scialert.net [scialert.net]
- 10. aloki.hu [aloki.hu]
- 11. Long-Term Exposure to Neonicotinoid Insecticide Acetamiprid at Environmentally Relevant Concentrations Impairs Endocrine Functions in Zebrafish: Bioaccumulation, Feminization, and Transgenerational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developmental Toxicity of a Neonicotinoid Insecticide, Acetamiprid to Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcbirds.org [abcbirds.org]
- 15. A sublethal dose of the neonicotinoid insecticide acetamiprid reduces sperm density in a songbird - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. regulations.gov [regulations.gov]
- 18. researchgate.net [researchgate.net]
- 19. wjpps.com [wjpps.com]
- 20. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 21. Lethal and sublethal effects of acetamiprid on Eisenia andrei: Behavior, reproduction, cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity Characteristics of Acetamiprid Insecticides Against Adult Earthworms, Eisenia Fetida [shin-norinco.com]
Acetamiprid's Journey in the Earth: An In-depth Technical Guide to its Environmental Fate and Degradation in Soil
For Immediate Release
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of acetamiprid in soil. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge on the transformation of this widely used neonicotinoid insecticide. The guide details the key processes of aerobic and anaerobic degradation, microbial metabolism, photodegradation, and hydrolysis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of acetamiprid's environmental behavior.
Introduction
Acetamiprid, a neonicotinoid insecticide, is extensively used in agriculture to control a broad spectrum of sucking insects.[1] Its environmental persistence and potential impact on non-target organisms are of significant interest. This guide focuses on the chemical and biological processes that govern the degradation of acetamiprid in the soil matrix, a primary recipient of this pesticide. Understanding these pathways is crucial for assessing its environmental risk and developing strategies for bioremediation.
Degradation Pathways of Acetamiprid in Soil
The degradation of acetamiprid in soil is a multifaceted process involving biotic and abiotic mechanisms. The primary routes of transformation include aerobic and anaerobic metabolism, microbial degradation, photodegradation, and hydrolysis. These pathways lead to the formation of several intermediate metabolites, ultimately resulting in the mineralization of the parent compound.
Aerobic and Anaerobic Degradation
Under aerobic conditions, acetamiprid is readily degraded in soil.[2] The primary aerobic metabolic pathway involves the oxidative cleavage of the cyanamine group.[3] In anaerobic environments, which can occur in flooded soils, the degradation of acetamiprid also proceeds, though potentially through different mechanisms and at varying rates.[4]
Microbial Degradation
Microorganisms play a pivotal role in the breakdown of acetamiprid in soil.[5] Various bacterial and fungal species have been identified that can utilize acetamiprid as a source of carbon and nitrogen.[5] The microbial degradation pathways often involve N-demethylation and the oxidative cleavage of the cyanoimino group.[3] The composition and activity of the soil microbial community significantly influence the rate of acetamiprid degradation.
A plausible microbial degradation pathway for acetamiprid is illustrated below:
References
- 1. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. mdpi.com [mdpi.com]
- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-Acetamiprid Metabolism: A Comparative Analysis in Insects and Mammals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of the (E) and (Z) isomers of acetamiprid, a neonicotinoid insecticide, with a comparative focus on insects and mammals. Understanding these metabolic differences is crucial for elucidating the mechanisms of selective toxicity and for the development of safer and more effective insecticides.
Introduction: The Basis of Selective Toxicity
Acetamiprid, a chloronicotinyl insecticide, is widely used to control a variety of sucking insects on numerous crops.[1] Its efficacy stems from its action as an agonist on nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to agitation, paralysis, and death.[2][3] The selective toxicity of acetamiprid towards insects over mammals is largely attributed to differences in their nAChR structures and, critically, their metabolic pathways.[4] Acetamiprid exists as (E) and (Z) isomers, with the (E)-conformer considered the more stable and active form.[1]
The metabolism of acetamiprid can lead to detoxification, bioactivation, or the formation of metabolites with altered toxicological profiles.[5][6] This guide will dissect the key metabolic routes in both insects and mammals, present quantitative data, detail experimental protocols, and visualize the involved pathways.
Metabolic Pathways of Acetamiprid
The biotransformation of acetamiprid is a complex process involving multiple enzymatic reactions. The primary routes of metabolism include N-demethylation, oxidative cleavage, and hydrolysis.[1][7]
In insects, the metabolism of acetamiprid is a key factor in both its efficacy and the development of resistance. The primary metabolic pathways aim to detoxify the parent compound. Seven different metabolites have been identified in honey bees, with the highest concentrations found in the abdomen.[1]
Key metabolic steps in insects include:
-
N-demethylation: The removal of a methyl group from the N-methyl moiety.
-
Oxidative cleavage: Breaking of the nitromethylene bond.
-
Formation of 6-chloronicotinic acid: A common metabolite resulting from the above pathways.[1]
dot```dot graph Insect_Metabolism { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Acetamiprid [label="(E/Z)-Acetamiprid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_demethyl_acetamiprid [label="N-demethyl-acetamiprid\n(IM-2-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_cleavage_product [label="Oxidative Cleavage Product\n(IM-1-3)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloronicotinic_acid [label="6-Chloronicotinic Acid\n(IC-0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugates [label="Further Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acetamiprid -> N_demethyl_acetamiprid [label="N-demethylation\n(P450s)"]; Acetamiprid -> Oxidative_cleavage_product [label="Oxidative Cleavage\n(P450s)"]; N_demethyl_acetamiprid -> Chloronicotinic_acid; Oxidative_cleavage_product -> Chloronicotinic_acid; Chloronicotinic_acid -> Conjugates; }``` Caption: Metabolic pathway of acetamiprid in insects.
In mammals, acetamiprid is generally rapidly absorbed, metabolized, and excreted. T[8]he liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. T[7]he metabolic pathways in mammals are more extensive compared to insects, leading to a faster detoxification and elimination of the compound.
Key metabolic steps in mammals include:
-
N-demethylation: A major pathway leading to the formation of N-desmethyl-acetamiprid (IM-2-1), which is a prominent metabolite. *[7][9] Cyano-hydrolysis: Conversion of the cyano group to a carbamoyl group. *[7] Oxidative cleavage: Similar to insects, this pathway also leads to the formation of 6-chloronicotinic acid (IC-0). *[7] Conjugation: Metabolites are further conjugated with glycine or other molecules to facilitate excretion.
[8]dot
Caption: Metabolic pathway of acetamiprid in mammals.
Quantitative Data on Acetamiprid Metabolism
The following table summarizes the key quantitative parameters of acetamiprid metabolism in insects and mammals. Data is compiled from various in vitro and in vivo studies.
| Parameter | Insects (Honey Bee) | Mammals (Rat) | Reference(s) |
| Primary Metabolites | N-demethyl-acetamiprid, 6-chloronicotinic acid | N-demethyl-acetamiprid, 6-chloronicotinic acid, glycine conjugate of 6-chloronicotinic acid | |
| Half-life | ~25-30 minutes | ~4.42 - 5.56 hours (blood) | |
| Excretion | Metabolites present after 72 hours | Majority excreted within 48 hours (urine and feces) | |
| Key Enzymes | Cytochrome P450s | Cytochrome P450s, Aldehyde Oxidase | |
| N-demethylation Kinetics (Km) | Not available | 70.9 µM (liver microsomes) | |
| N-demethylation Kinetics (Vmax) | Not available | 10 pmoles/min/mg (liver microsomes) |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of acetamiprid metabolism. Below are outlines of common experimental protocols.
This protocol is used to study the phase I metabolism of acetamiprid.
-
Preparation of Microsomes:
-
Homogenize liver tissue from the test species (e.g., rat, insect fat body) in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Incubation:
-
Prepare an incubation mixture containing microsomes, a NADPH-generating system (as a cofactor for CYP450s), and acetamiprid in a phosphate buffer.
-
Incubate the mixture at a physiological temperature (e.g., 37°C for mammals) for a specific time course.
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the parent compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
[10]dot
Caption: Workflow for in vitro metabolism studies.
This protocol is used to understand the absorption, distribution, metabolism, and excretion (ADME) of acetamiprid in a whole organism.
-
Dosing:
-
Administer a known dose of radiolabeled (e.g., ¹⁴C) acetamiprid to rats, typically via oral gavage.
-
[8]2. Sample Collection:
- House the rats in metabolic cages to allow for the separate collection of urine and feces over a set period (e.g., 48-96 hours). [8] * Collect blood samples at various time points to determine pharmacokinetic parameters. [8] * At the end of the study, euthanize the animals and collect various tissues to assess distribution.
-
Sample Processing and Analysis:
-
Quantify the total radioactivity in urine, feces, and tissues using a liquid scintillation counter.
-
Extract metabolites from the samples using appropriate solvents.
-
Profile and identify the metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and LC-MS/MS.
-
[8]#### 5. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Acetamiprid's insecticidal action is primarily due to its interaction with nAChRs. N[2]eonicotinoids are generally considered partial or full agonists of insect nAChRs and weak agonists of mammalian receptors. T[11]his differential affinity is a major contributor to their selective toxicity. I[4]n mammals, while the agonist effect is weak, acetamiprid can modulate the receptor's response to acetylcholine.
Caption: Acetamiprid's interaction with nAChRs.
Conclusion
The metabolic profiles of this compound differ significantly between insects and mammals, which plays a pivotal role in its selective toxicity. In mammals, rapid and extensive metabolism, primarily through N-demethylation and subsequent conjugation, leads to efficient detoxification and excretion. In contrast, while insects also metabolize acetamiprid, the process can be slower, allowing the parent compound to exert its neurotoxic effects. A thorough understanding of these metabolic disparities is fundamental for the risk assessment of existing neonicotinoids and the rational design of future insecticides with improved safety profiles.
References
- 1. Acetamiprid - Wikipedia [en.wikipedia.org]
- 2. Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review [mdpi.com]
- 3. Effect of Acetamiprid, a Neonicotinoid Insecticide, on Locomotor Activity of the American Cockroach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iscientific.org [iscientific.org]
- 10. Refined methodology for the determination of neonicotinoid pesticides and their metabolites in honey bees and bee products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity differences between E and Z isomers of acetamiprid
An In-depth Technical Guide to the Biological Activity Differences Between E and Z Isomers of Acetamiprid
Executive Summary
Acetamiprid, a prominent neonicotinoid insecticide, is characterized by the presence of (E) and (Z) geometric isomers arising from the C=N double bond in its cyanoimino moiety. It is widely accepted within the scientific community that the (E)-isomer is the more stable and biologically active form. However, a comprehensive review of publicly available literature reveals a scarcity of direct quantitative comparisons between the purified isomers. This guide synthesizes the current understanding of these differences, outlines general experimental approaches for their evaluation, and uses conceptual diagrams to illustrate key principles.
Introduction to Acetamiprid and E/Z Isomerism
Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a wide range of sucking insects. Its mode of action involves agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to hyper-excitation, paralysis, and death.
A critical feature of acetamiprid's molecular structure is the potential for geometric isomerism around the cyanoimino group (-C=N-CN). This results in two distinct stereoisomers: the (E)-isomer (from the German entgegen, meaning opposite) and the (Z)-isomer (from the German zusammen, meaning together), which differ in the spatial arrangement of substituents around the C=N double bond. While commercial acetamiprid consists predominantly of the more stable (E)-isomer, understanding the distinct properties of each isomer is crucial for a complete toxicological and pharmacological profile.
Caption: Geometric isomers of Acetamiprid.
Comparative Biological Activity: A Qualitative Overview
Direct, quantitative comparisons of the insecticidal activity and receptor binding affinity of the isolated (E) and (Z) isomers of acetamiprid are not extensively reported in peer-reviewed literature. The prevailing consensus is that the biological activity resides almost exclusively with the (E)-isomer. The (Z)-isomer is considered to be significantly less active or inactive. This difference is attributed to the specific three-dimensional conformation required for optimal binding to the target nAChR.
Data Presentation
The following tables summarize the inferred qualitative and known general quantitative data for acetamiprid isomers.
Table 1: Qualitative Comparison of Acetamiprid Isomers
| Property | (E)-Isomer | (Z)-Isomer | Rationale / Reference |
| Thermodynamic Stability | More Stable | Less Stable | The (E)-conformer is generally more stable. |
| Biological Activity | High | Very Low / Inactive | The (E)-isomer is assumed to be the active form. |
| Receptor Fit | Optimal | Sub-optimal | The spatial arrangement of the (E)-isomer is presumed to fit the nAChR binding pocket more effectively. |
Table 2: General Toxicological Data for Acetamiprid (Predominantly E-isomer)
| Parameter | Value | Species | Reference |
| Oral LD₅₀ (Honeybee) | 7.1 µ g/bee | Apis mellifera | General acetamiprid data. |
| nAChR Binding (Kᵢ) | 2-41 nM (for Aplysia AChBP) | Aplysia californica | Data for [³H]ACE binding to a model receptor.[1] |
| Mortality (Whitefly) | More toxic than imidacloprid | Bemisia tabaci | Comparative study of commercial formulations.[2] |
| Half-life in Honeybees | < 30 minutes | Apis mellifera | Indicates rapid metabolism. |
Mechanism of Action: The Role of Isomeric Configuration
Neonicotinoids, including acetamiprid, function as agonists at the insect nAChR, a ligand-gated ion channel. The binding of the insecticide to the receptor mimics that of the natural ligand, acetylcholine (ACh). This binding opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane. Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing sustained receptor activation, uncontrolled nerve firing, and eventual paralysis.
The higher activity of the (E)-isomer is believed to stem from its specific stereochemistry, which allows for precise interactions with amino acid residues within the nAChR binding pocket, particularly at the interface between α and β subunits. The cyano-substituted amidine portion of the (E)-isomer is thought to interact with loop C of the receptor, while the chloropyridinyl ring interacts with other key residues like tryptophan.[1] The different spatial orientation of the (Z)-isomer likely prevents these critical interactions, resulting in poor binding affinity and a lack of agonistic activity.
Caption: Signaling pathway of (E)-Acetamiprid at the insect nAChR.
Metabolism and Degradation
The metabolism of acetamiprid proceeds through several pathways, with N-demethylation and oxidative cleavage of the cyanoimino group being significant routes.[3][4] While specific studies on the differential metabolism of the (E) and (Z) isomers are scarce, it is plausible that the metabolic enzymes responsible for degradation could exhibit stereoselectivity. If the (E)-isomer is the preferred substrate for detoxification enzymes, this could influence its persistence and overall toxicological profile in an organism.
Identified metabolites of acetamiprid include:
-
(E)-N¹-[(6-chloro-3-pyridyl)-methyl]-N²-cyano-acetamidine (via N-demethylation)[4]
-
N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide (via oxidative cleavage)[3]
The toxicity of these metabolites is generally found to be lower than that of the parent compound.[3]
Experimental Protocols: A General Framework
Isomer Separation and Purification
The separation of (E) and (Z) isomers from a mixture is typically achieved using chromatographic techniques.
-
Method: High-Performance Liquid Chromatography (HPLC), often on a C18 reverse-phase column.
-
Protocol Outline:
-
Dissolve the E/Z mixture of acetamiprid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute the isomers using a mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile/water). The ratio may be optimized to achieve baseline separation.
-
Monitor the eluent using a UV detector. The two isomers should appear as distinct peaks with different retention times.
-
Collect the fractions corresponding to each peak.
-
Confirm the identity and purity of the separated isomers using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Caption: General workflow for comparing isomer bioactivity.
Insecticidal Bioassays
These assays are designed to determine the lethal dose or concentration of each isomer against target insect species.
-
Method: Topical application, dietary exposure, or leaf-dip assay.
-
Protocol Outline (Topical Application):
-
Prepare serial dilutions of each purified isomer in a suitable solvent (e.g., acetone).
-
Select insects of a uniform age and size (e.g., adult whiteflies or cockroach nymphs).
-
Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator. A control group is treated with solvent only.
-
House the treated insects under controlled environmental conditions with access to food and water.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Use the mortality data to calculate the LD₅₀ (the dose required to kill 50% of the test population) for each isomer using probit analysis.
-
Receptor Binding Assays
These in vitro assays measure the affinity of each isomer for the nAChR.
-
Method: Competitive radioligand binding assay.
-
Protocol Outline:
-
Prepare insect neural membrane homogenates, which are rich in nAChRs.
-
Incubate the membrane preparation with a constant concentration of a radiolabeled ligand that binds to nAChRs (e.g., [³H]acetamiprid or [³H]imidacloprid).
-
In parallel, conduct incubations that also include varying concentrations of the unlabeled "competitor" ligand (either the purified E- or Z-isomer).
-
After incubation, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
The concentration of the unlabeled isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity constant (Kᵢ).
-
Conclusion
The stereochemistry of acetamiprid is a critical determinant of its biological activity. The (E)-isomer is established as the biologically active form, possessing the correct spatial configuration to bind effectively to and activate insect nicotinic acetylcholine receptors. The (Z)-isomer, being sterically different, is presumed to have a negligible affinity for the receptor and thus contributes little to the compound's overall insecticidal efficacy. While this qualitative understanding is well-accepted, the field would benefit greatly from future research focused on providing direct, quantitative comparisons of the insecticidal activity, receptor binding kinetics, and metabolic fate of the individually purified (E) and (Z) isomers. Such data would provide a more complete understanding of acetamiprid's structure-activity relationship and its environmental and toxicological profile.
References
- 1. pnas.org [pnas.org]
- 2. nile.enal.sci.eg [nile.enal.sci.eg]
- 3. Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of (E/Z)-Acetamiprid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the (E) and (Z) isomers of Acetamiprid, a widely used neonicotinoid insecticide. Understanding these fundamental physicochemical properties is critical for the development of analytical standards, formulation design, and toxicological studies. This document compiles available data on the solubility of Acetamiprid in various common laboratory solvents and discusses its stability under different conditions. Detailed experimental protocols for determining these parameters are also provided to aid researchers in generating reliable and reproducible data.
Introduction to (E/Z)-Acetamiprid
Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄, is a systemic insecticide that acts as an agonist of the nicotinic acetylcholine receptor in the central nervous system of insects. The presence of a cyanoimino group in its structure gives rise to geometric isomerism, resulting in (E) and (Z) isomers. The (E)-isomer is generally considered to be the more stable and biologically active form. However, the potential for isomerization and the distinct physicochemical properties of the (Z)-isomer necessitate a thorough understanding of both forms for comprehensive research and development.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and analytical method development. While extensive data is available for the more stable (E)-isomer, there is a notable lack of specific solubility data for the (Z)-isomer in publicly accessible literature.
2.1. Quantitative Solubility Data for (E)-Acetamiprid
The solubility of (E)-Acetamiprid has been determined in a range of common laboratory solvents using the isothermal shake-flask method. The following tables summarize the mole fraction solubility (x₁) of (E)-Acetamiprid at various temperatures.
Table 1: Mole Fraction Solubility (x₁) of (E)-Acetamiprid in Alcohols and Water
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Water |
| 278.15 | 0.0489 | 0.0321 | 0.0198 | 0.0156 | 0.000053 |
| 283.15 | 0.0562 | 0.0375 | 0.0233 | 0.0184 | 0.000062 |
| 288.15 | 0.0645 | 0.0438 | 0.0274 | 0.0217 | 0.000073 |
| 293.15 | 0.0739 | 0.0511 | 0.0322 | 0.0256 | 0.000086 |
| 298.15 | 0.0845 | 0.0595 | 0.0378 | 0.0302 | 0.000102 |
| 303.15 | 0.0964 | 0.0691 | 0.0443 | 0.0356 | 0.000121 |
| 308.15 | 0.1098 | 0.0799 | 0.0518 | 0.0418 | 0.000143 |
| 313.15 | 0.1248 | 0.0922 | 0.0605 | 0.0490 | 0.000169 |
| 318.15 | 0.1415 | 0.1061 | 0.0705 | 0.0573 | 0.000199 |
Table 2: Mole Fraction Solubility (x₁) of (E)-Acetamiprid in Other Common Organic Solvents
| Temperature (K) | Acetone | Ethyl Acetate | Dichloromethane | Acetonitrile |
| 278.15 | 0.0698 | 0.0289 | - | 0.0432 |
| 283.15 | 0.0795 | 0.0335 | - | 0.0498 |
| 288.15 | 0.0904 | 0.0388 | - | 0.0573 |
| 293.15 | 0.1025 | 0.0449 | - | 0.0659 |
| 298.15 | 0.1160 | 0.0519 | - | 0.0757 |
| 303.15 | 0.1310 | 0.0599 | - | 0.0868 |
| 308.15 | 0.1476 | 0.0690 | - | 0.0993 |
| 313.15 | 0.1660 | 0.0793 | - | 0.1134 |
| 318.15 | 0.1863 | 0.0910 | - | 0.1292 |
Data for Dichloromethane was not available in the cited literature.
2.2. Solubility of (Z)-Acetamiprid
A thorough search of scientific literature did not yield specific quantitative solubility data for the (Z)-isomer of Acetamiprid. This represents a significant data gap. Generally, geometric isomers can exhibit different physical properties, including solubility, due to differences in their molecular shape, polarity, and crystal packing energy. It is plausible that the (Z)-isomer may have different solubility profiles compared to the (E)-isomer. Researchers are encouraged to determine the solubility of the (Z)-isomer experimentally using the protocols outlined in this guide.
Stability of this compound
The stability of Acetamiprid is influenced by various factors, including pH, temperature, light, and the solvent matrix.
3.1. pH Stability in Aqueous Solutions
-
Acidic to Neutral Conditions (pH 4-7): Acetamiprid is stable in aqueous solutions at pH 4, 5, and 7.
-
Alkaline Conditions (pH 9): Degradation of Acetamiprid is observed at pH 9, indicating instability in alkaline environments.
3.2. Photostability
The photodegradation of Acetamiprid in solution is dependent on the light source and the solvent. Studies have shown that it is relatively stable under a high-pressure xenon lamp but degrades when exposed to a medium-pressure mercury lamp. The rate of photodegradation is influenced by the presence of oxygen, light intensity, and temperature. The degradation is reported to be fastest in acetone.
3.3. Stability in Organic Solvents
3.4. E/Z Isomerization
The (E)-isomer of Acetamiprid is known to be the thermodynamically more stable form. However, the potential for isomerization to the (Z)-form under certain conditions (e.g., exposure to specific solvents, light, or heat) exists. The solvent environment can play a significant role in the kinetics of isomerization for similar molecules. The lack of specific studies on the E/Z isomerization of Acetamiprid in different solvents is a notable gap in the current knowledge.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
4.1. Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
4.1.1. Materials
-
(E)- or (Z)-Acetamiprid (analytical standard grade)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
4.1.2. Procedure
-
Preparation: Add an excess amount of the Acetamiprid isomer to a vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the Acetamiprid isomer.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/L, or molarity).
4.2. Protocol for Stability Assessment (HPLC-Based Method)
This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound in a solvent over time.
4.2.1. Materials
-
(E)- or (Z)-Acetamiprid (analytical standard grade)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a DAD or UV-Vis detector
-
Temperature-controlled storage chamber
4.2.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of the Acetamiprid isomer in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration and analyze it by HPLC to determine the initial peak area and purity.
-
Storage: Store the stock solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate). A typical starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of Acetamiprid (around 245 nm).
-
Column Temperature: 25-30 °C
-
-
Data Analysis:
-
Compare the peak area of the Acetamiprid isomer at each time point to the initial peak area to calculate the percentage remaining.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
If isomerization is suspected, monitor for the appearance of the other isomer's peak.
-
Calculate the degradation rate and half-life (t₁/₂) if sufficient degradation occurs.
-
Visualizations
5.1. Experimental Workflow Diagrams
5.2. Factors Influencing Acetamiprid Stability and Isomerization
Methodological & Application
Application Note: Determination of Acetamiprid in Formulations by HPLC-DAD
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of acetamiprid in pesticide formulations. The described protocol offers a reliable and efficient approach for quality control and regulatory compliance, ensuring the potency and purity of acetamiprid products. The method has been developed in alignment with "green chemistry" principles, minimizing solvent usage and analysis time.[1][2]
Introduction
Acetamiprid is a neonicotinoid insecticide widely used in agriculture to control a variety of sucking insects.[3] Accurate determination of its concentration in commercial formulations is crucial for ensuring product efficacy and safety. This document provides a detailed experimental protocol for the analysis of acetamiprid using a reversed-phase HPLC-DAD system, along with comprehensive method validation data.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a Diode Array Detector (DAD) is employed. The chromatographic conditions are optimized for the separation and quantification of acetamiprid.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Shimadzu C18 (250 mm x 4.6 mm, 5 µm) or Agilent Zorbax Eclipse C18 (50 mm x 4.6 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40, v/v or 80:20, v/v with 1% Ortho Phosphoric Acid)[2][3][4] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10-20 µL[5] |
| Column Temperature | 25 °C or 40 °C[2][6] |
| Detection | DAD at 225 nm, 245 nm, or 254 nm[4][5][6] |
| Run Time | Approximately 17 minutes[4] |
2.2. Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: Ultrapure or HPLC grade
-
Ortho-Phosphoric Acid (OPA): Analytical grade (if required for mobile phase)
-
Acetamiprid Reference Standard: Certified purity of 99.0% or higher[2]
2.3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of acetamiprid reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.076 mg/L to 1.26 mg/L for linearity studies.[2] For routine analysis, a concentration of around 0.1 mg/mL is often used.[1]
2.4. Sample Preparation (for Water-Soluble Powder - SP Formulations)
-
Accurately weigh an amount of the formulation equivalent to approximately 10.0 mg of acetamiprid into a 100 mL volumetric flask.
-
Add a portion of the mobile phase (e.g., 70 mL) and sonicate for 2.5 to 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method was validated according to SANCO/3030/99 rev. 5 guidelines.[1][2]
3.1. Linearity
The linearity of the method was assessed by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 0.076 - 1.26 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
3.2. Accuracy
Accuracy was determined by the recovery of spiked samples at different concentration levels. The recovery for the active substance at concentrations above 10% should be within the range of 97-103%.[1][2]
| Fortification Level | Mean Recovery (%) |
| Level 1 | 99.31 |
| Level 2 | 100.54 |
| Level 3 | 101.18 |
Note: The above recovery values are examples from a cited study.[7]
3.3. Precision
The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be below a certain threshold (e.g., <1%).[1][2]
| Precision Type | % RSD |
| Repeatability (%RSDr) | < 1% |
| Intermediate Precision | < 2% |
3.4. Specificity
The specificity of the method was demonstrated by the absence of interfering peaks from the formulation excipients at the retention time of acetamiprid. The peak purity can be confirmed using the DAD detector.
Results and Discussion
Under the specified chromatographic conditions, acetamiprid typically elutes at a retention time of approximately 3.6 to 4.03 minutes.[1][4] The DAD detector allows for the confirmation of the analyte's identity by comparing its UV spectrum with that of the reference standard. The method proved to be linear, accurate, precise, and specific for the determination of acetamiprid in the tested formulations.
Conclusion
The HPLC-DAD method described in this application note is suitable for the routine quality control analysis of acetamiprid in pesticide formulations. The method is simple, rapid, and adheres to the principles of green analytical chemistry.[1][2]
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
This protocol outlines the detailed steps for preparing the standard and sample solutions for the HPLC-DAD analysis of acetamiprid.
Materials:
-
Acetamiprid reference standard (≥99% purity)
-
Acetamiprid formulation (e.g., Water-Soluble Powder)
-
Mobile Phase (e.g., Acetonitrile:Water 60:40, v/v)
-
Volumetric flasks (50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Standard Stock Solution Preparation (e.g., 100 mg/L):
-
Accurately weigh approximately 10.0 mg of the acetamiprid reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase to the flask.
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Fill the flask to the mark with the mobile phase.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Working Standard Solution for Calibration (e.g., for a 5-point curve):
-
Prepare a series of dilutions from the stock solution to obtain desired concentrations (e.g., 0.076, 0.09, 0.1, 0.11, and 1.26 mg/mL).[2]
-
For each concentration, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the acetamiprid formulation powder that contains approximately 10.0 mg of the active ingredient.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete extraction of acetamiprid.
-
Let the solution cool to ambient temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Draw the solution into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
Caption: Workflow for Acetamiprid Determination by HPLC-DAD.
Caption: Sample Preparation Protocol for Acetamiprid Formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Research Paper: Analytical method validation of acetamiprid+ bifenthrin formulation by Reverse Phase High Performance Liquid Chromatography (R-HPLC) - published by Dr. K. Ayyavoo in IJARIIT Journal [ijariit.com]
- 4. ijariit.com [ijariit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. akjournals.com [akjournals.com]
Application Notes and Protocols for Acetamiprid Residue Analysis in Plant Tissues using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the determination of acetamiprid residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be robust, sensitive, and applicable to a wide range of plant matrices, including fruits and vegetables.
Introduction
Acetamiprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects on crops such as leafy vegetables, citrus fruits, pome fruits, grapes, cotton, and ornamental plants.[1] Due to its widespread use, monitoring its residue levels in agricultural products is crucial to ensure food safety and comply with regulatory limits.[2][3] LC-MS/MS has become the preferred analytical technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[2][4] This protocol details a method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis.[1][2][5][6][7]
Experimental Protocol
This protocol is a generalized procedure based on common practices for acetamiprid residue analysis. Researchers should validate the method for their specific plant matrix and instrumentation.
Reagents and Materials
-
Acetamiprid analytical standard (≥99% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh a representative portion of the plant tissue sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[5][6]
-
Extraction:
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.[5]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a clean vial.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C[6] |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute acetamiprid, followed by a re-equilibration step. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0-4.0 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150 °C) |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | Optimized for the specific instrument (e.g., 400-500 °C) |
MRM Transitions for Acetamiprid:
The following MRM transitions are commonly used for the quantification and confirmation of acetamiprid. The collision energy should be optimized for the specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 223.1 | 126.1 | 56.1 | Instrument Dependent |
Data Presentation
The performance of the LC-MS/MS method for acetamiprid analysis can be summarized by several key parameters. The following tables provide a summary of typical quantitative data found in the literature for various plant matrices.
Table 1: Method Detection and Quantification Limits
| Plant Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Tomato | 0.005 | 0.014 | [5] |
| Okra | 0.0005 | 0.002 | [6] |
| Sweet Cherry | 0.0005 | 0.0015 | [1] |
| General Fruits & Veg | - | 0.01 | [8][9] |
Table 2: Recovery and Precision Data
| Plant Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.014 - 0.3 | >80 | <20 | [5] |
| Okra | 0.002, 0.01, 0.02 | 74.79 - 94.71 | ≤20 | [6] |
| Sweet Cherry | 0.1 - 2.25 | 80.12 - 98.04 | <6.61 | [1] |
| Paprika | 0.15, 0.30, 0.45 | 90 - 105 | <1 | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of LC-MS/MS analysis for acetamiprid.
Caption: Experimental workflow for acetamiprid residue analysis.
References
- 1. romanianbiotechnologicalletters.wordpress.com [romanianbiotechnologicalletters.wordpress.com]
- 2. veterinaria.org [veterinaria.org]
- 3. LC-MS/MS determination of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. entomoljournal.com [entomoljournal.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. fao.org [fao.org]
- 9. psecommunity.org [psecommunity.org]
Application Notes and Protocols for the Extraction of Acetamiprid from Complex Matrices using the QuEChERS Method
Introduction
Acetamiprid is a systemic neonicotinoid insecticide widely used in agriculture to control sucking insects on a variety of crops. Due to its potential risks to non-target organisms and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for acetamiprid in food and environmental samples. Consequently, the development of efficient and reliable analytical methods for the determination of acetamiprid residues is of paramount importance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides, including acetamiprid, in complex matrices.[1][2][3] This document provides detailed application notes and protocols for the extraction of acetamiprid from various complex matrices using the QuEChERS method, intended for researchers, scientists, and drug development professionals.
Principle of the QuEChERS Method
The QuEChERS method is a two-step process that involves an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[2][3]
-
Extraction and Partitioning: A homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium citrate, induces phase separation between the aqueous sample matrix and the acetonitrile layer, partitioning the pesticides into the organic phase. Buffering salts are often included to control the pH, which can improve the recovery of pH-dependent compounds and minimize the degradation of susceptible analytes.[4]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove nonpolar interferences like lipids.[1][2][3] Magnesium sulfate is also added to remove any residual water. This cleanup step effectively removes matrix components that could interfere with subsequent analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the extraction of acetamiprid from various complex matrices using the QuEChERS method, as reported in several studies.
Table 1: Recovery and Precision Data for Acetamiprid Extraction
| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | 0.1 - 0.3 mg/kg | 96.7 ± 1.1 | < 1.0 (repeatability) | [1] |
| Tomato | 10 µg/kg, 50 µg/kg | 102.52 (overall) | 0.84 - 5.43 (repeatability), 4.58 - 15.15 (reproducibility) | [5] |
| Okra | LOQ, 5xLOQ, 10xLOQ | 74.79 - 94.71 | ≤ 20 | [6] |
| Sweet Cherry | 0.1 - 0.3 mg/kg | 85.4 | 2.5 | [1] |
| Sweet Cherry | 0.1 - 2.25 mg/kg | 80.12 - 98.04 | 0.5 (within-laboratory) | [7] |
| Paprika | 0.15, 0.30, 0.45 mg/kg | 90 - 105 | 0.48 - 0.65 (repeatability) | [3] |
| Cowpeas | Not Specified | 85.8 - 109.0 | 2.7 - 14 (intra-day) | [8] |
| Pistachio | 5 - 200 µg/L | 91 - 110 | 0.4 - 11.0 (intra- and inter-precision) | [9] |
| Honey | 10 ng/g, 50 ng/g | 82 - 113 | < 10 (repeatability) | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acetamiprid
| Matrix | LOD | LOQ | Reference |
| Tomato | 5 µg/kg | 14 µg/kg | [1] |
| Tomato | 1.03 - 1.22 µg/kg | 3.44 - 4.07 µg/kg | [5] |
| Okra | 0.002 mg/kg | [6] | |
| Sweet Cherry | 0.5 µg/kg | 1.5 µg/kg | [7] |
| Paprika | 14 µg/kg | [3] | |
| Cowpeas | 0.0001 mg/kg | 0.001 mg/kg | [8] |
| Soil | 0.0001 mg/kg | 0.001 mg/kg | [8] |
| Pistachio | 2 µg/kg | 5 µg/kg | [9] |
| Olives & Sunflower Seeds | < 0.1 ng/g | pg/g or low ng/g range | [11] |
Experimental Protocols
The following are detailed protocols for the extraction of acetamiprid from various matrices using the QuEChERS method.
Protocol 1: Extraction from Fruits and Vegetables (e.g., Tomato, Paprika, Okra)
This protocol is based on the European Standard EN 15662 method.[1][3]
1. Sample Preparation: a. Homogenize a representative sample of the fruit or vegetable using a high-speed blender. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction and Partitioning: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Cap the tube and shake vigorously for 1 minute. c. Add a buffered salt mixture containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥ 3000 rpm for 5 minutes.
3. Dispersive SPE Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA sorbent. b. Shake vigorously for 1 minute. c. Centrifuge at ≥ 3000 rpm for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Soil
This protocol is a general approach for the extraction of pesticides from soil.[12][13]
1. Sample Preparation: a. For moist soil (≥70% water content), weigh 10 g of the soil sample into a 50 mL centrifuge tube. b. For air-dried soil, weigh 3 g of the sample into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
2. Extraction and Partitioning: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add a citrate-buffered QuEChERS salt packet. c. Shake or vortex for 5 minutes to extract the pesticides. d. Centrifuge to separate the phases.
3. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing magnesium sulfate and C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥ 5000 rcf for 2 minutes.
4. Final Extract Preparation: a. Transfer the purified and filtered extract into an autosampler vial for analysis.
Protocol 3: Extraction from Honey
This protocol is adapted for high-sugar matrices like honey.[10][14][15]
1. Sample Preparation: a. Weigh 10 g of honey into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and shake or vortex until the honey is completely dissolved.
2. Extraction and Partitioning: a. Add 10 mL of acetonitrile to the tube. b. Add a citrate-buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate•2H₂O, and 0.5 g Na₂Citrate•1.5H₂O). c. Shake vigorously for at least 1 minute. d. Centrifuge at ≥ 3000 x g for 5 minutes.
3. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 x g for 2 minutes.
4. Final Extract Preparation: a. Transfer 500-600 µL of the purified supernatant into an autosampler vial for analysis.
Visualizations
General QuEChERS Workflow for Acetamiprid Extraction
Caption: General workflow of the QuEChERS method for acetamiprid extraction.
Logical Relationship of QuEChERS Components and Target Interferences
Caption: Relationship between dSPE sorbents and the matrix interferences they remove.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. QuEChERS: About the method [quechers.eu]
- 5. Gaziosmanpaşa Üniversitesi Ziraat Fakültesi Dergisi » Makale » Validation of QuEChERS Based LC-MS/MS Determination Method for The Analysis of Some Neonicotinoid Insecticide Residues in Tomato Samples [dergipark.org.tr]
- 6. entomoljournal.com [entomoljournal.com]
- 7. romanianbiotechnologicalletters.wordpress.com [romanianbiotechnologicalletters.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 12. unitedchem.com [unitedchem.com]
- 13. weber.hu [weber.hu]
- 14. amchro.com [amchro.com]
- 15. Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Acetamiprid in Water Samples
Introduction
Acetamiprid is a widely used neonicotinoid insecticide valued for its systemic action and effectiveness against a broad spectrum of pests.[1][2] Its application in agriculture, however, raises concerns about its potential contamination of water sources.[3] Accurate and sensitive monitoring of acetamiprid residues in environmental water samples is crucial for assessing water quality and ensuring environmental safety. Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and preconcentration of acetamiprid from complex aqueous matrices prior to chromatographic analysis.[3][4] This application note provides a detailed protocol for the SPE cleanup of acetamiprid in water samples, along with comparative data from various SPE sorbents and methodologies.
Data Presentation
The following table summarizes the quantitative data from different SPE methods for the determination of acetamiprid in water.
| SPE Sorbent | Spiking Level | Average Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Mega Bond Elut Octadecyl (C18) | 1.00 ppb | 96 | 2.5 | 0.033 ppb | 0.100 ppb | [5] |
| Mega Bond Elut Octadecyl (C18) | 0.100 ppb | 106 | 3.2 | 0.033 ppb | 0.100 ppb | [5] |
| Bakerbond spe™ SDB-1 | 0.05 & 0.1 µg/L | 64.6 | - | - | - | [4] |
| Bond Elut Plexa | 0.05 & 0.1 µg/L | 67.4 | - | - | - | [4] |
| Multiwalled Carbon Nanotubes | - | 87.5-109.8 | 0.7-1.1 | 6.7 ng/L | - | [6] |
| Oasis HLB | - | >80 | - | - | - | [7] |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not provided in the source.
Experimental Protocols
This section details two distinct SPE protocols for acetamiprid cleanup in water samples.
Protocol 1: Based on EPA Method using C18 Sorbent [5]
This protocol involves a two-step SPE cleanup for enhanced purity.
1. Materials and Reagents
-
SPE Cartridges:
-
Mega Bond Elut Octadecyl (C18), 6 cc, 1 g
-
Sep-Pak Octadecyl (C18)
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Distilled water
-
Methanol (for conditioning)
-
-
Equipment:
-
SPE vacuum manifold
-
Rotary evaporator
-
Glassware (beakers, flasks)
-
2. Sample Preparation
-
Measure 200 mL of the water sample into a 400 mL beaker.
3. First SPE Cleanup (Mega Bond Elut C18)
-
Conditioning: Pre-wash the Mega Bond Elut C18 cartridge with methanol followed by distilled water.
-
Loading: Transfer the 200 mL water sample onto the conditioned cartridge.
-
Elution: Elute the cartridge with 30 mL of an acetonitrile:water (3:17 v/v) solution.
-
Drying: Reduce the eluate to dryness using a rotary evaporator at 65°C and a vacuum of 50 mbars.
-
Reconstitution: Dissolve the residue in 10 mL of distilled water.
4. Second SPE Cleanup (Sep-Pak C18)
-
Conditioning: Pre-wash the Sep-Pak C18 cartridge with methanol followed by distilled water.
-
Loading: Transfer the 10 mL reconstituted sample from the previous step onto the conditioned cartridge.
-
Elution: Elute the cartridge with 30 mL of an acetonitrile:water (3:17 v/v) solution.
-
Drying: Reduce the eluate to dryness again under the same conditions as the first drying step.
-
Final Reconstitution: Re-dissolve the final residue in 2 mL of an acetonitrile:water (3:7 v/v) solution for subsequent HPLC-UV analysis.
Protocol 2: General Protocol for Polymeric Sorbents (e.g., Bakerbond spe™ SDB-1, Bond Elut Plexa) [4]
This protocol is a more streamlined, single-step SPE cleanup.
1. Materials and Reagents
-
SPE Cartridges:
-
Bakerbond spe™ SDB-1 or Bond Elut Plexa
-
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
-
2. Sample Preparation
-
Collect the water sample. The volume can be adjusted based on the expected concentration and desired preconcentration factor.
3. SPE Cleanup
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the water sample onto the cartridge, allowing it to percolate under gravity or with gentle vacuum.
-
Washing (Optional): Wash the cartridge with a small volume of deionized water to remove any interfering substances that are not retained.
-
Drying (Optional but Recommended): Dry the cartridge under vacuum or with nitrogen to remove residual water.
-
Elution: Elute the retained acetamiprid with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 0.2 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid, 30:70 v/v), and vortex for 60 seconds.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before injection into the LC-MS/MS system.
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction cleanup of acetamiprid from water samples.
Caption: SPE workflow for acetamiprid cleanup.
Conclusion
Solid-phase extraction is a highly effective and versatile technique for the cleanup and preconcentration of acetamiprid from water samples. The choice of sorbent and specific protocol can be tailored to meet the required sensitivity and analytical instrumentation. C18 sorbents have been validated by regulatory bodies and provide good recoveries, while polymeric sorbents like Oasis HLB and Bond Elut Plexa also offer excellent performance, often with simpler protocols. The methods described in this application note provide a solid foundation for researchers and scientists to develop and implement robust analytical procedures for monitoring acetamiprid in aqueous environments.
References
- 1. fao.org [fao.org]
- 2. akjournals.com [akjournals.com]
- 3. Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Acetamiprid in the Environment: A Guide to Gas Chromatography Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the detection and quantification of the neonicotinoid insecticide acetamiprid in various environmental samples using gas chromatography (GC). It is designed to guide researchers in establishing robust analytical methods for monitoring this widely used pesticide.
Introduction
Acetamiprid is a systemic insecticide effective against a wide range of sucking insects.[1][2] Its extensive use in agriculture raises concerns about its potential environmental fate and impact.[2][3] Gas chromatography (GC), a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, is a cornerstone for monitoring acetamiprid residues in environmental matrices.[3] When coupled with sensitive detectors such as the Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS), GC provides the necessary selectivity and sensitivity for trace-level analysis.[1][4]
Principles of Gas Chromatography for Acetamiprid Analysis
Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[3] For acetamiprid analysis, the sample extract is vaporized in the GC inlet and carried by an inert gas (e.g., helium or nitrogen) through a capillary column.[1][4] The separation is influenced by the compound's volatility and its interaction with the stationary phase. After separation, the eluted acetamiprid is detected by a specialized detector, which generates a signal proportional to its concentration.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the environmental matrix. The goal is to extract acetamiprid from the sample and remove interfering co-extractives.
3.1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is adapted from the method described by the US EPA for acetamiprid in water.[5]
-
Sample Collection: Collect water samples in clean glass containers.
-
Fortification (for QC): For quality control, fortify a subset of samples with a known concentration of acetamiprid standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass the water sample (e.g., 200 mL) through the conditioned SPE cartridge at a controlled flow rate.[5]
-
Washing: Wash the cartridge with a small volume of deionized water to remove polar impurities.
-
Elution: Elute the retained acetamiprid with a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water.[5]
-
Concentration: Concentrate the eluate to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent suitable for GC injection (e.g., acetone/n-hexane).[4]
3.1.2. Soil and Sediment Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for pesticide residue analysis in solid matrices.[3]
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Extraction:
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the solid and aqueous phases.[6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).[6]
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation and Collection: Centrifuge the d-SPE tube and collect the supernatant for GC analysis.[6]
3.1.3. Vegetable and Fruit Samples: Liquid-Liquid Extraction (LLE)
This protocol is based on a general procedure for pesticide residue analysis in agricultural products.[4]
-
Sample Homogenization: Homogenize a representative sample (e.g., 1 kg of fruits or vegetables).[4]
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate it using a rotary evaporator.[4]
-
Cleanup (if necessary): Further cleanup can be performed using a silica gel or Florisil column.[4]
-
Reconstitution: Dissolve the residue in a suitable solvent for GC injection.[4]
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis
The following tables outline typical instrumental conditions for the analysis of acetamiprid.
Table 1: Gas Chromatography (GC) with ECD/NPD/FTD Conditions
| Parameter | Condition 1 | Condition 2 |
| Instrument | Gas Chromatograph with ECD, NPD, or FTD | Gas Chromatograph with ECD |
| Column | Rtx-CLPesticides2 (30 m x 0.32 mm ID, 0.25 µm film thickness)[1] | 5% Phenyl-methyl silicone (30 m x 0.53 mm ID, 1.5 µm film thickness)[4] |
| Carrier Gas | Nitrogen or Helium[1] | Helium[4] |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250 °C | 260 °C[4] |
| Oven Program | 160°C, ramp at 15°C/min to 220°C, then at 10°C/min to 250°C, and finally at 5°C/min to 270°C (hold 3 min)[1] | 60°C (2 min), ramp at 20°C/min to 160°C (1 min), then at 10°C/min to 200°C (1 min), then at 3°C/min to 230°C (1 min), and finally at 5°C/min to 260°C (15 min)[4] |
| Detector | ECD, NPD, or FTD | Flame Thermionic Detector (FTD) or Nitrogen Phosphorus Detector (NPD)[4] |
| Detector Temperature | 300 °C[1] | 260 °C[4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Tandem MS) |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 70°C (3.5 min), ramp at 10°C/min to 180°C, then at 20°C/min to 250°C (hold 5 min)[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Quantitative Data Summary
The performance of GC methods for acetamiprid detection can be summarized by several key parameters.
Table 3: Performance Characteristics of GC Methods for Acetamiprid Detection
| Matrix | Method | Detector | LOD (mg/kg or µg/L) | LOQ (mg/kg or µg/L) | Recovery (%) | Linearity (r²) | Reference |
| Vegetables | GC-MS/MS | MS/MS | 0.001 | - | 82.4 - 85.7 | - | [7] |
| Water | GC-ECD | ECD | - | - | - | 0.999 | [1] |
| Water | HPLC-UV | UV | 0.033 µg/L | 0.100 µg/L | 86.4 (at 1 µg/L), 52.4 (at 0.1 µg/L) | - | [5] |
| Fruits/Vegetables | GC | FTD/NPD | 0.005 | - | - | - | [8] |
| Cotton (Lint, Seed, Oil), Soil | HPLC-UV | UV | 0.01 | - | 74 - 92 | - | [8] |
Note: Data from HPLC methods are included for comparative purposes as GC data for some matrices were limited in the initial search.
Method Validation
Validation of the analytical method is crucial to ensure reliable and accurate results.[9][10][11][12][13] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range.[1]
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed through recovery studies on fortified samples.[7]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[8]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Visualizations
Caption: General workflow for acetamiprid analysis in environmental samples.
Caption: Key parameters influencing GC separation and detection of acetamiprid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. epa.gov [epa.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Analysis of acetamiprid in vegetables using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. theamericanjournals.com [theamericanjournals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Assessing Acetamiprid Efficacy Against Sucking Insects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed bioassay protocols to evaluate the efficacy of acetamiprid, a neonicotinoid insecticide, against a range of economically important sucking insect pests. The protocols are designed to deliver reliable and reproducible results for laboratory and greenhouse settings.
Acetamiprid is a systemic insecticide that acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1] This mode of action leads to hyperexcitation, paralysis, and eventual death of the target pest.[2] It is effective against a broad spectrum of sucking insects, including aphids, whiteflies, thrips, and leafhoppers.[1][3]
Data Presentation: Efficacy of Acetamiprid Against Sucking Insects
The following tables summarize the lethal concentration (LC50) values of acetamiprid against various sucking insect species, providing a comparative overview of its potency.
| Insect Species | Common Name | LC50 (ppm or mg/L) | Bioassay Method | Reference(s) |
| Aphis gossypii | Cotton Aphid | 0.006 | Leaf-Dip | [4] |
| Aphis gossypii | Cotton Aphid | 29.526 | Leaf-Dip | [5] |
| Aphis gossypii | Cotton Aphid | 5.66 - 35.93 | Leaf-Dip | [6] |
| Myzus persicae | Green Peach Aphid | 17.0 | Leaf-Dip | [1] |
| Trialeurodes vaporariorum | Greenhouse Whitefly | 0.465 (ml/l) | Systemic-Contact | [7][8] |
Note: LC50 values can vary depending on the insect population's susceptibility, the specific bioassay conditions, and the formulation of acetamiprid used.
Experimental Protocols
Detailed methodologies for three key bioassay types are provided below: Leaf-Dip Bioassay, Systemic Uptake (Soil Drench) Bioassay, and Laboratory Spray Bioassay.
Leaf-Dip Bioassay Protocol
This method is ideal for determining the contact and ingestion toxicity of acetamiprid to insects that feed on leaf surfaces, such as aphids and whiteflies.
Materials:
-
Technical grade acetamiprid (≥97% purity)
-
Acetone
-
Distilled water
-
Triton X-100 or similar non-ionic surfactant
-
Host plants (e.g., cotton, cabbage, tomato) grown without pesticide exposure
-
Petri dishes (6 cm or 9 cm diameter)
-
Agar powder
-
Forceps
-
Micropipettes
-
Beakers and volumetric flasks
-
Fine camel-hair brush
-
Ventilated insect rearing cages
-
Environmental growth chamber
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of acetamiprid (e.g., 1000 ppm) by dissolving the required amount of technical grade acetamiprid in acetone.
-
From the stock solution, prepare a series of at least five to seven serial dilutions using distilled water containing a surfactant (e.g., 0.05% v/v Triton X-100).[9] The concentration range should be chosen to produce mortality between 10% and 90%.
-
A control solution should be prepared with distilled water and the same concentration of acetone and surfactant as the treatment solutions.
-
-
Preparation of Leaf Discs and Petri Dishes:
-
Prepare a 1-2% agar solution in distilled water, heat to dissolve, and pour into the bottom of the Petri dishes to a depth of 3-5 mm. Allow the agar to solidify.
-
Excise leaf discs from healthy, untreated host plants using a cork borer. The diameter of the leaf discs should be slightly smaller than the Petri dish.
-
-
Treatment Application:
-
Using forceps, individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.[9]
-
Place the treated leaf discs on paper towels to air dry for 1-2 hours.
-
Once dry, place one leaf disc, adaxial (upper) or abaxial (lower) surface up depending on the insect's feeding preference, onto the solidified agar in each Petri dish.
-
-
Insect Infestation and Incubation:
-
Using a fine camel-hair brush, carefully transfer a known number of insects (e.g., 10-20 adult aphids or whiteflies) onto each leaf disc.
-
Seal the Petri dishes with ventilated lids or parafilm with small perforations for air exchange.
-
Incubate the Petri dishes in an environmental growth chamber at controlled conditions (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 L:D photoperiod).
-
-
Mortality Assessment:
-
Assess insect mortality at 24, 48, and 72 hours post-infestation.
-
Insects are considered dead if they are unable to move when gently prodded with the brush.
-
Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to determine the LC50 value.
-
Systemic Uptake (Soil Drench) Bioassay Protocol
This protocol assesses the efficacy of acetamiprid when taken up by the plant's root system and translocated to the foliage, where it is ingested by sucking insects.
Materials:
-
Acetamiprid formulation (e.g., soluble powder or liquid concentrate)
-
Potted host plants of uniform size and age
-
Ventilated insect-proof cages
-
Graduated cylinders or syringes
-
Test insects (e.g., aphids, leafhoppers)
-
Environmental growth chamber or greenhouse
Protocol:
-
Plant Preparation:
-
Use healthy, uniformly grown potted plants. Ensure the soil is moist but not waterlogged before application.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of acetamiprid concentrations in distilled water. The concentrations should be calculated based on the volume of the pot and the desired application rate (e.g., mg of active ingredient per pot).
-
A control group should receive only water.
-
-
Application of Treatments:
-
Apply a known volume of the insecticide solution as a soil drench to each pot, ensuring even distribution around the base of the plant.
-
-
Translocation Period:
-
Allow a period for the plant to absorb and translocate the insecticide. This can range from 24 hours to several days, depending on the plant species and experimental design.
-
-
Insect Infestation:
-
After the translocation period, confine a known number of test insects (e.g., 20-30 adult aphids) to a specific leaf or section of the plant using a clip-on cage.
-
Alternatively, the entire plant can be placed in a larger ventilated cage and infested with a known number of insects.
-
-
Incubation and Data Collection:
-
Maintain the infested plants in a greenhouse or growth chamber under controlled conditions.
-
Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after infestation.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment group and correct for control mortality.
-
Analyze the data to determine the relationship between acetamiprid concentration and insect mortality over time.
-
Laboratory Spray Bioassay Protocol
This method simulates foliar spray application and is useful for evaluating the contact efficacy of acetamiprid formulations. A Potter Spray Tower is recommended for precise and uniform application.
Materials:
-
Acetamiprid formulation
-
Potter Spray Tower or similar laboratory spray apparatus
-
Air compressor
-
Petri dishes or other suitable arenas
-
Host plant leaves or artificial surfaces
-
Test insects
-
Fine camel-hair brush
-
Ventilated holding containers
-
Environmental growth chamber
Protocol:
-
Preparation of Spray Solutions:
-
Prepare a range of concentrations of the acetamiprid formulation in distilled water, including a water-only control.
-
-
Calibration of Spray Tower:
-
Calibrate the Potter Spray Tower according to the manufacturer's instructions to deliver a consistent and uniform spray deposit (e.g., mg/cm²).[10]
-
-
Application of Insecticide:
-
Place a known number of test insects on a leaf disc or in an open Petri dish.
-
Place the dish in the spray tower and apply the designated treatment solution.
-
-
Post-Treatment Handling:
-
After spraying, allow the deposit to dry for a specified period.
-
Transfer the treated insects to a clean Petri dish containing an untreated leaf or artificial diet for sustenance.
-
-
Incubation and Mortality Assessment:
-
Incubate the insects under controlled environmental conditions.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correct for control mortality, and determine the LC50 value using probit analysis.
-
Visualizations
Signaling Pathway of Acetamiprid
Caption: Acetamiprid mode of action on an insect's postsynaptic neuron.
Experimental Workflow: Leaf-Dip Bioassay
Caption: Workflow for the leaf-dip bioassay to assess acetamiprid efficacy.
Experimental Workflow: Systemic Uptake (Soil Drench) Bioassay
Caption: Workflow for the systemic uptake bioassay via soil drench.
References
- 1. researchgate.net [researchgate.net]
- 2. zerimarlaboratoire.com [zerimarlaboratoire.com]
- 3. umass.edu [umass.edu]
- 4. bepls.com [bepls.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of insecticides on potato leafhoppers Empoasca fabae (Harris) and its predators [vtechworks.lib.vt.edu]
Application Notes and Protocols for Nano-Acetamiprid in Enhanced Pesticide Delivery
Introduction
Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking and chewing pests.[1][2] However, conventional formulations often suffer from low bioavailability, rapid degradation, and potential environmental contamination.[3][4] Nanotechnology offers a promising solution to these challenges by encapsulating the active ingredient in nano-sized carriers.[5][6] Nanoencapsulation can enhance the stability, solubility, and targeted delivery of acetamiprid, thereby increasing its efficacy at lower concentrations and reducing its environmental impact.[7][8] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of nano-acetamiprid formulations for researchers and professionals in pesticide development.
Advantages of Nano-Acetamiprid Formulations
The use of nanotechnology in pesticide formulation offers several key advantages over conventional methods:
-
Enhanced Efficacy: Nanoformulations can increase the insecticidal activity of acetamiprid, leading to higher pest mortality at lower doses.[7][9]
-
Controlled Release: Nanocarriers provide a slow and sustained release of the active ingredient, prolonging its effectiveness and reducing the need for frequent applications.[4][8]
-
Improved Stability: Encapsulation protects acetamiprid from premature degradation by environmental factors such as UV light and hydrolysis.[7][10]
-
Reduced Environmental Impact: By improving target specificity and reducing the required dosage, nano-pesticides can minimize soil and water contamination and harm to non-target organisms.[6][8]
-
Increased Bioavailability: The small size and large surface area of nanoparticles facilitate better adhesion to plant surfaces and enhanced penetration into target pests.[6][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different nano-acetamiprid formulations.
Table 1: Formulation and Characterization of Nano-Acetamiprid
| Formulation Carrier | Encapsulation Efficiency (%) | Loading Percentage (%) | Particle Size (nm) | Reference |
| Sodium Alginate (AL) | 92.58 | 90.15 | Not specified | [7] |
| Polyethylene Glycol (PEG) | 88.46 | 86.79 | Not specified | [7] |
| Polycaprolactone | Not specified | Not specified | 40 - 50 | [8] |
| Mesoporous Silica (MSN) | Not specified | Not specified | Not specified | [12][13] |
Table 2: Efficacy of Nano-Acetamiprid Formulations
| Formulation | Target Pest | LC50 (ppm) | Efficacy | Reference |
| Conventional Acetamiprid | Xanthogaleruca luteola | 0.68 | - | [9][14] |
| AL-Nano-Acetamiprid | Xanthogaleruca luteola | 0.04 | 17-fold higher toxicity | [9][14] |
| PEG-Nano-Acetamiprid | Xanthogaleruca luteola | 0.08 | 8.5-fold higher toxicity | [9][14] |
| Ace@MSN-SS-C10 | Aphis craccivora | Not specified | 98.4% reduction in adults, 99.3% in juveniles | [12][13] |
| Polycaprolactone-Nano-Acetamiprid | Aspergillus niger | Not specified | "Many fold times more effective" than commercial | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments involving nano-acetamiprid.
Protocol 1: Synthesis of Sodium Alginate (AL) Encapsulated Acetamiprid
This protocol is based on the emulsion cross-linking method.[7]
Materials:
-
Sodium Alginate (AL)
-
Acetamiprid
-
Dioctyl sodium sulfosuccinate
-
Methylene chloride
-
Polyvinyl alcohol (PVA)
-
Calcium chloride (CaCl2)
-
Deionized water
Procedure:
-
Prepare a 0.1% to 1.0% (w/v) sodium alginate solution in 10 mL of deionized water.
-
Dissolve 150 mg of acetamiprid in the alginate solution using sonication.
-
Prepare an oil phase by dissolving dioctyl sodium sulfosuccinate in 30 mL of methylene chloride.
-
Emulsify the aqueous alginate-acetamiprid solution in the oil phase by sonicating for 1 minute over an ice bath. This creates a water-in-oil (W/O) emulsion.
-
Prepare a 5% (w/v) aqueous PVA solution.
-
Emulsify the primary emulsion into 150 mL of the PVA solution by sonication for 1 minute over an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion using a magnetic stirrer and add 50 mL of 60% (w/v) aqueous calcium chloride solution to cross-link the alginate.
-
Continue stirring for 18 hours.
-
Evaporate the methylene chloride by stirring under a vacuum for 1 hour.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Protocol 2: Synthesis of Polycaprolactone Encapsulated Acetamiprid
This protocol describes a solvent evaporation method.[15]
Materials:
-
Acetamiprid (finely powdered)
-
Polycaprolactone
-
Appropriate organic solvent for polycaprolactone
Procedure:
-
Dissolve polycaprolactone in a suitable solvent.
-
Disperse the finely powdered acetamiprid in the polycaprolactone solution. The amount of solvent should be twice that of the polycaprolactone.
-
Sonicate the mixture in an ultrasonic bath for 40 minutes.
-
Subject the formulation to continuous stirring for 5-6 hours.
-
Remove the excess solvent using a rotary evaporator.
-
The resulting nano-acetamiprid formulation can be collected and dried.
Protocol 3: Characterization of Nano-Acetamiprid
1. Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): Disperse the nanoparticles in deionized water and analyze using a DLS instrument to determine the average particle size and size distribution.[8][15]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Prepare a dilute suspension of the nanoparticles, place a drop onto a carbon-coated copper grid (for TEM) or a stub (for SEM), and allow it to air dry.[7][8] Observe under the microscope to visualize the size, shape, and surface morphology of the nanoparticles.[7][8]
2. Encapsulation Efficiency (EE%) and Loading Capacity (LC%):
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Measure the amount of free, unencapsulated acetamiprid in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculate EE% and LC% using the following formulas:
-
EE (%) = [(Total amount of acetamiprid - Amount of free acetamiprid) / Total amount of acetamiprid] x 100
-
LC (%) = [(Total amount of acetamiprid - Amount of free acetamiprid) / Total weight of nanoparticles] x 100
-
Protocol 4: In Vitro Bioassay - Antifungal Activity
This protocol uses the disc diffusion method to assess antifungal properties.[8][15]
Materials:
-
Fungal culture (Aspergillus niger)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile filter paper discs
-
Nano-acetamiprid and conventional acetamiprid solutions (e.g., 20 ppm, 40 ppm)
-
Sterile deionized water (as control)
Procedure:
-
Culture the fungal isolates on PDA medium at 37°C for 10 days to induce conidia production.
-
Prepare PDA plates for the assay.
-
Dip sterile filter paper discs in the different concentrations of nano-acetamiprid, conventional acetamiprid, and the sterile water control.
-
Place the soaked discs onto the center of the PDA plates.
-
Incubate the plates at 37°C for 2-4 days.
-
Measure the diameter of the inhibition zone (in mm) around each disc to determine the antifungal activity.
Visualizations
Caption: Workflow for nano-acetamiprid synthesis, characterization, and evaluation.
Caption: Mechanism of enhanced delivery by nano-acetamiprid.
Caption: Simplified signaling pathway for acetamiprid's mode of action in insects.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Nanotechnology could revolutionize pesticide use in agriculture - Cultivar Magazine [revistacultivar.com]
- 4. iipseries.org [iipseries.org]
- 5. Nanotechnology Applications of Pesticide Formulations [meddocsonline.org]
- 6. Nano-Pesticides and Fertilizers: Solutions for Global Food Security - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoencapsulation of Acetamiprid by Sodium Alginate and Polyethylene Glycol Enhanced Its Insecticidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and characterization of acetamiprid nanoemulsion by high-energy methods | Semantic Scholar [semanticscholar.org]
- 11. agriculturejournal.in [agriculturejournal.in]
- 12. researchgate.net [researchgate.net]
- 13. A mesoporous silica nanocarrier pesticide delivery system for loading acetamiprid: Effectively manage aphids and reduce plant pesticide residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. scirp.org [scirp.org]
Application Note: Proposed Chiral Chromatography Method for the Separation of (E/Z)-Acetamiprid Isomers
Abstract
This application note presents a proposed methodology for the separation of (E/Z)-acetamiprid isomers utilizing chiral High-Performance Liquid Chromatography (HPLC). While chiral chromatography is primarily employed for the separation of enantiomers, the distinct three-dimensional structures of geometric isomers may also allow for differential interactions with a chiral stationary phase. This document provides a detailed, albeit developmental, protocol for researchers, scientists, and professionals in drug development and agrochemical analysis. The proposed method is based on established techniques for the chiral separation of other neonicotinoid insecticides, offering a robust starting point for method development and validation.
Introduction
Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects. It exists as a mixture of (E) and (Z) geometric isomers, which may exhibit different biological activities and toxicological profiles. The ability to separate and quantify these isomers is crucial for comprehensive product characterization, quality control, and environmental fate studies. Chiral chromatography, a powerful technique for separating stereoisomers, offers a potential avenue for the resolution of this compound isomers. This application note outlines a proposed protocol using a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability in the separation of various chiral compounds, including other neonicotinoids.
Experimental Protocols
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable starting column is a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH) are required for the mobile phase.
-
Sample Preparation: A stock solution of an this compound mixture should be prepared in the mobile phase at a concentration of approximately 1 mg/mL. A working standard of 10 µg/mL can be prepared by diluting the stock solution with the mobile phase.
2. Chromatographic Conditions:
The following conditions are proposed as a starting point for method development. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
3. Method Development and Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter. Varying the percentage of the alcohol from 10% to 30% can significantly impact retention times and resolution.
-
Alcohol Modifier: While isopropanol is a good starting point, ethanol can also be evaluated as it may offer different selectivity.
-
Flow Rate: A flow rate of 0.5 to 1.5 mL/min can be tested to optimize the separation efficiency and analysis time.
-
Temperature: The column temperature can be varied between 15 °C and 40 °C to study its effect on the thermodynamics of the separation.
Data Presentation
The following table presents hypothetical, yet realistic, data that could be obtained from the successful separation of this compound isomers using the proposed method.
| Isomer | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| (Z)-Acetamiprid | 8.5 | 1.1 | 8500 | - |
| (E)-Acetamiprid | 10.2 | 1.2 | 9200 | 2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of this compound isomers.
Logical Relationship of Method Development Parameters
Caption: Interplay of parameters for optimizing the separation method.
Discussion and Conclusion
The proposed method provides a solid foundation for the separation of this compound isomers using chiral chromatography. The choice of a polysaccharide-based chiral stationary phase is grounded in its successful application for other neonicotinoid insecticides. Researchers should anticipate that method optimization will be necessary to achieve the desired separation. The systematic evaluation of mobile phase composition, the type of alcohol modifier, flow rate, and temperature will be key to developing a robust and reliable analytical method. Successful separation of the (E) and (Z) isomers will enable more accurate assessment of their respective contributions to the efficacy and toxicological profile of acetamiprid-containing products.
Disclaimer: This application note details a proposed method. It has not been validated experimentally for the separation of this compound isomers and should be used as a starting point for method development.
Application Notes and Protocols for Studying the Systemic and Translaminar Activity of Acetamiprid
Introduction
Acetamiprid is a neonicotinoid insecticide widely used for its efficacy against a broad spectrum of sucking insects.[1][2] Its effectiveness is largely due to its systemic and translaminar properties, which allow the active ingredient to be absorbed and translocated within the plant, providing protection to untreated parts.[1][3] Systemic activity involves the uptake and movement of the insecticide through the plant's vascular system, primarily the xylem, from the point of application to other tissues. Translaminar activity, or local systemic action, refers to the movement of the insecticide from the treated leaf surface to the untreated surface, effectively creating a reservoir of the active ingredient within the leaf.[4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the systemic and translaminar activity of acetamiprid. The protocols cover methods for application, sample collection, residue analysis, and bioassays to evaluate biological efficacy.
Factors Influencing Acetamiprid Activity
The efficacy of acetamiprid is influenced by several factors that should be considered when designing experiments:
-
Environmental Conditions: Optimal temperature for application is between 20-28°C.[5] High relative humidity (>80%) can enhance cuticular penetration and absorption.[5] Rainfall shortly after application can reduce absorption.[5]
-
Plant Health: Severe water stress can significantly compromise the systemic absorption and translocation of acetamiprid.[5]
-
Plant Species and Leaf Characteristics: The rate of penetration and translocation can vary between different plant species due to differences in leaf structure, such as the thickness of the leaf cuticle.[4]
-
Application Method: The method of application (e.g., foliar spray, soil drench) will determine the primary route of uptake.
Section 1: Protocol for Studying Systemic Activity
This protocol is designed to quantify the uptake and translocation of acetamiprid from the point of application to other parts of the plant.
1.1. Experimental Design and Setup
-
Plant Material: Select a suitable plant species for the study. Common choices include cotton, cabbage, tomato, or cowpea.[6][7] Plants should be healthy and at a consistent growth stage.
-
Treatment Groups:
-
Control Group: Plants treated with a blank formulation (without acetamiprid).
-
Treatment Group(s): Plants treated with a known concentration of acetamiprid. Multiple concentrations can be used to assess dose-response.
-
-
Application Method:
-
Soil Drench: Apply a known volume and concentration of the acetamiprid solution directly to the soil around the base of the plant. This method primarily assesses root uptake.
-
Foliar Application (to a single leaf): Use a microsyringe to apply a precise volume of the acetamiprid solution to a specific, marked leaf. This allows for the study of translocation from a treated leaf to other parts of the plant. To prevent contamination, the treated leaf should be isolated from the rest of the plant.
-
1.2. Experimental Protocol
-
Plant Preparation: Grow plants in individual pots under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and light).
-
Acetamiprid Application: Apply the acetamiprid solution according to the chosen method (soil drench or single leaf application).
-
Sample Collection: At predetermined time intervals (e.g., 1, 3, 7, 14 days after application), harvest the plants.
-
Sample Processing:
-
Carefully separate the plant into different parts: roots, stem, treated leaf (if applicable), and untreated leaves from different positions (e.g., upper, middle, lower).
-
Record the fresh weight of each plant part.
-
Homogenize each plant sample separately.
-
1.3. Residue Analysis: Quantification of Acetamiprid
A validated analytical method is crucial for accurate quantification of acetamiprid residues. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.[8][9][10]
-
Sample Extraction (QuEChERS Method): [8][9]
-
Weigh a subsample of the homogenized plant material (e.g., 10 g).
-
Add acetonitrile and shake vigorously to extract acetamiprid.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Analysis by HPLC-DAD or LC-MS/MS:
1.4. Data Presentation
Summarize the quantitative data in a table to show the distribution of acetamiprid in different plant parts over time.
Table 1: Systemic Distribution of Acetamiprid in Plant Tissues (Example Data)
| Time After Application (Days) | Plant Part | Acetamiprid Concentration (mg/kg) |
| 1 | Roots | 5.2 |
| Stem | 1.8 | |
| Lower Leaves | 0.5 | |
| Upper Leaves | 0.1 | |
| 7 | Roots | 2.1 |
| Stem | 3.5 | |
| Lower Leaves | 1.2 | |
| Upper Leaves | 0.8 | |
| 14 | Roots | 0.8 |
| Stem | 2.0 | |
| Lower Leaves | 0.9 | |
| Upper Leaves | 1.5 |
1.5. Bioassay for Systemic Efficacy
A bioassay can be used to confirm that the translocated acetamiprid is biologically active.
-
Infest Untreated Plant Parts: At various time points after acetamiprid application, introduce a known number of target insects (e.g., aphids) to untreated leaves of the treated plants.
-
Mortality Assessment: After a set exposure period (e.g., 24, 48, 72 hours), count the number of dead insects.
-
Data Analysis: Calculate the percentage mortality and compare it to the control group.
Section 2: Protocol for Studying Translaminar Activity
This protocol is designed to determine the movement of acetamiprid from the adaxial (upper) to the abaxial (lower) leaf surface.
2.1. Experimental Design and Setup
-
Plant Material: Use plants with relatively large, flat leaves, such as cotton or cabbage.
-
Treatment:
-
Apply a known concentration of acetamiprid solution to the adaxial (upper) surface of a mature leaf. Ensure that the solution does not run off or contaminate the abaxial (lower) surface. A lanolin barrier can be applied around the treatment area to prevent spreading.
-
The abaxial surface remains untreated.
-
2.2. Experimental Protocol
-
Plant Preparation: Select healthy, fully expanded leaves on potted plants.
-
Acetamiprid Application: Use a microsyringe to apply a precise droplet of the acetamiprid solution to a defined area on the adaxial leaf surface.
-
Sample Collection: At specified time intervals (e.g., 6, 12, 24, 48 hours), excise the treated leaf discs.
-
Sample Processing for Residue Analysis:
-
Wash the adaxial surface with an appropriate solvent to remove any unabsorbed residue.
-
Separate the adaxial and abaxial epidermal layers or analyze the whole leaf tissue after the surface wash.
-
Homogenize the samples for residue analysis as described in Section 1.3.
-
2.3. Bioassay for Translaminar Efficacy
This is a common method to assess the biological effect of translaminar movement.
-
Acetamiprid Application: Treat the adaxial surface of leaves as described in 2.2.
-
Insect Infestation: After a short drying period, place a known number of target insects that primarily feed on the underside of leaves (e.g., aphids, whiteflies) onto the untreated abaxial surface of the treated leaves.[6] Leaf cages can be used to confine the insects to the treated area.
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).[6]
-
Data Analysis: Calculate the percentage mortality.
2.4. Data Presentation
Present the results of the bioassay in a clear, tabular format.
Table 2: Translaminar Efficacy of Acetamiprid Against Aphids (Example Data)
| Time After Infestation (Hours) | Aphid Mortality on Untreated Lower Leaf Surface (%) |
| 24 | 35 |
| 48 | 78 |
| 72 | 95 |
Visualizations
Caption: Workflow for studying the systemic activity of acetamiprid.
Caption: Workflow for studying the translaminar activity of acetamiprid.
References
- 1. pomais.com [pomais.com]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. Acetamiprid Insecticide Formulation and Its Effectiveness in Pest Control Solutions [cnagrochem.com]
- 4. What Impacts the Effectiveness of Translaminar Pesticides? [growertalks.com]
- 5. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 6. researchgate.net [researchgate.net]
- 7. Uptake, translocation and metabolism of acetamiprid and cyromazine by cowpea (Vigna unguiculata L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. entomoljournal.com [entomoljournal.com]
- 10. akjournals.com [akjournals.com]
- 11. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols: Indirect Competitive Chemiluminescence Enzyme Immunoassay for Acetamiprid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamiprid is a neonicotinoid insecticide widely used in agriculture to protect crops from sucking insects. Its potential residues in food and environmental samples raise concerns for human health and ecosystems, necessitating sensitive and rapid detection methods. The indirect competitive chemiluminescence enzyme immunoassay (ic-CLEIA) offers a high-throughput and highly sensitive platform for the quantitative analysis of acetamiprid. This document provides detailed application notes and protocols for the ic-CLEIA for acetamiprid, designed for researchers, scientists, and professionals in drug development and food safety. Chemiluminescence immunoassays are noted for their high sensitivity, often surpassing traditional colorimetric ELISA methods by two to three orders of magnitude.[1]
Principle of the Assay
The ic-CLEIA for acetamiprid is based on the principle of competition between the free acetamiprid in the sample and a fixed amount of acetamiprid-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody.
Initially, a microtiter plate is coated with an acetamiprid-bovine serum albumin (ACE-BSA) conjugate. The sample containing acetamiprid is then incubated with a specific anti-acetamiprid monoclonal antibody. This mixture is added to the coated plate. The free acetamiprid in the sample competes with the coated ACE-BSA for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Following another incubation and washing step, a chemiluminescent substrate is introduced. The HRP enzyme catalyzes a reaction that produces light, and the intensity of the light signal is inversely proportional to the concentration of acetamiprid in the sample. A higher concentration of acetamiprid in the sample results in less primary antibody binding to the plate, leading to a weaker chemiluminescent signal.
Figure 1: Principle of the indirect competitive chemiluminescence enzyme immunoassay (ic-CLEIA) for acetamiprid.
Quantitative Assay Performance
The performance of the ic-CLEIA for acetamiprid has been characterized by several key parameters, which are summarized in the tables below.
| Parameter | Value | Reference |
| Coating Antigen (ACE-BSA) Concentration | 0.4 µg/mL | [1][2] |
| Anti-ACE Monoclonal Antibody Concentration | 0.6 µg/mL | [1][2] |
| Secondary Antibody (Goat anti-mouse-HRP) Dilution | 1:2500 | [1][2] |
| Pre-incubation Time (Antibody + Sample) | 30 minutes | [1][2] |
| Chemiluminescence Reaction Time | 20 minutes | [1][2] |
Table 1: Optimized Experimental Parameters for Acetamiprid ic-CLEIA.
| Parameter | Value | Reference |
| IC50 (Half-maximal inhibitory concentration) | 10.24 ng/mL | [1][2] |
| LOD (Limit of Detection, IC10) | 0.70 ng/mL | [1][2] |
| Detection Range (IC10-IC90) | 0.70 - 96.31 ng/mL | [1][2] |
Table 2: Sensitivity and Detection Range of the Acetamiprid ic-CLEIA.
| Compound | Cross-Reactivity (%) | Reference |
| Acetamiprid | 100 | [1][2] |
| Nitenpyram | < 10 | [1][2] |
| Thiacloprid | < 10 | [1][2] |
| Thiamethoxam | < 10 | [1][2] |
| Clothianidin | < 10 | [1][2] |
Table 3: Cross-Reactivity of the ic-CLEIA with Other Neonicotinoids.
Experimental Protocols
This section provides a detailed protocol for performing the ic-CLEIA for acetamiprid.
Reagent Preparation
-
Coating Buffer (0.05 M Carbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and make up to 1 L.
-
Washing Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.
-
Blocking Buffer: 5% skim milk powder in PBST.
-
Acetamiprid Standard Solutions: Prepare a stock solution of acetamiprid in methanol and dilute with PBST to obtain a series of standard concentrations.
-
Coating Antigen Solution: Dilute the ACE-BSA conjugate to 0.4 µg/mL in coating buffer.[1][2]
-
Primary Antibody Solution: Dilute the anti-acetamiprid monoclonal antibody to 0.6 µg/mL in PBST.[1][2]
-
Secondary Antibody Solution: Dilute the goat anti-mouse-HRP antibody 1:2500 in PBST.[1][2]
-
Chemiluminescent Substrate: Prepare according to the manufacturer's instructions.
Assay Procedure
Figure 2: Step-by-step workflow for the acetamiprid ic-CLEIA.
-
Coating: Add 100 µL of the coating antigen solution (0.4 µg/mL ACE-BSA) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.
-
Washing: Discard the blocking buffer and wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL of acetamiprid standard solution or sample extract to each well, followed by 50 µL of the primary antibody solution (0.6 µg/mL anti-ACE mAb). Incubate for 30 minutes at 37°C.[1][2]
-
Washing: Discard the solution and wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-HRP conjugate (1:2500) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with PBST.
-
Chemiluminescent Detection: Add 100 µL of the chemiluminescent substrate to each well. Incubate for 20 minutes at 37°C in the dark.[1][2]
-
Measurement: Measure the relative light units (RLU) using a chemiluminescence microplate reader.
Data Analysis
-
Calculate the average RLU for each standard and sample.
-
Calculate the percent binding (B/B₀) for each standard and sample using the following formula: B/B₀ (%) = (RLU of standard or sample / RLU of zero standard) x 100
-
Plot a standard curve of B/B₀ versus the logarithm of the acetamiprid concentration.
-
Determine the concentration of acetamiprid in the samples by interpolating their B/B₀ values on the standard curve.
Sample Preparation
The established ic-CLEIA has been successfully applied to the detection of acetamiprid residues in vegetable samples such as Chinese cabbage and cucumber.[1][2] A simple extraction and dilution procedure is sufficient to minimize matrix effects. The average recovery rates in these vegetables were found to be between 82.7% and 112.2%, with a coefficient of variation lower than 9.19%.[1][2] These results show a high correlation with those obtained by high-performance liquid chromatography (HPLC), indicating good accuracy and reliability of the ic-CLEIA method.[1][2]
Conclusion
The indirect competitive chemiluminescence enzyme immunoassay provides a sensitive, rapid, and reliable method for the quantitative detection of acetamiprid in various samples. Its simple pretreatment and detection process make it suitable for high-throughput screening of acetamiprid residues.[1][2] The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists working on pesticide analysis and food safety.
References
Troubleshooting & Optimization
Overcoming matrix effects in acetamiprid analysis of fruits and vegetables
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of acetamiprid in fruit and vegetable samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect acetamiprid analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of acetamiprid analysis in fruits and vegetables using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This interference can result in inaccurate quantification, poor data quality, and reduced method precision and accuracy.[1][4] The "matrix" refers to all components within the sample other than the analyte of interest.[2]
Q2: How can I confirm the presence of matrix effects in my experiment?
A2: A post-extraction spike experiment is a common method to confirm matrix effects.[2] This involves comparing the analytical response of a standard spiked into a blank matrix extract (which has undergone the entire sample preparation procedure) with the response of the same standard in a pure solvent. A significant difference between the two signals indicates the presence of matrix effects. A response in the matrix extract that is lower than in the solvent suggests ion suppression, while a higher response indicates ion enhancement.[2]
Q3: What are the primary strategies to overcome matrix effects?
A3: The main strategies to mitigate matrix effects in acetamiprid analysis can be categorized into three main approaches:
-
Sample Preparation Techniques: Employing effective cleanup methods to remove interfering matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and highly recommended technique for this purpose.[2][5]
-
Instrumental and Methodological Approaches: Modifying chromatographic conditions to separate acetamiprid from co-eluting matrix components or diluting the sample extract to reduce the concentration of interfering substances.[2][6]
-
Calibration Strategies: Compensating for the matrix effect by using matrix-matched calibration curves or stable isotope-labeled internal standards (SIL-IS).[1][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Inaccurate quantification of acetamiprid (low or high recovery).
This is a primary indicator of matrix effects. The following workflow can help you troubleshoot this issue.
Step-by-step guidance:
-
Confirm Matrix Effect: As detailed in FAQ 2, perform a post-extraction spike to confirm if matrix effects are the root cause of the inaccurate results.[2]
-
Optimize Sample Cleanup: The QuEChERS method is a robust starting point.[5] The dispersive solid-phase extraction (dSPE) cleanup step can be tailored to the specific fruit or vegetable matrix.
-
For samples with high pigment content like kale or sweet cherries, consider using graphitized carbon black (GCB) in the dSPE step.[8]
-
For samples with high fat content like avocado, C18 sorbent is effective.[9]
-
Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids.[10]
-
-
Sample Dilution: Diluting the final extract can significantly reduce the concentration of matrix components.[4][6] A dilution factor of 10 to 100-fold can be effective, but ensure the final acetamiprid concentration remains above the limit of quantification (LOQ).[6][11] Studies have shown that a 15-fold dilution can eliminate most matrix effects in matrices like orange, tomato, and leek.[4][12]
-
Matrix-Matched Calibration: This is a common and effective approach to compensate for matrix effects.[10] It involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the actual samples.[13] This ensures that the standards and samples experience similar matrix-induced signal suppression or enhancement.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the most reliable method for correcting matrix effects.[7][14] A SIL-IS for acetamiprid (e.g., acetamiprid-d3) has nearly identical chemical and physical properties to the unlabeled analyte and will be affected by the matrix in the same way, thus providing accurate correction.[7]
Issue 2: Poor chromatographic peak shape for acetamiprid.
Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by matrix components interfering with the chromatography.
Troubleshooting Steps:
-
Improve Sample Cleanup: Re-evaluate your dSPE sorbents to better remove interfering compounds.
-
Refine Chromatographic Separation: Adjusting the liquid chromatography (LC) parameters can help separate acetamiprid from interfering matrix components.[2] Consider:
-
Modifying the mobile phase composition or gradient profile.
-
Using a different stationary phase (column).
-
Decreasing the injection volume.
-
-
Sample Dilution: As with quantification issues, diluting the sample can reduce the concentration of matrix components that may be causing chromatographic interference.[15]
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
The following table summarizes the effectiveness of different strategies in various fruit and vegetable matrices.
| Strategy | Matrix Example(s) | Key Findings | Reference(s) |
| QuEChERS with dSPE Cleanup | Sweet Cherries | The QuEChERS method with PSA and GCB cleanup resulted in a matrix effect of 93.4%, indicating no significant impact on acetamiprid response. | [8] |
| Tomato | The QuEChERS method provided mean recovery values higher than 80% with a precision below 20%. | [5] | |
| Sample Dilution | Orange, Tomato, Leek | A 15-fold dilution was sufficient to eliminate most matrix effects, allowing for quantification with solvent-based standards in many cases. | [4][12] |
| Celery, Kale, Avocado, Lime, Brown Rice Flour | Higher dilutions were more successful at reducing or eliminating matrix effects, but require higher instrument sensitivity. | [11] | |
| Matrix-Matched Calibration | Sweet Cherries | Determination of acetamiprid was carried out using an eight-point matrix-matched calibration to compensate for matrix effects. | [8] |
| Parsley, Rocket | Matrix effects were minor due to sample dilution, but a matrix-matched standard approach was still employed to balance the effect. | [16] | |
| Stable Isotope-Labeled Internal Standards | Fruits, Vegetables, Cereals | The use of SIL-ISs satisfactorily corrected for the matrix effect of analytes. | [17] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Acetamiprid Analysis
This protocol is a generalized version of the QuEChERS method.
Methodology:
-
Homogenization: Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[10] For dry samples, rehydrate with an appropriate amount of water.[10]
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) and magnesium sulfate.[10]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary and is ready for LC-MS/MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the steps for creating a matrix-matched calibration curve.
Methodology:
-
Prepare Blank Matrix Extract: Select a fruit or vegetable sample that is known to be free of acetamiprid. Process this blank sample using the exact same procedure (e.g., QuEChERS) as your test samples to obtain a blank matrix extract.[13]
-
Prepare Stock Solutions: Prepare a series of acetamiprid standard stock solutions in a pure solvent (e.g., acetonitrile) at known concentrations.
-
Spike Blank Matrix: Aliquot the blank matrix extract into several vials. Spike each vial with a different amount of the acetamiprid stock solution to create a series of calibration standards with varying concentrations.[13]
-
Final Volume Adjustment: Adjust all calibration standards to the same final volume with the pure solvent to ensure a consistent matrix concentration across the calibration curve.
-
Analysis: Analyze these matrix-matched standards using the same LC-MS/MS method as for the samples to construct the calibration curve.
References
- 1. it.restek.com [it.restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 8. romanianbiotechnologicalletters.wordpress.com [romanianbiotechnologicalletters.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromtech.com.au [chromtech.com.au]
- 12. researchgate.net [researchgate.net]
- 13. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. waters.com [waters.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of acetamiprid during sample extraction and cleanup
Welcome to the technical support center for acetamiprid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of acetamiprid during sample extraction and cleanup. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting acetamiprid from complex matrices?
A1: The two most prevalent and effective methods for acetamiprid extraction are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
-
QuEChERS: This method is widely adopted for pesticide residue analysis in food and agricultural samples due to its simplicity, high throughput, and minimal solvent usage.[1][2][3][4] It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a cleanup step with dispersive SPE (d-SPE).[2]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for the extraction and cleanup of acetamiprid from various sample types, including water and vegetables.[5][6][7] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.
Q2: I am experiencing low recovery of acetamiprid. What are the potential causes and solutions?
A2: Low recovery of acetamiprid can stem from several factors throughout the extraction and cleanup process. Here are some common causes and troubleshooting tips:
-
Incomplete Extraction:
-
Solvent Choice: Ensure the extraction solvent is appropriate for your matrix. Ethyl acetate and acetonitrile are commonly used and have shown high recovery rates for acetamiprid. For instance, ethyl acetate has been reported to achieve 90-96% recovery.
-
Homogenization: Thorough homogenization of the sample is crucial for effective extraction.[1] Ensure your sample is finely ground or blended to maximize the surface area for solvent contact.
-
Extraction Time and Technique: Insufficient shaking or vortexing time can lead to incomplete extraction. Follow the recommended times in your protocol, typically 1-3 minutes of vigorous shaking.[1][2]
-
-
Analyte Loss During Cleanup:
-
Sorbent Selection: The choice of sorbent in both SPE and d-SPE is critical. For QuEChERS, a combination of primary secondary amine (PSA) and magnesium sulfate is frequently used for cleanup.[2][4] For SPE, C18 cartridges are a common choice.[7] Using an inappropriate sorbent can lead to the retention of acetamiprid.
-
Elution Solvent: The eluting solvent must be strong enough to desorb acetamiprid from the sorbent. A combination of dichloromethane and acetone (8:2 ratio) has been shown to yield high recoveries (87-95%).
-
-
Matrix Effects:
-
Complex matrices can interfere with the ionization of acetamiprid in the mass spectrometer, leading to signal suppression or enhancement, which can be misinterpreted as low recovery.[8][9][10] Using matrix-matched calibration standards is a highly effective way to compensate for these effects.[8][9] Isotope-labeled internal standards are also a robust approach to mitigate matrix effects.[8]
-
-
pH of the Sample:
-
The stability of acetamiprid can be pH-dependent. It is generally stable in acidic to neutral conditions but can degrade under alkaline conditions. Ensure the pH of your sample and extraction solvents is within a suitable range.
-
Troubleshooting Guides
Low Recovery with QuEChERS
| Symptom | Possible Cause | Recommended Solution |
| Consistently low recovery across all samples. | Inefficient extraction. | Increase homogenization time. Ensure adequate vortexing/shaking duration and intensity. Verify the correct ratio of sample to solvent. |
| Low recovery in specific complex matrices (e.g., green onion, tea). | Strong matrix effects causing signal suppression. | Prepare matrix-matched calibration curves to accurately quantify the analyte.[8][9] Consider using an isotope-labeled internal standard for acetamiprid.[8] |
| Recovery improves when the d-SPE cleanup step is omitted. | Analyte is being retained by the d-SPE sorbent. | Re-evaluate the d-SPE sorbent. For some matrices, a cleanup step may not be necessary and can be omitted if matrix interference is minimal.[10] If cleanup is required, test alternative sorbents. |
| Variable and inconsistent recovery. | Inconsistent sample homogenization or pipetting errors. | Ensure a consistent and thorough homogenization procedure for all samples. Use calibrated pipettes and verify volumes. |
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Recommended Solution |
| Low recovery after elution from the SPE cartridge. | Incomplete elution of acetamiprid from the sorbent. | Optimize the elution solvent. Try a stronger solvent or a mixture of solvents. For example, a combination of dichloromethane and acetone has been shown to be effective. Increase the volume of the elution solvent. |
| No acetamiprid detected in the eluate. | Analyte did not retain on the SPE cartridge during loading. | Check the pH of the sample before loading. Adjust the pH to ensure acetamiprid is in a form that will interact with the sorbent. Verify that the correct SPE cartridge chemistry is being used for acetamiprid. |
| Low recovery and high background noise in the chromatogram. | Co-elution of matrix interferences. | Optimize the wash steps before elution. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute acetamiprid. Consider using a different SPE sorbent with higher selectivity. |
Experimental Protocols and Data
QuEChERS Method for Acetamiprid in Okra
This protocol is adapted from a study on the determination of acetamiprid in okra.[1]
-
Sample Preparation: Homogenize 500g of the whole laboratory sample.
-
Extraction:
-
Weigh 10g of the homogenized sample into a 50mL centrifuge tube.
-
Add 20mL of acetonitrile and let it stand for 30 minutes.
-
Homogenize the mixture at 10,000-12,000 rpm for 3 minutes.
-
Add 3g of NaCl and vortex immediately for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes at 10°C.
-
-
Analysis: The supernatant can be directly injected into an LC-MS/MS or undergo a cleanup step if necessary.
Recovery Data for QuEChERS in Okra [1]
| Spiking Level (µg/g) | Mean Recovery (%) |
| 0.002 | 74.79 |
| 0.01 | 94.71 |
| 0.020 | 82.95 |
Solid-Phase Extraction (SPE) for Acetamiprid in Water
This protocol is based on an EPA method evaluation for acetamiprid in water.[7]
-
Sample Preparation: Fortify a 200mL water sample with the desired concentration of acetamiprid standard.
-
Extraction:
-
Pre-wash a C18 SPE column (6 cc, 1 g).
-
Load the fortified water sample onto the SPE column.
-
Elute with 30mL of acetonitrile:water (3:17).
-
Evaporate the eluate to dryness at 65°C under vacuum.
-
-
Cleanup and Analysis:
-
Re-dissolve the residue in 10mL of distilled water.
-
Load this solution onto a pre-washed C18 SPE column.
-
Elute with 30mL of acetonitrile:water (3:17).
-
Evaporate the eluate to dryness and re-dissolve in 2mL of the mobile phase (acetonitrile:water, 3:7).
-
Analyze by HPLC-UV.
-
Recovery Data for SPE in Water [7]
| Spiking Level (ppb) | Average Percent Recovery (%) |
| 1.00 | 86.4 |
| 0.100 | 52.4 |
Visual Workflows
Caption: A typical workflow for the QuEChERS extraction and cleanup method.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Caption: A troubleshooting decision tree for low acetamiprid recovery.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. lcms.cz [lcms.cz]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Acetamiprid Separation in Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of acetamiprid using reverse-phase high-performance liquid chromatography (RP-HPLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for acetamiprid separation on a C18 column?
A common starting point for acetamiprid analysis on a C18 column is a mixture of acetonitrile and water.[1][2][3][4] The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution. A higher percentage of acetonitrile will generally decrease the retention time.
Q2: Why is an acid often added to the mobile phase for acetamiprid analysis?
Adding a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility.[1][2][5] For ionizable compounds like acetamiprid, controlling the pH of the mobile phase is crucial for consistent retention and symmetrical peaks.[6][7][8] Acidifying the mobile phase ensures that acetamiprid is in a single ionic form, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[9]
Q3: What is the effect of changing the organic solvent from acetonitrile to methanol?
Acetonitrile and methanol are the most common organic solvents used in reverse-phase HPLC. While both can be used for acetamiprid separation, they can provide different selectivity. If you are experiencing co-elution with impurities when using acetonitrile, switching to methanol, or using a mixture of both, may improve the separation.
Q4: What detection wavelength is typically used for acetamiprid?
The UV detection wavelength for acetamiprid is commonly set around 245 nm or 246 nm.[1][10] However, it is always recommended to determine the optimal wavelength by running a UV spectrum of an acetamiprid standard in your mobile phase.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My acetamiprid peak is tailing. What are the potential mobile phase-related causes and how can I fix it?
A: Peak tailing is a common issue and can often be addressed by modifying the mobile phase.
-
Cause: Secondary interactions between the analyte and the stationary phase. Acetamiprid, being a basic compound, can interact with acidic silanol groups on the silica packing material of the column.
-
Solution 1: Adjust Mobile Phase pH. The most effective way to reduce tailing for ionizable compounds is to control the mobile phase pH.[6][7] Add a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) to the aqueous portion of your mobile phase to suppress the ionization of silanol groups and ensure acetamiprid is protonated.[1][2][5] For basic compounds, a mobile phase pH that is at least 2 pH units below the pKa of the compound is recommended.[9]
-
Solution 2: Use a Mobile Phase Additive. In addition to acids, other mobile phase additives can be used to minimize peak tailing. For basic compounds, adding a small concentration of a basic modifier like triethylamine (TEA) can help to saturate the active silanol sites on the stationary phase.
Q: My acetamiprid peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions.
-
Cause: Column overload. Injecting too high a concentration of the sample can lead to peak fronting.
-
Solution: Try diluting your sample and injecting a smaller amount onto the column. If the peak shape improves, you were likely overloading the column.
Problem 2: Inconsistent or Drifting Retention Times
Q: The retention time for my acetamiprid peak is shifting between injections. What are the possible mobile phase-related reasons?
A: Fluctuating retention times can compromise the reliability of your results.
-
Cause 1: Inadequately Buffered Mobile Phase. If the pH of your mobile phase is close to the pKa of acetamiprid, small changes in pH can lead to significant shifts in retention time.[7]
-
Solution 1: Use a Buffer. Instead of just adding an acid, use a buffer solution (e.g., phosphate or acetate buffer) to maintain a constant pH. Ensure the buffer concentration is sufficient, typically in the range of 10-25 mM.
-
Cause 2: Mobile Phase Composition Change. This can happen if the mobile phase is not properly mixed or if one of the solvent components evaporates faster than the others.
-
Solution 2: Prepare Fresh Mobile Phase Daily. It is good practice to prepare your mobile phase fresh each day and keep the solvent reservoirs capped to minimize evaporation. If you are using a gradient, ensure your HPLC's mixing system is functioning correctly.
-
Cause 3: Column Equilibration. Insufficient column equilibration time with the mobile phase before starting a sequence of injections can lead to drifting retention times.
-
Solution 3: Ensure Proper Equilibration. Always allow sufficient time for the column to equilibrate with the mobile phase. This is particularly important when you have changed the mobile phase composition.
Problem 3: Poor Resolution
Q: I am not getting good separation between acetamiprid and other components in my sample. How can I improve the resolution by changing the mobile phase?
A: Improving resolution often involves adjusting the selectivity of your chromatographic system.
-
Solution 1: Optimize the Organic Solvent Percentage. The ratio of organic solvent to water has a significant impact on retention and resolution.[11] A systematic approach is to run a series of experiments with varying percentages of the organic solvent (e.g., acetonitrile or methanol) to find the optimal composition that provides the best separation.
-
Solution 2: Change the Organic Solvent. If optimizing the solvent ratio does not provide the desired resolution, try switching the organic solvent. For example, if you are using acetonitrile, try methanol. The different solvent properties can alter the elution order and improve separation.
-
Solution 3: Adjust the pH. The pH of the mobile phase can significantly affect the retention of ionizable impurities, thus altering the resolution between them and the main acetamiprid peak.[8] Experiment with different pH values (within the stable range of your column) to see if the resolution improves.
Experimental Protocols & Data
Table 1: Example Mobile Phases for Acetamiprid Separation
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| C18 | Acetonitrile / Water / 10% Phosphoric Acid | Not Specified | 246 | [1] |
| C18 | Acetonitrile / 1% Ortho Phosphoric Acid in Water (80:20 v/v) | 1.0 | 225 | [2] |
| C18 | Acetonitrile / Water (60:40 v/v) | Not Specified | Not Specified | [4] |
| C4 | 100% Water | 1.0 | 245 | [10] |
| C18 | Acetonitrile / Water (3:7 v/v) | Not Specified | UV Detector | [12] |
Protocol: Mobile Phase Preparation
A detailed methodology for preparing a common mobile phase for acetamiprid analysis is as follows:
-
Reagents and Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (85%) or Formic acid (98-100%)
-
Sterile, filtered solvent bottles
-
0.45 µm or 0.22 µm membrane filters
-
-
Preparation of Aqueous Component (e.g., 0.1% Phosphoric Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1 mL of concentrated phosphoric acid to the water.
-
Mix the solution thoroughly.
-
Filter the solution using a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
-
Preparation of the Final Mobile Phase (e.g., Acetonitrile/0.1% Phosphoric Acid in Water 60:40 v/v):
-
Measure 600 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Measure 400 mL of the prepared 0.1% phosphoric acid in water into another clean, graduated cylinder.
-
Combine the two solutions in a clean, sterile solvent bottle.
-
Mix the final mobile phase thoroughly.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Visual Troubleshooting Guide
The following diagrams illustrate logical workflows for troubleshooting common HPLC problems related to mobile phase optimization.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for drifting retention times.
References
- 1. Acetamiprid [649] [cipac.org]
- 2. ijariit.com [ijariit.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Separation of Acetamiprid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
Troubleshooting peak tailing and broadening in acetamiprid chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of acetamiprid, specifically addressing peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for acetamiprid in reversed-phase HPLC?
Peak tailing for acetamiprid, a compound with a basic pyridine group, in reversed-phase chromatography is often due to secondary interactions with the stationary phase. The primary causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic acetamiprid molecule, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, acetamiprid may be partially ionized, leading to multiple retention mechanisms and peak tailing.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too high a concentration of acetamiprid can saturate the stationary phase, resulting in asymmetrical peaks.[1]
Q2: How does peak broadening differ from peak tailing, and what are its common causes for acetamiprid?
Peak broadening is a symmetrical widening of the peak, distinct from the asymmetrical distortion of peak tailing. Common causes for acetamiprid include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[2]
-
Poor Column Efficiency: An old or poorly packed column will result in broader peaks.
-
High Injection Volume or Strong Injection Solvent: Injecting a large sample volume or using a solvent much stronger than the mobile phase can lead to peak broadening.
-
Slow Mass Transfer: At high flow rates, mass transfer between the mobile and stationary phases may be too slow, causing peaks to broaden.
Q3: What is a good starting point for mobile phase selection to minimize peak shape issues with acetamiprid?
For acetamiprid analysis on a C18 column, a good starting point for the mobile phase is a mixture of acetonitrile and water with an acidic modifier.[4][5] A common mobile phase composition is acetonitrile and water (e.g., in a ratio of 30:70 or 80:20 v/v) with the addition of a small amount of acid like 0.1% formic acid or 1% orthophosphoric acid to control the pH and suppress silanol interactions.[4] Operating at a lower pH (around 3-4) can help to protonate residual silanol groups and minimize their interaction with the basic acetamiprid molecule, leading to improved peak shape.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Problem: The acetamiprid peak exhibits significant tailing (Asymmetry Factor > 1.2).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acetamiprid peak tailing.
Guide 2: Addressing Peak Broadening
Problem: The acetamiprid peak is broader than expected, leading to poor resolution and sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acetamiprid peak broadening.
Data Presentation
The following table summarizes the expected impact of mobile phase modifications on the peak shape of acetamiprid, based on established chromatographic principles.
| Mobile Phase Parameter | Condition A | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Width (at half height) | Condition B | Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Width (at half height) |
| Mobile Phase pH | pH 6.8 (without buffer) | ~2.1 | ~1.8 | ~0.25 min | pH 3.0 (0.1% Formic Acid) | ~1.3 | ~1.1 | ~0.15 min |
| Acetonitrile % | 20% | ~1.5 | ~1.3 | ~0.20 min | 40% | ~1.2 | ~1.0 | ~0.12 min |
| Buffer Concentration | 5 mM Phosphate | ~1.6 | ~1.4 | ~0.18 min | 25 mM Phosphate | ~1.2 | ~1.1 | ~0.16 min |
Note: These are representative values to illustrate trends. Actual values will depend on the specific column, system, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Acetamiprid Peak Shape
This protocol outlines a systematic approach to troubleshoot and optimize the peak shape of acetamiprid.
Objective: To achieve a symmetrical acetamiprid peak with a tailing factor (Tf) ≤ 1.5 and an asymmetry factor (As) ≤ 1.2.
Materials:
-
HPLC system with UV or DAD detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetamiprid analytical standard
-
HPLC-grade acetonitrile, water, formic acid, and/or phosphate buffer
-
0.45 µm syringe filters
Methodology:
-
Initial Conditions:
-
Mobile Phase: Acetonitrile:Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve acetamiprid standard in the initial mobile phase to a concentration of 10 µg/mL.
-
-
Step 1: Mobile Phase pH Optimization
-
Prepare three mobile phases with different pH values:
-
Mobile Phase A: Acetonitrile:Water (40:60, v/v)
-
Mobile Phase B: Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase C: Acetonitrile:Phosphate Buffer (10 mM, pH 7.0) (40:60, v/v)
-
-
Equilibrate the column with each mobile phase for at least 30 minutes.
-
Inject the acetamiprid standard in triplicate for each mobile phase.
-
Record the retention time, tailing factor, asymmetry factor, and peak width.
-
Evaluation: Compare the peak shapes obtained with each mobile phase. Proceed with the mobile phase that provides the best peak symmetry. If tailing persists, proceed to the next step.
-
-
Step 2: Organic Modifier Concentration Optimization
-
Using the optimal mobile phase pH from Step 1, prepare mobile phases with varying acetonitrile concentrations (e.g., 30%, 40%, 50%).
-
Equilibrate the column and inject the standard as described above for each concentration.
-
Record the chromatographic parameters.
-
Evaluation: Determine the acetonitrile concentration that provides a good balance between retention time and peak shape.
-
-
Step 3: Column Evaluation
-
If peak shape issues are still present, flush the column with a strong solvent (e.g., 100% acetonitrile) for 30 minutes.
-
Repeat the analysis with the optimized conditions from Step 2.
-
If the problem persists, replace the guard column (if used) and then the analytical column.
-
-
Step 4: Sample and System Evaluation
-
Sample Overload: Prepare a series of acetamiprid standards at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) and inject them. Observe if peak shape improves at lower concentrations.
-
Injection Solvent: Dissolve the acetamiprid standard in a solvent weaker than the mobile phase (e.g., a higher percentage of water) and inject. Compare the peak shape to when the sample is dissolved in the mobile phase.
-
Extra-column Volume: Inspect the HPLC system for any unnecessary long tubing or wide-bore connectors and replace them with shorter, narrower alternatives where possible.
-
Data Analysis and Reporting:
Summarize the results in a table, comparing the tailing factor, asymmetry factor, and peak width under each tested condition. Report the final optimized method that provides the best peak shape for acetamiprid.
References
Technical Support Center: Enhancing Acetamiprid Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of acetamiprid detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of acetamiprid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Sensitivity or Low Signal Intensity
-
Question: My acetamiprid signal is weak or undetectable. What are the possible causes and how can I improve it?
-
Answer: Low sensitivity can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery of acetamiprid and the presence of interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting acetamiprid from various matrices.[1][2] Ensure proper homogenization and phase separation during the extraction process.
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase: The choice of mobile phase and additives is critical for good chromatographic separation and ionization. For acetamiprid, which is a basic compound, acidic mobile phases are often used to promote protonation and enhance the signal in positive ion mode electrospray ionization (ESI+).[3] Common mobile phases include acetonitrile or methanol with additives like formic acid.[4] However, high concentrations of acids (e.g., 1% acetic acid) can sometimes hinder detection.[5] It is recommended to use a lower concentration, typically 0.1%.[4][5]
-
Column: A suitable reversed-phase column, such as a C18, is commonly used for acetamiprid analysis.[1] Ensure the column is not clogged or degraded, which can affect peak shape and sensitivity.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Optimize the ESI source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature, to ensure efficient ionization of acetamiprid.[1]
-
Precursor and Product Ions: Confirm the selection of the correct precursor ion for acetamiprid, which is typically [M+H]+ at m/z 223.0.[6][7] Optimize the collision energy to obtain abundant and stable product ions for Multiple Reaction Monitoring (MRM). Common product ions for acetamiprid are m/z 126.0 and 90.0.[6][7]
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of acetamiprid, leading to a lower signal.[8][9] To mitigate this, consider using matrix-matched calibration standards or an isotope-labeled internal standard.[8][9]
-
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
-
Question: I am observing high background noise in my chromatogram, which is affecting the signal-to-noise ratio for my acetamiprid peak. What could be the cause and how can I reduce it?
-
Answer: High background noise can obscure your analyte peak and compromise the limit of detection. Here are common sources and solutions:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize contamination.[10] Impurities can contribute to a high chemical background.
-
Sample Matrix: Complex sample matrices can introduce a significant amount of background noise.[11] Enhance the sample cleanup procedure to remove as many interfering compounds as possible. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) is often used in the QuEChERS method for this purpose.
-
LC System Contamination: Contaminants can accumulate in the LC system, including tubing, injector, and column. Regularly flush the system to remove any buildup.
-
Mass Spectrometer Contamination: The ion source and mass analyzer can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.
-
Issue 3: Peak Shape Problems (Tailing, Splitting, or Broadening)
-
Question: My acetamiprid peak is showing tailing, splitting, or is broader than expected. What are the likely causes and how can I improve the peak shape?
-
Answer: Poor peak shape can affect integration and reproducibility. Here are some troubleshooting steps:
-
Column Issues:
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Clean the column according to the manufacturer's recommendations.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column if cleaning does not resolve the issue.
-
-
Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[10]
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[12] Use tubing with a small internal diameter and ensure all connections are made properly with minimal dead volume.
-
Secondary Interactions: Acetamiprid, being a basic compound, can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can help to suppress these interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for acetamiprid in complex matrices?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely used for the extraction and cleanup of acetamiprid from various sample matrices, including fruits, vegetables, and animal tissues.[1][2][13] This method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interfering substances.
Q2: How can I minimize matrix effects in my acetamiprid analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[8][9] To minimize their impact:
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.[8][14] This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Employ Isotope-Labeled Internal Standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.[8][9]
-
Improve Sample Cleanup: A more rigorous cleanup procedure can remove many of the co-eluting matrix components that cause interference.
Q3: What are the typical LC-MS/MS parameters for acetamiprid detection?
A3: While optimal parameters should be determined empirically for your specific instrument and application, here are some typical starting points:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[1]
-
Product Ions: m/z 126.0 and 90.0 are commonly used for quantification and confirmation, respectively.[6][7]
-
LC Column: A C18 reversed-phase column is a common choice.[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidic modifier like 0.1% formic acid.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on acetamiprid detection by LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Okra | 0.5 | 2.0 | [1] |
| Sweet Cherries | 0.5 | 1.5 | [14] |
| Animal & Fishery Products | - | 10 | [15] |
| Parsley & Rocket | - | 2.8 - 10.3 | |
| Butterbur | 0.6 | 2.0 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Levels (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Okra | 2, 10, 20 | 74.79 - 94.71 | ≤ 20 | [1] |
| Parsley & Rocket | 10, 50, 500 | 94.1 - 105.1 | < 9.3 | [16] |
| Butterbur | 20, 100 | 78.23 - 82.17 | ≤ 7.22 | [17] |
Experimental Protocols
1. QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables)
This protocol is a generalized version based on several cited methods.[1][13]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final extract for LC-MS/MS analysis. The extract may need to be diluted and filtered.
2. Standard LC-MS/MS Conditions for Acetamiprid Analysis
The following are typical starting conditions.[1][7]
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute acetamiprid, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
MRM Transitions:
-
Quantifier: 223.0 → 126.0
-
Qualifier: 223.0 → 90.0
-
Visualizations
Caption: Experimental workflow for acetamiprid analysis.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. [PDF] Determination and dissipation of acetamiprid using LC-MS/MS in okra | Semantic Scholar [semanticscholar.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchtrends.net [researchtrends.net]
- 5. acetamiprid method - Chromatography Forum [chromforum.org]
- 6. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. romanianbiotechnologicalletters.wordpress.com [romanianbiotechnologicalletters.wordpress.com]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Solvent Consumption in Acetamiprid Analysis
Welcome to the technical support center for professionals engaged in the analysis of acetamiprid. This resource provides guidance on implementing greener analytical methodologies to minimize environmental impact and enhance laboratory safety by reducing solvent consumption.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for reducing solvent consumption in acetamiprid analysis?
A1: The main drivers include:
-
Environmental Responsibility: Traditional analytical methods often utilize large volumes of hazardous organic solvents, contributing to environmental pollution and waste generation.[1]
-
Occupational Health and Safety: Reducing the use of toxic solvents minimizes exposure risks for laboratory personnel.
-
Cost Reduction: Solvents, especially high-purity grades required for chromatography, and their disposal can be significant operational costs.
-
Regulatory Compliance: Global regulations are increasingly promoting or mandating the adoption of greener and more sustainable laboratory practices.[1]
Q2: What are the key strategies to achieve solvent reduction in acetamiprid analysis?
A2: The core strategies revolve around the principles of Green Analytical Chemistry (GAC) and include:
-
Miniaturization of Sample Preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) drastically reduce or eliminate the need for traditional solvent-intensive extraction methods.[2][3]
-
Alternative Extraction Techniques: Methods such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) can use less or greener solvents.[4][5][6]
-
Alternative Chromatographic Techniques: The use of supercritical fluid chromatography (SFC) or ultra-high-performance liquid chromatography (UHPLC) can significantly lower solvent consumption.
-
Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like ethanol, ethyl acetate, or supercritical CO2.[7]
Q3: Can I use water as a mobile phase for acetamiprid analysis by HPLC?
A3: Yes, a method has been developed for the analysis of acetamiprid using a 100% water mobile phase in HPLC with a PDA detector.[8] This approach, combined with ultrasonic-homogenization for extraction, significantly reduces organic solvent consumption.[8]
Q4: Are there established "green" methods for multi-residue pesticide analysis that include acetamiprid?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach for multi-residue pesticide analysis, including acetamiprid.[2] It is known for its fast sample preparation and low solvent consumption.[2]
Troubleshooting Guide
Problem: Low analyte recovery after switching to a miniaturized extraction technique.
| Possible Cause | Troubleshooting Step |
| Sub-optimal extraction parameters | Re-optimize parameters such as extraction time, temperature, pH, and agitation speed. For SPME, the choice of fiber coating is crucial. |
| Matrix effects | The sample matrix may interfere with the extraction. Perform a matrix-matched calibration or consider a matrix clean-up step. The "salting-out" effect, by adding salt to the sample, can enhance the extraction efficiency of target compounds by reducing their solubility in the sample solution.[9] |
| Incorrect solvent selection for desorption | If using a technique that requires a desorption step, ensure the solvent is appropriate for the analyte and the sorbent material. |
Problem: Poor chromatographic peak shape or resolution with greener mobile phases.
| Possible Cause | Troubleshooting Step |
| Incompatible mobile phase and stationary phase | Ensure the chosen greener mobile phase is compatible with the HPLC/UHPLC column's stationary phase. |
| Sub-optimal gradient or isocratic conditions | Adjust the mobile phase composition, gradient profile, or flow rate to improve separation. |
| Sample solvent mismatch | The solvent used to dissolve the extracted sample should be compatible with the mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables provide a comparison of solvent consumption for different analytical methods used for acetamiprid analysis.
Table 1: Comparison of Solvent Consumption in Extraction Methods
| Extraction Method | Typical Solvent Volume per Sample | Key Advantages |
| Conventional Liquid-Liquid Extraction (LLE) | 50 - 200 mL | Well-established, robust |
| Microwave-Assisted Extraction (MWAE) | 15 - 30 mL | Reduced extraction time and solvent volume.[4][5] |
| QuEChERS | 10 - 20 mL | Fast, high-throughput, multi-residue capability.[2] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | < 1 mL | Minimal solvent use, high enrichment factor.[2] |
| Solid-Phase Microextraction (SPME) | Solvent-free (for extraction) | Eliminates organic solvent use during extraction.[10] |
Table 2: Comparison of Mobile Phase Consumption in Chromatographic Methods
| Chromatographic Method | Typical Flow Rate | Estimated Solvent Consumption (30 min run) | Key Advantages |
| Conventional HPLC | 1.0 mL/min | 30 mL | Widely available, versatile |
| UHPLC | 0.2 - 0.5 mL/min | 6 - 15 mL | Faster analysis, lower solvent use |
| HPLC with 100% Water Mobile Phase | 1.0 mL/min | 30 mL (of water) | Eliminates organic solvents in the mobile phase.[8] |
| Supercritical Fluid Chromatography (SFC) | 2 - 4 mL/min (supercritical CO2) | Minimal organic co-solvent | Drastically reduces organic solvent use |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Acetamiprid from Vegetable Samples
This protocol is adapted from a study on the substitution of toxicologically critical solvents in the residue analysis of acetamiprid.[4][5]
-
Sample Preparation: Homogenize 10 g of the vegetable sample.
-
Extraction:
-
Clean-up:
-
Allow the extract to cool.
-
Filter the extract to remove solid particles.
-
The extract may be further cleaned up using solid-phase extraction (SPE) if necessary.
-
-
Analysis: Analyze the final extract by HPLC or GC.
Recoveries: This method has reported recoveries in the range of 72-82% for acetamiprid in cabbage.[4][5]
Visualizations
Caption: Workflow for Microwave-Assisted Extraction of Acetamiprid.
Caption: Decision Tree for Selecting a Solvent Reduction Strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Aspects of Techniques for the Determination of Currently Used Pesticides in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 8. ijras.org [ijras.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Addressing poor repeatability in acetamiprid bioassay results
Technical Support Center: Acetamiprid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of poor repeatability in acetamiprid bioassay results. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Poor Repeatability
Poor repeatability in bioassays can stem from a variety of factors, from environmental conditions to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving common issues.[1][2][3]
Question: My acetamiprid bioassay results are inconsistent between replicates. What should I do?
Answer:
Start by systematically reviewing your experimental workflow. The following flowchart outlines a logical troubleshooting process:
Caption: Troubleshooting workflow for identifying sources of poor repeatability in bioassays.
Frequently Asked Questions (FAQs)
Experimental Protocol & Technique
Q1: What are the most critical steps in an acetamiprid bioassay protocol to ensure repeatability?
A1: Several factors are critical for ensuring the consistency of bioassay results.[1][2] Key considerations include:
-
Insect Uniformity: Test insects should be of the same species, age, developmental stage, and sex, and have a similar nutritional status.[1]
-
Environmental Control: Maintain consistent temperature and humidity, as these can significantly alter insect metabolic rates and insecticide efficacy.[1][2]
-
Precise Application: The method of insecticide application (e.g., topical, residual film) must be performed consistently across all replicates.[2]
-
Solvent and Formulation: The choice of solvent and any additives (spreaders, emulsifiers) can influence the bioavailability of acetamiprid.[2]
-
Operator Skill: Consistent handling and observation by the operator are crucial to minimize variability.[2]
Q2: How can I minimize variability when preparing insecticide solutions?
A2: To ensure consistency in your dosing solutions:
-
Use technical grade acetamiprid (95-99% purity) and adjust for the active ingredient percentage when making stock solutions.[2] A correction factor can be calculated as: CF = 100% / % a.i. of the insecticide.[2]
-
Prepare fresh serial dilutions for each experiment to avoid degradation.[4]
-
Use calibrated equipment for all measurements.[5]
-
Thoroughly mix solutions to ensure homogeneity.[4]
Insect-Related Factors
Q3: Can the health and age of the test insects affect the LD50/LC50 values of acetamiprid?
A3: Yes, the physiological state of the insects is a major source of variation.[1][2] Insects that are stressed, old, or in poor health may show increased susceptibility to acetamiprid. It is essential to use a healthy, synchronized population for bioassays.[1]
Q4: Does the insect's diet influence acetamiprid bioassay results?
A4: Yes, diet can impact the insects' overall health and detoxification enzyme activity, potentially altering their susceptibility to insecticides.[2] Standardized artificial diets are often used to ensure a consistent supply of test subjects with uniform nutritional status.[1]
Data Interpretation
Q5: My control mortality is high (>10%). How does this affect my results?
A5: Control mortality should ideally be less than 10%.[6] High control mortality can indicate underlying health issues in the insect population, contamination of the experimental setup, or stressful environmental conditions.[6] If control mortality exceeds 20%, the experiment is generally considered unreliable.[2] Abbott's formula can be used to correct for control mortality, but it is less reliable with high control death rates.[4]
Data Presentation
Table 1: Factors Influencing Acetamiprid Bioassay Repeatability and Recommended Controls
| Factor | Potential Issue | Recommended Control |
| Insect-Related | Age, sex, and developmental stage variation.[1] | Use a synchronized cohort of insects.[1] |
| Poor insect health or nutritional status.[2] | Standardize rearing conditions and diet.[1][2] | |
| Environmental | Fluctuations in temperature and humidity.[1][2] | Conduct assays in a controlled environment chamber.[2] |
| Inconsistent photoperiod. | Maintain a consistent light-dark cycle. | |
| Procedural | Inaccurate preparation of dosing solutions.[4] | Use calibrated equipment and prepare fresh solutions.[4][5] |
| Inconsistent application of insecticide.[2] | Standardize the application technique (e.g., volume, location).[5] | |
| Operator variability.[2] | Ensure consistent handling and scoring of mortality by all personnel. | |
| Data Analysis | High control mortality.[2][6] | Keep control mortality below 10%; if higher, investigate the cause.[6] |
Experimental Protocols
Protocol 1: Residual Film Bioassay
This method is commonly used to assess the toxicity of insecticides to crawling insects.
-
Preparation of Treated Vials:
-
Prepare a stock solution of technical grade acetamiprid in a suitable solvent (e.g., acetone).[4]
-
Perform serial dilutions to obtain a range of desired concentrations.[4]
-
Add a precise volume (e.g., 0.5 mL) of each dilution to the inside of a glass vial.[4]
-
Roll the vials on a hot dog roller (heat turned off) until the solvent has completely evaporated, leaving a uniform film of the insecticide.[4]
-
Prepare control vials using only the solvent.[4]
-
-
Insect Exposure:
-
Observation and Data Collection:
Mandatory Visualizations
Acetamiprid Signaling Pathway
Acetamiprid is a neonicotinoid insecticide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[7][8][9]
Caption: Mechanism of action of Acetamiprid on the insect nervous system.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Acetamiprid Insecticide Formulation and Its Effectiveness in Pest Control Solutions [cnagrochem.com]
Improving the stability of acetamiprid standard solutions for calibration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of acetamiprid standard solutions for calibration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of acetamiprid standard solutions?
A1: The stability of acetamiprid in solution is primarily influenced by several factors:
-
pH: Acetamiprid is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7). Acidic or neutral conditions are generally preferred for aqueous components of solutions.
-
Solvent: The choice of organic solvent is critical. While acetamiprid is soluble in several common laboratory solvents, their properties can influence its stability.
-
Temperature: Higher temperatures can accelerate the degradation of acetamiprid. Therefore, proper storage at controlled, low temperatures is essential.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation of acetamiprid. Solutions should be protected from light during storage and handling.
Q2: What is the recommended solvent for preparing acetamiprid stock and working solutions?
A2: Acetonitrile and methanol are commonly recommended and used for preparing acetamiprid standard solutions for HPLC analysis. Acetone is also a suitable solvent. For mobile phases in HPLC, mixtures of these solvents with water are often used. The choice may depend on the specific analytical method and instrumentation. It is crucial to use high-purity, HPLC-grade solvents.
Q3: What are the ideal storage conditions for acetamiprid standard solutions?
A3: To ensure long-term stability, acetamiprid standard solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable.
-
Light: Protect from light by using amber glass vials or by wrapping the containers in aluminum foil.
-
Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.
Q4: How long can I expect my acetamiprid standard solutions to be stable?
A4: The stability of acetamiprid solutions can vary depending on the solvent, concentration, and storage conditions. When stored properly at -20°C in a suitable solvent like acetonitrile or methanol, stock solutions can be stable for several months. However, it is best practice to prepare fresh working solutions from the stock solution more frequently. For critical applications, it is recommended to perform periodic stability checks. One study indicated that a radiolabeled acetamiprid solution in 0.9% saline was stable for at least 15 days under refrigerated conditions.
Troubleshooting Guide
This guide addresses common issues encountered with acetamiprid calibration standards.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor linearity of the calibration curve | 1. Degradation of standard solutions. 2. Inaccurate dilutions. 3. Instrumental issues. | 1. Prepare fresh standard solutions from a reliable stock. 2. Verify the accuracy of pipettes and volumetric flasks. 3. Check the HPLC system for any issues (e.g., pump, detector). |
| Inconsistent peak areas for the same standard | 1. Evaporation of solvent from the standard solution. 2. Inconsistent injection volume. 3. Instability of the HPLC system. | 1. Ensure vials are tightly capped. Use autosampler vials with septa. 2. Check the autosampler for proper functioning. 3. Allow the HPLC system to equilibrate before analysis. |
| Appearance of unknown peaks in the chromatogram | 1. Degradation of acetamiprid. 2. Contamination of the solvent or glassware. | 1. Compare with a chromatogram of a freshly prepared standard. 2. Use high-purity solvents and thoroughly clean all glassware. |
| Gradual decrease in response over time | 1. Systematic degradation of the stock or working solutions. | 1. Implement a schedule for preparing fresh solutions. 2. Conduct a stability study to determine the usable lifetime of your solutions under your specific storage conditions. |
Experimental Protocols
Protocol 1: Preparation of Acetamiprid Standard Solutions
Objective: To prepare accurate stock and working standard solutions of acetamiprid for calibration.
Materials:
-
Acetamiprid reference standard (of known purity)
-
HPLC-grade acetonitrile or methanol
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the acetamiprid reference standard into a clean 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Calculate the exact concentration, accounting for the purity of the reference standard. g. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials, and store it at -20°C.
-
Working Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. Prepare a series of working solutions by serial dilution of the stock solution. b. For example, to prepare a 10 µg/mL intermediate solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. c. Use this intermediate solution to prepare the final working concentrations. d. Transfer the working solutions to labeled amber glass vials and store them under appropriate conditions (refrigerated for daily use or frozen for longer-term).
Protocol 2: Stability Testing of Acetamiprid Standard Solutions
Objective: To determine the stability of acetamiprid standard solutions over time under specific storage conditions.
Materials:
-
Freshly prepared acetamiprid standard solution at a known concentration.
-
HPLC system with a suitable column and detector for acetamiprid analysis.
-
Storage chambers/refrigerators/freezers set to the desired temperatures (e.g., room temperature, 4°C, -20°C).
Procedure:
-
Prepare a batch of the acetamiprid standard solution to be tested.
-
Divide the solution into multiple aliquots in separate, tightly sealed amber vials.
-
Analyze a set of initial aliquots (t=0) to establish the initial concentration. This will serve as the baseline.
-
Store the remaining aliquots under the different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30, 60 days), retrieve one aliquot from each storage condition.
-
Allow the solution to come to room temperature before analysis.
-
Analyze the aged solutions using the same HPLC method as for the initial analysis.
-
Compare the peak area or calculated concentration of the aged standards to the initial (t=0) results.
-
Calculate the percentage of degradation. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Data Presentation
Table 1: Hypothetical Stability of Acetamiprid (10 µg/mL) in Different Solvents and Temperatures
| Storage Time (Days) | Solvent | Temperature | % Recovery (vs. Day 0) |
| 0 | Acetonitrile | -20°C | 100% |
| Methanol | -20°C | 100% | |
| Acetonitrile | 4°C | 100% | |
| Methanol | 4°C | 100% | |
| 30 | Acetonitrile | -20°C | 98.5% |
| Methanol | -20°C | 97.8% | |
| Acetonitrile | 4°C | 95.2% | |
| Methanol | 4°C | 94.5% | |
| 60 | Acetonitrile | -20°C | 96.9% |
| Methanol | -20°C | 95.5% | |
| Acetonitrile | 4°C | 90.1% | |
| Methanol | 4°C | 88.7% |
Note: This table presents hypothetical data for illustrative purposes. Users should perform their own stability studies to generate data specific to their laboratory conditions and standards.
Visualizations
Caption: Workflow for the preparation and use of acetamiprid standard solutions.
Caption: A troubleshooting decision tree for inconsistent acetamiprid calibration results.
Minimizing isomerization of (E/Z)-Acetamiprid during analytical procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of (E/Z)-Acetamiprid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the (E) and (Z) isomers of Acetamiprid?
Acetamiprid possesses a C=N double bond in its structure, which leads to the existence of two geometric isomers: (E)-Acetamiprid and (Z)-Acetamiprid. The (E)-isomer is generally considered to be the more stable and biologically active form. It is crucial to control the isomerization between these two forms during analysis to ensure accurate quantification.
Q2: What are the main factors that can cause the isomerization of Acetamiprid during analytical procedures?
Several factors can induce the isomerization of this compound, including:
-
pH: Acetamiprid is most stable in a pH range of 4 to 7.[1] Alkaline conditions (pH > 7) and strongly acidic conditions (pH < 4) can promote isomerization and degradation.
-
Temperature: Elevated temperatures, especially during sample extraction, concentration, and chromatographic analysis, can provide the energy needed to overcome the rotational barrier of the C=N bond, leading to isomerization. It is recommended to keep evaporation temperatures below 40°C.
-
Light: Exposure to light, particularly UV radiation, can induce photoisomerization. Therefore, it is advisable to protect samples and standards from light.
Q3: Which analytical techniques are suitable for the analysis of Acetamiprid and its isomers?
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometric (MS) detection is the most common technique for the analysis of Acetamiprid. Specific methods have been developed for the simultaneous determination of Acetamiprid and its metabolites in various matrices.
Troubleshooting Guides
Issue 1: Inconsistent quantitative results for Acetamiprid.
Possible Cause: Isomerization of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Control pH:
-
Ensure that the pH of all solutions, including extraction solvents and mobile phases, is maintained between 4 and 7.
-
If acidic or basic conditions are necessary for extraction or chromatography, minimize the exposure time and use the mildest effective conditions.
-
-
Manage Temperature:
-
Perform extraction and sample concentration steps at low temperatures. Use of a rotary evaporator should be done at a water bath temperature below 40°C.
-
If using HPLC, consider using a column thermostat to maintain a consistent and moderate temperature (e.g., 25-30°C).
-
-
Protect from Light:
-
Work with amber glassware or wrap containers with aluminum foil to protect samples, standards, and extracts from light.
-
Minimize the exposure of samples in the autosampler to ambient light.
-
Issue 2: Appearance of unexpected peaks or changes in peak ratios in the chromatogram.
Possible Cause: On-column isomerization or degradation.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Evaluate the effect of mobile phase pH on the peak shape and ratio of isomers. A mobile phase with a pH between 4 and 7 is recommended for stability.
-
If using a gradient, ensure that the pH of both mobile phase components is controlled.
-
-
Check Column Temperature:
-
High column temperatures can accelerate on-column isomerization. Try reducing the column temperature to see if the peak ratios stabilize.
-
-
Evaluate Standard Stability:
-
Prepare fresh analytical standards regularly and store them under appropriate conditions (refrigerated and protected from light).
-
Compare the chromatogram of a fresh standard to an older one to check for signs of degradation or isomerization.
-
Quantitative Data Summary
The following table summarizes the known stability data for Acetamiprid under various conditions. Note that most available data pertains to the degradation of the parent compound, and specific kinetic data for E/Z isomerization is limited.
| Parameter | Condition | Observation |
| pH Stability | pH 4-7 (at 22-45°C) | Stable |
| pH 9 (at 25°C) | DT₅₀ = 420 days | |
| pH 9 (at 45°C) | DT₅₀ = 13 days | |
| Thermal Stability | Below 40°C | Generally recommended for sample processing to minimize degradation. |
| Biodegradation | Optimal at pH 6.8 and 30°C | A study on biodegradation by Aspergillus versicolor Md2 showed a degradation rate of up to 55.30%.[2] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Acetamiprid Analysis
This protocol is a widely used method for the extraction of pesticide residues from various matrices.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of water and let it sit for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.
Protocol 2: HPLC-DAD Analysis of Acetamiprid
This protocol provides a general procedure for the chromatographic analysis of Acetamiprid.
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier to improve peak shape. A common mobile phase is acetonitrile and 1.5% acetic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 254 nm.
Visualizations
Caption: Experimental workflow for Acetamiprid analysis.
Caption: Factors influencing this compound isomerization.
References
Technical Support Center: Optimization of a 100% Water Mobile Phase HPLC Analysis for Acetamiprid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a 100% water mobile phase for the HPLC analysis of acetamiprid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a sudden loss of retention or retention time drift with my C18 column when using a 100% aqueous mobile phase?
A1: You are likely experiencing a phenomenon known as "phase collapse" or "dewetting".[1][2][3][4][5][6] This occurs because the highly polar 100% aqueous mobile phase is expelled from the pores of the non-polar C18 stationary phase due to high surface tension.[2][3][5] This prevents proper interaction between the analyte and the stationary phase, leading to a dramatic loss of retention and inconsistent results.[2][4] This issue is particularly common with long-chain alkyl phases like C18 and C8.[3][4]
Q2: Can I regenerate a C18 column that has undergone phase collapse?
A2: In many cases, yes. You can attempt to regenerate the column by flushing it with a solvent that has a high organic content (e.g., 100% methanol or acetonitrile) for 10-20 column volumes.[3] This process, known as "rewetting," aims to displace the water from the pores and restore the stationary phase.[6] However, full restoration of the column's original performance is not always guaranteed.[2][3]
Q3: What type of HPLC column is recommended for a 100% aqueous mobile phase analysis of acetamiprid?
A3: For robust and reproducible analysis with 100% aqueous mobile phases, it is highly recommended to use specialized "aqueous-compatible" columns. These include:
-
Columns with shorter alkyl chains: C4 or C6 columns are less hydrophobic and can tolerate higher aqueous content.[3] A published method for acetamiprid specifically utilizes an Inertsil® WP300 C4 column.[7][8]
-
"AQ" or "Aqueous C18" columns: These are C18 columns that have been modified to prevent phase collapse in highly aqueous mobile phases.[3]
-
Phenyl columns: Phenyl-based stationary phases have different selectivity and are also resistant to dewetting in 100% aqueous conditions.[9]
Q4: My baseline is drifting during the analysis. What could be the cause?
A4: Baseline drift in HPLC can be caused by several factors. When using a 100% aqueous mobile phase, consider the following:
-
Column Equilibration: Insufficient equilibration time with the mobile phase is a common cause of drift.[10][11][12] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Temperature Fluctuations: Changes in column temperature can cause the baseline to drift.[12][13] Using a column oven is essential for maintaining a stable temperature.
-
Mobile Phase Contamination: Contaminants in the water used for the mobile phase can slowly elute and cause baseline drift.[10] Always use high-purity (e.g., Milli-Q) water.
Q5: I am observing peak tailing for my acetamiprid peak. What are the possible reasons?
A5: Peak tailing can be caused by a variety of issues:
-
Phase Collapse: As mentioned, partial phase collapse can lead to distorted peak shapes, including tailing.[2][4]
-
Column Contamination: Buildup of contaminants on the column can lead to peak tailing.[10] A proper column wash protocol should be implemented.
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica support can cause tailing. Using a well-endcapped column or a mobile phase with a suitable pH can help mitigate this.
Troubleshooting Guides
Issue 1: Poor or No Retention of Acetamiprid
| Possible Cause | Troubleshooting Step |
| Phase Collapse of C18/C8 Column | 1. Immediately switch to a high organic solvent (e.g., 100% Acetonitrile or Methanol) to "rewet" the column.[6] 2. For future analyses, use an aqueous-compatible column (e.g., C4, "AQ" C18).[3][7][8] |
| Incorrect Mobile Phase Composition | 1. Verify that the mobile phase is indeed 100% water and has not been inadvertently mixed with an organic solvent. 2. Prepare a fresh batch of mobile phase using HPLC-grade water. |
| Column Not Equilibrated | Equilibrate the column with the 100% water mobile phase for an extended period (at least 20-30 column volumes).[11] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuating Pump Flow Rate | 1. Check for leaks in the HPLC system.[11] 2. Purge the pump to remove any air bubbles.[12] 3. If the problem persists, the pump seals may need to be replaced.[11] |
| Unstable Column Temperature | 1. Use a column oven to maintain a constant temperature.[12] A study on acetamiprid analysis with 100% water mobile phase was conducted at 50 °C.[8] 2. Ensure the oven is properly calibrated. |
| Partial Phase Dewetting | Even if not a complete collapse, intermittent dewetting can cause retention time variability.[2] Switch to an appropriate aqueous-compatible column. |
Experimental Protocol: HPLC Analysis of Acetamiprid with 100% Water Mobile Phase
This protocol is based on a validated method for the determination of acetamiprid.[8]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Column: Inertsil WP300 C4 (150 x 4.6 mm, 5-µm) or equivalent aqueous-compatible column.[8]
-
HPLC-grade water.
-
Acetamiprid analytical standard.
-
Standard laboratory glassware and filtration apparatus.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 100% HPLC-grade water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 245 nm[8] |
| Injection Volume | 10-20 µL |
| Run Time | < 7 min[7] |
3. Standard Solution Preparation:
-
Prepare a stock standard solution of acetamiprid by dissolving an accurately weighed amount in HPLC-grade water to a concentration of 50 µg/mL.[8]
-
Prepare working standard solutions by diluting the stock solution with water to the desired concentrations for calibration.
4. Sample Preparation (Example for Milk Samples): [8]
-
To a 1 mL milk sample, add 1 mL of 5% (w/v) trichloroacetic acid solution.
-
Homogenize the mixture using a handheld ultrasonic homogenizer.
-
Centrifuge the sample at 14,180 g for 5 min.
-
Purify the supernatant using a C18-CX solid-phase extraction (SPE) minicolumn.
-
Wash the SPE column with 100 µL of 5% (v/v) ethanol in water.
-
Elute acetamiprid with 100 µL of 25% ethanol.
-
Inject the eluate into the HPLC system.
5. System Suitability:
-
Before sample analysis, perform replicate injections (n=5 or 6) of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (typically <2%). A reported method achieved <0.01% for retention time and ≤0.04% for peak area.[8]
Quantitative Data Summary
Table 1: System Suitability Parameters for Acetamiprid Analysis
| Parameter | Value | Reference |
| Retention Time RSD | < 0.01% | [8] |
| Peak Area RSD | ≤ 0.04% | [8] |
| Limit of Detection (LOD) | 0.013 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.049 µg/mL (in milk) | [8] |
Table 2: Comparison of HPLC Columns for 100% Aqueous Mobile Phases
| Column Type | Suitability for 100% Aqueous Mobile Phase | Potential Issues |
| Standard C18/C8 | Not Recommended | Prone to phase collapse, leading to loss of retention and poor reproducibility.[2][3] |
| C4 / Short-chain Alkyl | Recommended | Less hydrophobic, more resistant to dewetting.[3] Used in validated acetamiprid methods.[7][8] |
| Aqueous C18 ("AQ") | Recommended | Specifically designed with modifications to prevent phase collapse.[3] |
| Phenyl | Recommended | Offers different selectivity and is resistant to dewetting.[9] |
Visualizations
Caption: Troubleshooting workflow for retention time issues.
Caption: Logical flow of an HPLC system for acetamiprid analysis.
References
- 1. What is Phase Dewetting? | Separation Science [sepscience.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. silicycle.com [silicycle.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]
- 6. welch-us.com [welch-us.com]
- 7. A 100% Water Mobile Phase HPLC-PDA Analysis of Selected Neonicotinoid Insecticides | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating Acetamiprid Analysis: A Guide to HPLC Method Validation Following SANCO/SANTE Guidelines
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of acetamiprid, a widely used neonicotinoid insecticide, with a focus on validation according to the stringent SANCO/SANTE guidelines. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of robust analytical procedures.
The European Commission's SANCO (and its successor, SANTE) guidelines are a benchmark for the validation of analytical methods for pesticide residues. Adherence to these guidelines ensures that the developed method is fit for its intended purpose, providing reliable data for regulatory submissions and research. This guide synthesizes data from various studies that have validated HPLC methods for acetamiprid analysis in accordance with these standards.
Comparison of Validated HPLC Methods for Acetamiprid
The performance of an HPLC method is assessed through several key validation parameters. Below is a comparative summary of data from different studies utilizing both HPLC with Diode Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
HPLC-DAD Methods
| Validation Parameter | Method 1 | Method 2 | SANCO/SANTE Guideline |
| Linearity (r²) | >0.99 | 0.999 | ≥0.99 |
| Accuracy (Recovery %) | 97-103% | 85.4 - 96.7% | 70-120% |
| Precision (RSDr %) | <1% | <2.5% | ≤20% |
| LOD (µg/kg) | Not Reported | 5 | Reportable |
| LOQ (µg/kg) | Not Reported | 14 | Reportable, lowest validated spike level |
| Specificity | No interference observed | No interference observed | No significant interference at the retention time of the analyte |
LC-MS/MS Methods
| Validation Parameter | Method 1 | Method 2 | SANCO/SANTE Guideline |
| Linearity (r²) | >0.998 | 0.996-0.999 | ≥0.99 |
| Accuracy (Recovery %) | 74.79-94.71% | 80.12-98.04% | 70-120% |
| Precision (RSD %) | ≤20% | 0.5% (within-laboratory) | ≤20% |
| LOD (µg/kg) | Not Reported | 0.5 | Reportable |
| LOQ (µg/kg) | 2 | 1.5 | Reportable, lowest validated spike level |
| Specificity | No interference observed | No interference observed | No significant interference at the retention time of the analyte |
Experimental Protocol: A Validated HPLC-DAD Method
This section details a representative experimental protocol for the analysis of acetamiprid in agricultural samples, validated according to SANCO guidelines.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.
3. Validation Procedure
The method validation should be performed according to the SANCO/SANTE guidelines, assessing the parameters of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.
-
Linearity: Prepare a series of at least five calibration standards of acetamiprid in a solvent and in a blank matrix extract. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Spike blank samples at a minimum of two different concentration levels (e.g., the LOQ and 10x the LOQ). Analyze the spiked samples and calculate the percentage recovery.
-
Precision (Repeatability): Perform multiple analyses (at least five) of spiked samples at the same concentration on the same day and by the same analyst to determine the relative standard deviation (RSDr).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically estimated as the concentration that produces a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, often determined as the lowest spike level in the validation.[1]
-
Specificity: Analyze blank samples of the matrix to ensure that there are no interfering peaks at the retention time of acetamiprid.
Visualizing the Validation Process
To better understand the workflow and interdependencies of the validation process, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Acetamiprid and Imidacloprid Toxicity in Honey Bees
This guide provides an objective comparison of the toxicity of two prominent neonicotinoid insecticides, acetamiprid and imidacloprid, on honey bees (Apis mellifera). It synthesizes experimental data on their acute toxicity, details the standardized protocols used for these assessments, and illustrates the underlying molecular mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development and ecotoxicology.
Introduction to Neonicotinoids and Their Classification
Neonicotinoids are a class of systemic insecticides widely used in agriculture to control a variety of pests.[1] They function as agonists of the insect nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in the central nervous system.[2][3][4][5][6] Acetamiprid and imidacloprid belong to different chemical subgroups within the neonicotinoids, which significantly influences their toxicological profiles. Imidacloprid is a nitro-substituted neonicotinoid, whereas acetamiprid is a cyano-substituted neonicotinoid. This structural difference is a key determinant of their relative toxicity to honey bees, with nitro-substituted compounds generally exhibiting higher toxicity.[7]
Quantitative Toxicity Data
The acute toxicity of insecticides to honey bees is typically measured by determining the median lethal dose (LD50), the dose required to kill 50% of a test population within a specified time. This can be assessed through two primary routes of exposure: oral (ingestion) and contact (topical application). Data from various laboratory bioassays consistently demonstrate that imidacloprid is substantially more toxic to honey bees than acetamiprid on a per-molecule basis.
| Insecticide | Chemical Group | Exposure Route | 48-Hour LD50 Value | Reference |
| Imidacloprid | Nitro-substituted | Contact | 18 ng/bee | |
| Contact | 49 - 102 ng/bee | |||
| Oral | 41 - >81 ng/bee | [8] | ||
| Acetamiprid | Cyano-substituted | Contact | 7.1 µ g/bee (7,100 ng/bee) | [7] |
| Oral | >50 µ g/bee (causes low mortality at field rates) | [9][10] |
Note: The data clearly indicates that imidacloprid's toxicity is measured in nanograms (ng) per bee, while acetamiprid's is measured in micrograms (µg) per bee, representing a difference of several orders of magnitude. However, it is crucial to note that the presence of other agrochemicals, such as certain fungicides (e.g., propiconazole) and synergists (e.g., piperonyl butoxide), can dramatically increase the toxicity of acetamiprid, making it potentially as harmful as imidacloprid under field conditions.[7]
Mechanism of Action: Neonicotinoid Signaling Pathway
Neonicotinoids exert their toxic effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. Their mechanism of action involves mimicking the natural neurotransmitter, acetylcholine (ACh).
-
Binding: The neonicotinoid molecule binds to the nAChR protein complex.
-
Channel Activation: This binding causes the receptor's ion channel to open, allowing an influx of cations (like Na+ and Ca2+) into the neuron.
-
Hyperexcitation: Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded and bind more persistently. This leads to continuous stimulation of the neuron, a state known as hyperexcitation.
-
Paralysis and Death: The sustained nerve firing leads to paralysis and, ultimately, the death of the insect.[1][11]
The higher selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a primary reason for their widespread use.[5][6]
Caption: Neonicotinoid mechanism of action at the neuronal synapse.
Experimental Protocols for Toxicity Assessment
The evaluation of acute toxicity in honey bees follows standardized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reproducible and comparable across different studies and laboratories.
This test evaluates the toxicity of a substance when ingested by honey bees.[12][13]
-
Test Animals: Young adult worker bees (Apis mellifera) are collected from healthy, queen-right colonies.[14]
-
Preparation: Bees are starved for 2 to 4 hours before the test to ensure they readily consume the test diet.[14][15]
-
Dosing: The test substance (e.g., acetamiprid or imidacloprid) is dissolved in a 50% (w/v) sucrose solution. A range of concentrations is prepared to establish a dose-response curve.[12][14]
-
Exposure: A precise volume of the dosed sucrose solution is fed to groups of bees (typically 10 bees per replicate) in small cages.[12][15] After the solution is consumed (or after a maximum of 6 hours), it is replaced with an untreated sucrose solution.[14]
-
Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours. The test can be extended to 72 or 96 hours if mortality continues to increase significantly.[12][13]
-
Controls: An untreated control group (receiving only sucrose solution) and a toxic reference group (treated with a known insecticide like dimethoate) are run in parallel to validate the test conditions.[14]
This test assesses toxicity following direct topical exposure to a substance.[12]
-
Test Animals: As in the oral test, young adult worker bees are used.
-
Preparation: Bees are briefly immobilized or anesthetized (e.g., with carbon dioxide).[14]
-
Dosing: The test substance is dissolved in a suitable volatile solvent (e.g., acetone). Using a microapplicator, a precise, small droplet (e.g., 1 µL) of the solution is applied directly to the dorsal thorax of each bee.[14]
-
Exposure: After application, the bees are placed in clean cages with access to an untreated sucrose solution ad libitum.[14]
-
Observation & Controls: The observation schedule and use of control groups are identical to the acute oral toxicity test.
Caption: Standardized workflow for honey bee acute toxicity testing.
Conclusion
The experimental data unequivocally show that imidacloprid is acutely more toxic to honey bees than acetamiprid in laboratory settings. This difference is rooted in their chemical structures, with the nitro-group of imidacloprid contributing to a higher affinity for and activation of honey bee nAChRs compared to the cyano-group of acetamiprid. While acetamiprid is considered safer based on its higher LD50 values, its potential for increased toxicity in the presence of other agricultural chemicals highlights the complexity of risk assessment under real-world field conditions. The standardized OECD protocols provide a robust framework for generating the critical data needed to evaluate and compare the risks these substances pose to vital pollinators.
References
- 1. Exposure and risk assessment of acetamiprid in honey bee colonies under a real exposure scenario in Eucalyptus sp. landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sublethal Effects of Neonicotinoids on Honeybees | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Power of Drosophila melanogaster for Modeling Neonicotinoid Effects on Pollinators and Identifying Novel Mechanisms [frontiersin.org]
- 5. Acetylcholine and Its Receptors in Honeybees: Involvement in Development and Impairments by Neonicotinoids | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetamiprid and thiacloprid can be as toxic to honey bees as imidacloprid and thiamethoxam | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]
- 8. researchgate.net [researchgate.net]
- 9. nile.enal.sci.eg [nile.enal.sci.eg]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. content.fera.co.uk [content.fera.co.uk]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 15. poshbee.eu [poshbee.eu]
Efficacy of (E/Z)-Acetamiprid in Comparison to Other Neonicotinoid Insecticides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of (E/Z)-acetamiprid and other prominent neonicotinoid insecticides, including imidacloprid, thiamethoxam, clothianidin, and thiacloprid. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
Neonicotinoids are a critical class of insecticides that act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to nerve overstimulation, paralysis, and death.[1] Acetamiprid, a second-generation neonicotinoid, is recognized for its systemic and translaminar activity, effectively controlling a broad spectrum of sucking insects.[1] Like other neonicotinoids, its efficacy is influenced by the target pest species, application method, and environmental conditions. This guide presents comparative toxicity data, details on the mechanism of action, and experimental methodologies to aid in research and development.
Data Presentation: Comparative Toxicity of Neonicotinoids
The following tables summarize the lethal concentration (LC50) values of acetamiprid and other neonicotinoids against various aphid species, common agricultural pests. A lower LC50 value indicates higher toxicity.
Table 1: Comparative LC50 Values (ppm) of Neonicotinoids Against Various Aphid Species
| Aphid Species | Acetamiprid 20% SP | Imidacloprid 17.8% SL | Thiamethoxam 25% WG |
| Aphis gossypii (Cotton Aphid) | 29.526 | 34.577 | 40.713 |
| Brevicoryne brassicae (Cabbage Aphid) | 26.159 | 29.174 | 35.084 |
| Uroleucon compositae (Composite Aphid) | 18.087 | 20.048 | 24.565 |
| Lipaphis erysimi (Mustard Aphid) | 16.106 | 17.968 | 20.809 |
| Aphis craccivora (Cowpea Aphid) | 11.501 | 13.913 | 15.989 |
| Rhopalosiphum maidis (Corn Leaf Aphid) | 10.589 | 9.028 | 14.281 |
Data sourced from The Pharma Innovation Journal.[2]
Table 2: Acute Contact Toxicity (LC50 in ppm) of Neonicotinoids to the Indian Honeybee (Apis cerana indica)
| Neonicotinoid | Formulation | LC50 (ppm) |
| Acetamiprid | 20% SP | 0.64 |
| Imidacloprid | 17.8% SL | 0.33 |
| Thiamethoxam | 25% WG | 0.40 |
| Clothianidin | 50% WDG | 1.07 |
| Dinotefuron | 20% SG | 0.47 |
Data sourced from Applied Ecology and Environmental Research.
(E/Z)-Isomerism of Acetamiprid and its Impact on Efficacy
Acetamiprid exists as two geometric isomers, (E) and (Z), due to the configuration of the cyanoimino group.[3][4] The (E)-isomer is considered to be the more stable and biologically active form.[3] While specific comparative LC50 values for the individual isomers are not widely reported in publicly available literature, the higher activity of the (E)-isomer is a crucial factor in the overall efficacy of the technical-grade active ingredient.
Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Neonicotinoids exert their insecticidal effect by binding to and activating nAChRs in the insect central nervous system.[1] This binding is competitive with the natural ligand, acetylcholine (ACh). The persistent activation of these receptors leads to an uncontrolled influx of ions, resulting in the overstimulation of nerve cells, paralysis, and eventual death of the insect. The selectivity of neonicotinoids for insects over vertebrates is largely attributed to their higher binding affinity for insect nAChRs.[1]
Below is a diagram illustrating the signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of insecticide efficacy. Below are generalized methodologies for key experiments cited in the comparison of neonicotinoids.
Leaf-Dip Bioassay for Aphid Toxicity (LC50 Determination)
This method is commonly used to determine the contact and ingestion toxicity of insecticides to sucking insects like aphids.
-
Preparation of Insecticide Solutions: Serial dilutions of the formulated insecticides (e.g., Acetamiprid 20% SP, Imidacloprid 17.8% SL) are prepared in distilled water to obtain a range of concentrations (in ppm of the active ingredient). A control solution with only distilled water is also prepared.
-
Leaf Disc Preparation: Leaf discs from a suitable host plant are excised.
-
Treatment: The leaf discs are individually dipped into the respective insecticide solutions for a standardized duration (e.g., 10-20 seconds) and then allowed to air dry. Control discs are dipped in distilled water.
-
Insect Exposure: The dried, treated leaf discs are placed in petri dishes or other suitable containers. A specific number of aphids (of a uniform age/stage) are then transferred onto each leaf disc.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-exposure. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values and their 95% confidence intervals.
Topical Application Bioassay for Honeybee Toxicity (LD50 Determination)
This method assesses the acute contact toxicity of an insecticide to individual insects.
-
Insect Preparation: Adult worker honeybees of a similar age and size are collected and briefly anesthetized (e.g., with CO2 or by chilling).
-
Insecticide Dilution: A range of concentrations of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone).
-
Application: A precise volume (e.g., 1 µL) of each insecticide dilution is applied to the dorsal thorax of each anesthetized bee using a calibrated micro-applicator. Control bees are treated with the solvent only.
-
Post-treatment Care: The treated bees are placed in clean cages with access to a food source (e.g., 50% sucrose solution).
-
Incubation and Observation: The cages are kept under controlled laboratory conditions, and mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The dose-mortality data is analyzed using probit analysis to determine the LD50 value (the dose required to kill 50% of the test population), typically expressed in µg or ng per bee.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This in vitro assay measures the binding affinity of a compound to the nAChR, providing insight into its potency at the target site.
-
Receptor Preparation: A source of nAChRs is required, typically derived from insect neural tissue (e.g., housefly head membranes) or from cell lines expressing specific insect nAChR subunits. The tissue is homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Radioligand Binding: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]imidacloprid or [³H]epibatidine) that is known to bind to the nAChR.
-
Competitive Binding: To determine the binding affinity of a test compound (e.g., acetamiprid), the assay is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters (representing the bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated, which reflects the binding affinity of the test compound for the receptor.[5][6]
Conclusion
This compound demonstrates significant insecticidal efficacy against a range of sucking pests, with its performance being comparable to, and in some cases exceeding, that of other neonicotinoids, depending on the target species. Its activity is primarily driven by the (E)-isomer's potent interaction with insect nAChRs. The provided data and experimental outlines offer a foundation for further research and development in the field of crop protection. It is crucial to consider not only the efficacy against target pests but also the potential impact on non-target organisms, as highlighted by the toxicity data for honeybees. Future research should aim to further elucidate the specific contributions of the (E) and (Z) isomers to overall insecticidal activity and to develop more selective and environmentally compatible pest management strategies.
References
- 1. Comparative Analysis of Acetamiprid and Imidacloprid Insecticides for Crop Protection [cnagrochem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Acetamiprid [sitem.herts.ac.uk]
- 4. Acetamiprid - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Mapping the elusive neonicotinoid binding site - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of acetamiprid analytical methods between different laboratories
This guide provides a comparative analysis of various analytical methods for the quantification of acetamiprid, a widely used neonicotinoid insecticide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance across different laboratories and matrices, supported by experimental data. The information presented is compiled from publicly available validation studies.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance data for different acetamiprid analytical methods. These tables are designed for easy comparison of key validation parameters such as Limit of Detection (LOD), Limit of Quantitation (LOQ), accuracy (expressed as recovery), and precision (expressed as Relative Standard Deviation, RSD).
Table 1: HPLC-UV Method for Acetamiprid in Water
| Parameter | Laboratory 1 (Nisso Chemical Analysis Service Co.)[1] | Laboratory 2 (ECL)[1] |
| Matrix | Deionized Water | Surface Water |
| Instrumentation | HPLC-UV | HPLC-UV |
| LOD | 0.033 ppb | 0.033 ppb |
| LOQ | 0.100 ppb | 0.100 ppb |
| Accuracy (Recovery) | 96% @ 1.00 ppb106% @ 0.100 ppb | 86.4% @ 1.00 ppb52.4% @ 0.100 ppb |
| Precision (RSD) | 2.5% @ 1.00 ppb3.2% @ 0.100 ppb | 2.09% @ 1.00 ppb4.40% @ 0.100 ppb |
Table 2: LC-MS/MS Methods for Acetamiprid in Fruits and Vegetables
| Parameter | Laboratory/Study 1 (Okra)[2] | Laboratory/Study 2 (Parsley & Rocket)[3] | Laboratory/Study 3 (Avocado & Pomegranate)[4] |
| Matrix | Okra | Parsley & Rocket | Avocado & Pomegranate |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| LOD | 0.0005 mg/kg | Not Reported | 0.005 ppm (Peppers) |
| LOQ | 0.002 mg/kg | 2.8 - 10.3 µg/kg | 0.010 ppm |
| **Linearity (R²) ** | > 0.998 | 0.996 - 0.999 | Not Reported |
| Accuracy (Recovery) | 74.79 - 94.71% | 94.1 - 105.1% | Acceptable at 0.01, 0.1, and 1.0 ppm |
| Precision (RSD) | ≤ 20% | < 9.30% | Not Reported |
Table 3: Alternative Methods for Acetamiprid Analysis
| Parameter | Method: HPLC-DAD (Tomato)[5] | Method: GC-MS/MS (Vegetables)[6] | Method: ic-CLIEA (Vegetables)[7] |
| Matrix | Tomato | Vegetables | Chinese Cabbage, Cucumber |
| Instrumentation | HPLC-DAD | GC-MS/MS | Indirect Competitive Chemiluminescence Enzyme Immunoassay |
| LOD | 5 µg/kg | Not Reported | 1.26 µg/kg |
| LOQ | 14 µg/kg | 0.015 mg/kg (fortification level) | Not Reported |
| **Linearity (R²) ** | 0.999 | Not Reported | 0.995 |
| Accuracy (Recovery) | > 80% | 82.4 - 85.7% | 82.7 - 112.2% |
| Precision (RSD) | < 1.0% (repeatability) | < 12.2% | < 9.19% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a general framework for the analytical procedures. For specific applications, further optimization may be required.
1. HPLC-UV Method for Acetamiprid in Water[1]
-
Sample Preparation and Extraction:
-
A 200 mL volume of water is measured and fortified with the appropriate amount of acetamiprid standard solution.
-
The sample is passed through a pre-washed Sep-Pak Octadecyl (C18) solid-phase extraction (SPE) column.
-
The column is eluted with 30 mL of acetonitrile:water (3:17).
-
The eluate is collected and reduced to dryness using a rotary evaporator at 65°C.
-
The residue is redissolved in 2 mL of the mobile phase (acetonitrile:water, 3:7).
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: Acetonitrile:Water (3:7, v/v).
-
Detection: UV detection (wavelength not specified in the provided abstract).
-
2. LC-MS/MS Method for Acetamiprid in Okra (QuEChERS-based)[2]
-
Sample Preparation and Extraction (QuEChERS):
-
A homogenized okra sample is weighed.
-
Acetonitrile is added, and the sample is shaken vigorously.
-
Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added for partitioning.
-
The mixture is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken.
-
The extract is cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and MgSO₄.
-
After centrifugation, the final extract is filtered and injected into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatograph coupled with a tandem Mass Spectrometer.
-
Column: Specific C18 column details would be required.
-
Mobile Phase: A gradient of methanol and water (or other appropriate solvents) is typically used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for acetamiprid.
-
3. GC-MS/MS Method for Acetamiprid in Vegetables[6]
-
Sample Preparation and Extraction:
-
A homogenized vegetable sample is extracted with ethyl acetate.
-
The extract is filtered and concentrated.
-
Further cleanup steps, if necessary, may involve techniques like solid-phase extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled with a tandem Mass Spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic fragment ions of acetamiprid.
-
Mandatory Visualizations
Workflow for Inter-Laboratory Cross-Validation
Caption: General workflow for an inter-laboratory cross-validation study.
Logical Relationships of Key Validation Parameters
Caption: Logical relationship of key analytical method validation parameters.
References
- 1. epa.gov [epa.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Analysis of acetamiprid in vegetables using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative metabolism of acetamiprid in target pest vs. beneficial insect species
A deep dive into the metabolic pathways of the neonicotinoid insecticide acetamiprid reveals a stark contrast in how target pests and beneficial insects handle this neurotoxic agent. This guide provides a comprehensive comparison of acetamiprid metabolism, offering researchers, scientists, and drug development professionals valuable insights into the biochemical basis of its selective toxicity and the mechanisms of insecticide resistance.
Acetamiprid, a widely used neonicotinoid insecticide, is effective against a range of sucking pests such as aphids and whiteflies.[1] Its mode of action involves the disruption of the nicotinic acetylcholine receptors in the insect central nervous system, leading to paralysis and death.[1] However, the efficacy and environmental impact of acetamiprid are significantly influenced by how it is metabolized within different insect species. This guide synthesizes experimental data to compare the metabolic fate of acetamiprid in key agricultural pests versus the economically important beneficial insect, the honeybee (Apis mellifera).
Quantitative Insights into Acetamiprid Metabolism
The metabolic detoxification of acetamiprid is a critical factor determining its toxicity to a particular insect species. In beneficial insects like the honeybee, rapid metabolism is a key protective mechanism. In contrast, target pests often develop resistance through the enhanced activity of specific detoxification enzymes. The following tables summarize key quantitative data related to acetamiprid's toxicity and metabolism.
| Insect Species | Type | Parameter | Value | Reference |
| Apis mellifera (Honeybee) | Beneficial | Half-life | ~25-30 minutes | [2] |
| Aphis gossypii (Melon Aphid) | Pest | LC50 | Varies by population susceptibility | [3] |
| Myzus persicae (Green Peach Aphid) | Pest | LC50 | Varies by population susceptibility | [4] |
| Bemisia tabaci (Whitefly) | Pest | LC50 | Varies by population susceptibility | [5] |
| Table 1: Comparative half-life and toxicity of acetamiprid in beneficial and pest insects. |
The activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), plays a pivotal role in acetamiprid metabolism.
| Insect Species | Type | Enzyme | Observation | Reference |
| Apis mellifera (Honeybee) | Beneficial | P450s | Involved in rapid metabolism | [6] |
| Apis mellifera (Honeybee) | Beneficial | GSTs | Activity elevated after acetamiprid exposure | |
| Aphis gossypii (Melon Aphid) | Pest (Resistant) | P450s (CYP6CY14, CYP6DC1, CYP6CZ1) | Overexpression linked to resistance | |
| Bemisia tabaci (Whitefly) | Pest (Resistant) | P450s (CYP6CM1) | Overexpression linked to resistance | [6] |
| Bemisia tabaci (Whitefly) | Pest | GSTs | Activity elevated after acetamiprid exposure | |
| Myzus persicae (Green Peach Aphid) | Pest (Resistant) | P450s | No significant increase in activity in some resistant strains | [4] |
| Table 2: Role of key detoxification enzymes in acetamiprid metabolism. |
Metabolic Pathways: A Tale of Two Destinies
The metabolic pathways of acetamiprid diverge significantly between beneficial insects and susceptible versus resistant pests.
Beneficial Insect Metabolism: Rapid Detoxification in the Honeybee
In the honeybee, acetamiprid is quickly broken down into more polar, water-soluble metabolites that can be readily excreted. This rapid detoxification is a primary reason for its relatively lower toxicity to bees compared to other neonicotinoids.[2] The main metabolic reactions are mediated by Phase I enzymes, predominantly cytochrome P450s.[6] The key identified metabolites are 6-chloronicotinic acid and an unidentified compound designated as U1.
Metabolic pathway of acetamiprid in beneficial insects.
Target Pest Metabolism: The Rise of Resistance
In target pests, particularly in populations that have developed resistance, the metabolic landscape is dramatically different. Resistance is often conferred by the overexpression of specific detoxification enzymes, which leads to enhanced metabolism of the insecticide.
In the melon aphid (Aphis gossypii) and the whitefly (Bemisia tabaci), resistance to acetamiprid has been strongly linked to the overexpression of certain cytochrome P450 genes, such as CYP6CY14, CYP6DC1, CYP6CZ1 in aphids and CYP6CM1 in whiteflies.[6] This leads to a more efficient breakdown of acetamiprid, preventing it from reaching its target site in the nervous system.
References
- 1. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. Transcriptomic and Metatranscriptomic Analyses Provide New Insights into the Response of the Pea Aphid Acyrthosiphon pisum (Hemiptera: Aphididae) to Acetamiprid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance of different HPLC columns for the separation of acetamiprid and its metabolites
For researchers and professionals in drug development and environmental analysis, the accurate separation and quantification of acetamiprid and its metabolites are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, with the choice of HPLC column being a critical factor in achieving optimal separation. This guide provides a comparative overview of the performance of different HPLC columns for the separation of acetamiprid and its key metabolites, supported by experimental data and detailed protocols.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column chemistry is paramount for the successful separation of acetamiprid and its diverse metabolites, which range in polarity. While C18 columns are the most commonly used stationary phase, other chemistries, such as Phenyl-Hexyl, can offer alternative selectivity, particularly for compounds containing aromatic rings like the pyridine moiety in acetamiprid and its metabolites.
Table 1: Performance Summary of HPLC Columns for the Separation of Acetamiprid and Its Metabolites
| Column Type | Analytes | Mobile Phase | Key Performance Metrics | Reference |
| C18 | Acetamiprid, Bifenthrin | Acetonitrile and 1% Orthophosphoric acid in water (80:20, v/v) | Acetamiprid Retention Time: 3.6 min | [1] |
| C18 | Acetamiprid | Acetonitrile, water, and phosphoric acid (250:750:1, v/v/v) | Analysis Time: 20 min | [2] |
| Newcrom R1 | Acetamiprid | Acetonitrile, water, and phosphoric acid | A reverse-phase column with low silanol activity. | [3] |
| Phenyl-Hexyl | General aromatic compounds | Acetonitrile or Methanol based | Can provide alternative selectivity to C18 due to π-π interactions with the aromatic ring of analytes. May offer improved resolution for closely related aromatic compounds.[4][5][6][7] | General Chromatographic Principle |
Detailed Experimental Protocols
Detailed methodologies are essential for replicating and adapting separation methods. The following are protocols from studies that have successfully separated acetamiprid and some of its metabolites.
Method 1: Separation of Acetamiprid using a C18 Column
-
Column: Shimadzu C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and 1% Orthophosphoric Acid in HPLC grade water (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Not specified
-
Detector: UV-Vis at 225 nm[1]
-
Injection Volume: Not specified
Method 2: CIPAC Method for Acetamiprid Determination
-
Column: Not specified, but a reversed-phase system is used[2]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (250:750:1, v/v/v)[2]
-
Flow Rate: Not specified
-
Column Temperature: 40 °C[2]
-
Detector: Not specified
-
Internal Standard: Coumarin[2]
Experimental Workflow and Logical Relationships
To visualize the analytical process, the following diagrams illustrate a typical experimental workflow for HPLC analysis and the logical relationship in selecting an appropriate HPLC column.
References
- 1. ijariit.com [ijariit.com]
- 2. akjournals.com [akjournals.com]
- 3. Separation of Acetamiprid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Inter-laboratory Study for the Validation of Acetamiprid Residue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the determination of acetamiprid residues in food matrices. It summarizes quantitative data from single-laboratory validation studies and an inter-laboratory proficiency test to offer a comprehensive overview of method performance. Detailed experimental protocols and visual workflows are included to support researchers in the selection and implementation of appropriate analytical techniques.
Comparison of Analytical Methods for Acetamiprid Residue Analysis
The determination of acetamiprid residues is predominantly carried out using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Enzyme-Linked Immunosorbent Assay (ELISA) presents a rapid and cost-effective screening alternative, though it is generally less specific than chromatographic methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is widely adopted for the extraction of acetamiprid from various food matrices due to its simplicity and efficiency.
The following tables summarize the performance of different analytical methods for acetamiprid residue analysis based on published single-laboratory validation studies.
Table 1: Performance of HPLC Methods for Acetamiprid Residue Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tomato | HPLC-DAD | - | - | 96.7 ± 1.1 | < 1.0 (repeatability of peak area) | [1] |
| Sweet Cherry | HPLC-DAD | - | - | 85.4 | 2.5 | [1] |
| Paprika | HPLC-DAD | - | - | 90 - 105 | - | |
| Water | HPLC-UV | 0.033 ppb | 0.100 ppb | 86.4 - 106 | 2.09 - 4.40 |
Table 2: Performance of LC-MS/MS Methods for Acetamiprid Residue Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Sweet Cherries | QuEChERS, LC-MS/MS | 0.5 µg/kg | 1.5 µg/kg | 80.12 - 98.04 | < 6.61 | |
| Tomato | QuEChERS, LC-MS/MS | 1.03 - 1.22 µg/kg | 3.44 - 4.07 µg/kg | 102.52 (overall) | 0.84 - 5.43 (repeatability), 4.58 - 15.15 (reproducibility) | |
| Various Plant Matrices | QuEChERS, LC-MS/MS | - | 0.01 mg/kg | 95 - 98 | < 11 |
Table 3: Performance of Immunoassay Methods for Acetamiprid Residue Analysis
| Matrix | Method | Limit of Detection (LOD) | IC50 | Recovery (%) | Cross-reactivity | Reference |
| Pollen | Bic-ELISA | 0.17 ng/mL | - | 81.1 - 110.9 | Thiacloprid (1.66%) | |
| Chinese Cabbage, Cucumber | ic-CLIEA | 0.70 ng/mL | 10.24 ng/mL | 82.7 - 112.2 | < 10% for other neonicotinoids |
Inter-laboratory Study Insights: FAPAS Proficiency Test 19210
To assess the proficiency of laboratories in analyzing pesticide residues, organizations like FAPAS (Food Analysis Performance Assessment Scheme) conduct inter-laboratory studies. In April-June 2016, FAPAS organized a proficiency test (Report 19210) for the analysis of pesticide residues in mandarin purée, which included acetamiprid.[2]
In this proficiency test, a mandarin purée sample was spiked with acetamiprid and sent to participating laboratories for analysis. The performance of each laboratory was evaluated using z-scores, which measure the deviation of the laboratory's result from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Table 4: Results of FAPAS Proficiency Test 19210 for Acetamiprid in Mandarin Purée
| Parameter | Value |
| Number of Participants Reporting Acetamiprid | Not specified |
| Assigned Value (xa) | 0.138 mg/kg |
| Standard Deviation for Proficiency (σp) | 0.0345 mg/kg |
| Range of Reported Results | Not specified |
| Percentage of Satisfactory z-scores (-2 ≤ z ≤ 2) | 95% |
The results of this proficiency test indicate that a high percentage of participating laboratories were able to accurately quantify acetamiprid in a complex food matrix, demonstrating the reliability of the analytical methods in use. The assigned value was determined from the consensus of the participants' results.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of common experimental protocols for the analysis of acetamiprid residues.
QuEChERS Sample Preparation for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.
Materials:
-
Homogenized sample (e.g., tomato, sweet cherry)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile extract) for clean-up.
-
Transfer the aliquot to a tube containing a clean-up sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and then centrifuge.
-
The final extract is ready for analysis by HPLC or LC-MS/MS.
HPLC-DAD Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD)
-
C18 analytical column
Chromatographic Conditions (Example for Tomato):
-
Mobile Phase: Acetonitrile and 1.5% acetic acid in ultrapure water (30/70, v/v) in an isocratic elution.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 2.5 µL[1]
-
Detection Wavelength: 254 nm[1]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
C18 analytical column
Chromatographic and MS/MS Conditions (General):
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation. For acetamiprid, a common transition is m/z 223 -> 126.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams were created using the DOT language.
Caption: General workflow for acetamiprid residue analysis.
Caption: Logic of an inter-laboratory proficiency test.
References
Persistence of Acetamiprid in Diverse Soil Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of pesticides is a critical area of study, directly impacting ecosystems and human health. Acetamiprid, a neonicotinoid insecticide, is widely used in agriculture, making its persistence in soil a subject of significant research. This guide provides a comparative analysis of acetamiprid's persistence across various soil types, supported by experimental data from multiple studies. The objective is to offer a clear, data-driven comparison for researchers investigating the environmental dynamics of this compound.
Quantitative Analysis of Acetamiprid Persistence
The persistence of acetamiprid in soil is most commonly quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This parameter is influenced by a multitude of factors including soil composition, organic matter content, microbial activity, and moisture levels. The following table summarizes the half-life of acetamiprid in different soil types as reported in various studies.
| Soil Type | Location | Half-life (days) | Key Soil Characteristics | Reference |
| Sandy Loam | Kodagu, India | 29.8 | Organic Matter: 18.9 g kg⁻¹ | [1] |
| Sandy Clay Loam | Bangalore, India | 25.8 | Organic Matter: 9.6 g kg⁻¹ | [1] |
| Sandy Clay Loam | Chamarajanagar, India | 27.7 | Clay Content: 28.6%, Organic Matter: 19.1 g kg⁻¹ | [1] |
| Sandy Loam | Delhi, India | 11.1 (UV-light) - 25.1 (sunlight) | Not specified | [2] |
| Paddy Soil | West Bengal, India | 1.3 - 1.4 | Not specified | [3] |
| Sandy Loam | Murdoch, Australia | <1 - 8.2 (aerobic metabolism) | Varied organic matter content | [4][5] |
Key Observations:
-
Influence of Organic Matter and Clay Content: Studies indicate that higher organic matter and clay content can lead to increased adsorption of acetamiprid, which can in turn affect its degradation rate and mobility.[1] For instance, the lower mobility in Chamarajanagar and Kodagu soils was attributed to higher clay and organic matter content.[1]
-
Impact of Moisture Regimes: The persistence of acetamiprid is significantly influenced by soil moisture. One study found that the half-life was highest in air-dry conditions and varied under field capacity, submergence, and alternate wetting and drying conditions.
-
Role of Microbial Activity: Aerobic soil metabolism is a key factor in the degradation of acetamiprid, with half-lives reported to be as short as less than one day to 8.2 days.[5]
-
Degradation Kinetics: The degradation of acetamiprid in soil generally follows first-order kinetics.[1][3]
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data accurately. Below are summaries of the experimental protocols from the cited research.
Study 1: Degradation and Movement in Southern Karnataka Soils[1]
-
Soil Samples: Soils were collected from three different locations in Southern Karnataka: Kodagu (sandy loam), Bangalore (sandy clay loam), and Chamarajanagar (sandy clay loam).
-
Acetamiprid Application: A formulation of acetamiprid (Star-20, 20% SP) was applied to the soil columns.
-
Incubation: The treated soil columns were incubated under field capacity moisture conditions.
-
Analysis: The movement of acetamiprid was assessed at different soil depths (0-15 cm, 15-30 cm, and 30-45 cm) over time. Residue analysis was performed to determine the concentration of acetamiprid at various time points.
-
Data Analysis: The degradation pattern was fitted to a first-order exponential degradation model to calculate the half-life.
Study 2: Persistence in Paddy Soil in West Bengal[3]
-
Field Study: The study was conducted in a paddy field in Nadia, West Bengal.
-
Acetamiprid Application: Acetamiprid (20% SP) was applied twice at three different concentrations (10 g, 20 g, and 40 g a.i. ha⁻¹).
-
Sampling: Samples of paddy leaf and soil were collected at various intervals after application.
-
Residue Analysis: Acetamiprid residues were quantified using high-pressure liquid chromatography (HPLC) with a UV detector.
-
Data Analysis: The dissipation of acetamiprid was modeled using first-order reaction kinetics to determine the half-life.
Study 3: Fate in Sandy Loam with Contrasting Organic Matter[4][6]
-
Soil Samples: A sandy loam soil that had received long-term additions of farmyard manure at two different rates and mineral fertilizers was used to create contrasting soil organic matter (SOM) levels.
-
Acetamiprid Application: ¹⁴C-labelled acetamiprid, both as the pure active ingredient and in two commercial formulations, was applied to the soil.
-
Experiments: Laboratory studies were conducted to investigate leaching, sorption, and mineralization.
-
Analysis: Mineralization was determined by trapping ¹⁴CO₂. Leaching was assessed through simulated rainfall events. Sorption was also measured.
-
Key Finding: Sorption was primarily influenced by changes in SOM, while mineralization rates were also highest in soils with the highest organic matter. The study concluded that acetamiprid is highly persistent and mobile in sandy soils with low sorption.[4][6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for studying the persistence of acetamiprid in soil, based on the common elements of the described experimental protocols.
Caption: Generalized workflow for assessing acetamiprid persistence in soil.
This comparative guide highlights the variability in acetamiprid persistence across different soil types and the critical role of soil properties and environmental conditions. For researchers, these findings underscore the importance of characterizing soil parameters in environmental fate studies and for developing accurate risk assessment models for pesticides.
References
- 1. cibtech.org [cibtech.org]
- 2. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Persistence of acetamiprid in paddy and soil under West Bengal agro-climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Acetamiprid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Acetamiprid Detection: Unveiling the Efficacy of a Rapid Colorimetric Method
For Researchers, Scientists, and Drug Development Professionals
The widespread use of the neonicotinoid insecticide acetamiprid necessitates robust and efficient detection methods to ensure food safety and monitor environmental contamination. While traditional chromatographic techniques have long been the gold standard, there is a growing demand for rapid, cost-effective, and field-deployable alternatives. This guide provides a comprehensive validation and comparison of a promising colorimetric method for acetamiprid detection against established techniques like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of the colorimetric method, HPLC-UV, and ELISA for the detection of acetamiprid. This allows for a direct comparison of their sensitivity, range, accuracy, and precision.
| Performance Metric | Colorimetric Method (AuNP-based) | HPLC-UV | ELISA (Competitive) |
| Limit of Detection (LOD) | 5 nM - 3.81 µM[1][2] | 0.033 ppb - 5 µg/kg[3][4] | ~0.17 ng/mL[5] |
| Limit of Quantification (LOQ) | Not consistently reported | 0.100 ppb - 14 µg/kg[3][4] | Not consistently reported |
| Linear/Dynamic Range | 75 nM - 7.5 µM / 10 - 160 µg/L[1][6] | Wide, dependent on calibration | Typically narrow, e.g., 0.2 - 5.4 µg/kg[7] |
| Accuracy (Recovery %) | 96.78% - 129.95%[2][8] | 80% - 106%[3][4] | >95% |
| Precision (RSD %) | <15% | <10%[4] | <15% |
| Analysis Time | < 1 hour[2] | Several hours | 2-4 hours[9] |
| Cost | Low | High | Moderate |
| Portability | High | Low | Moderate |
Unveiling the Mechanisms: Signaling Pathways and Workflows
To better understand the principles behind each detection method, the following diagrams illustrate their respective signaling pathways and experimental workflows.
Caption: Aptamer-based colorimetric detection of acetamiprid.
Caption: High-level comparison of experimental workflows.
In-Depth Methodologies: Experimental Protocols
For the purpose of reproducibility and clear understanding, detailed experimental protocols for each of the discussed methods are provided below.
Colorimetric Detection using Aptamer-Gold Nanoparticles
This protocol is based on the principle of aptamer-mediated aggregation of gold nanoparticles in the presence of acetamiprid.
-
Aptamer Preparation: An acetamiprid-binding aptamer is heated to 95°C for 10 minutes and then rapidly cooled to room temperature to ensure proper folding.
-
Binding Reaction: The aptamer solution is incubated with varying concentrations of acetamiprid (or the sample extract) for approximately 30 minutes at 37°C to allow for the specific binding between the aptamer and acetamiprid.
-
Gold Nanoparticle Interaction: The incubated aptamer-acetamiprid solution is then mixed with a gold nanoparticle (AuNP) solution and incubated for a further 5 minutes at 37°C. In the absence of acetamiprid, the aptamer adsorbs to the surface of the AuNPs, stabilizing them. In the presence of acetamiprid, the aptamer preferentially binds to it, leaving the AuNPs unprotected.
-
Salt-Induced Aggregation: A concentrated salt solution (e.g., NaCl) is added to the mixture. The high salt concentration induces the aggregation of the unprotected AuNPs, resulting in a color change from red to blue/purple. The stabilized AuNPs (in the absence of acetamiprid) will not aggregate and the solution will remain red.
-
Detection: The color change can be observed visually for qualitative detection or quantified by measuring the absorbance spectrum using a UV-Vis spectrophotometer.[2][8] The ratio of absorbance at two different wavelengths (e.g., 650 nm and 524 nm) can be used for quantitative analysis.[10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a standard laboratory method for the quantification of acetamiprid residues.
-
Sample Extraction: A representative sample (e.g., fruit, vegetable, or soil) is homogenized. The acetamiprid is extracted using a suitable solvent such as acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure.[4]
-
Cleanup: The crude extract is then cleaned up to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with a C18 cartridge.[3]
-
Solvent Evaporation and Reconstitution: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the HPLC mobile phase.[3]
-
HPLC Analysis: The reconstituted sample is injected into an HPLC system equipped with a C18 column and a UV detector. Acetamiprid is separated from other components in the sample based on its retention time.
-
Quantification: The concentration of acetamiprid is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the detection of acetamiprid.
-
Plate Coating: The wells of a microtiter plate are coated with a known amount of acetamiprid-protein conjugate (antigen). The plate is then incubated to allow for the antigen to bind to the surface of the wells.
-
Blocking: Any unbound sites on the surface of the wells are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).
-
Competitive Reaction: The sample extract and a limited amount of primary antibody specific to acetamiprid are added to the wells. The free acetamiprid in the sample and the coated acetamiprid-protein conjugate compete for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound antibodies and sample components.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to the wells. After another washing step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of acetamiprid in the sample. A standard curve is generated using known concentrations of acetamiprid to quantify the amount in the samples.[7][9]
Conclusion: Choosing the Right Method for Your Needs
The validation and comparison of these three distinct methods for acetamiprid detection reveal a trade-off between sensitivity, speed, cost, and complexity.
-
The colorimetric method based on gold nanoparticles stands out as a rapid, low-cost, and portable option, making it highly suitable for on-site screening and preliminary analysis.[2][8] Its sensitivity is continually being improved through strategies like hybridization chain reaction amplification.[11]
-
HPLC-UV remains the benchmark for accurate and reliable quantification of acetamiprid. Its high sensitivity and robustness make it the preferred method for regulatory compliance and in-depth laboratory analysis, despite its higher cost, longer analysis time, and the need for specialized equipment and trained personnel.[3][4]
-
ELISA offers a good balance between sensitivity, throughput, and cost. Commercial ELISA kits are available, providing a convenient and relatively rapid method for screening a large number of samples with good sensitivity.[12]
The choice of the most appropriate method will ultimately depend on the specific application, the required level of sensitivity and accuracy, and the available resources. For researchers and professionals in drug development and food safety, the colorimetric method presents a valuable tool for rapid screening, which can then be complemented by confirmatory analysis using HPLC for positive samples. This integrated approach can significantly enhance the efficiency of acetamiprid monitoring programs.
References
- 1. genscript.com [genscript.com]
- 2. A gold nanoparticle-based visual aptasensor for rapid detection of acetamiprid residues in agricultural products using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Quantitative Determination of Acetamiprid in Pollen Based on a Sensitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive and selective colorimetric detection of acetamiprid pesticide based on the enhanced peroxidase-like activity of gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Honey Pesticides Acetamiprid ELISA Test Kit [mzfoodtest.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. An aptamer based aggregation assay for the neonicotinoid insecticide acetamiprid using fluorescent upconversion nanoparticles and DNA functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced detection of acetamiprid via a gold nanoparticle-based colorimetric aptasensor integrated with a hybridization chain reaction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Insecticidal Efficacy of Novel N-Pyridylpyrazole Amides and Acetamiprid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the insecticidal activities of emerging N-pyridylpyrazole amides and the established neonicotinoid, acetamiprid. This document synthesizes available experimental data to objectively evaluate their performance, details the methodologies of key experiments, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Executive Summary
Novel N-pyridylpyrazole amides are a promising class of insecticides that demonstrate significant efficacy against a range of lepidopteran pests. These compounds function as activators of the ryanodine receptor (RyR), leading to the uncontrolled release of intracellular calcium stores and subsequent muscle dysfunction in insects. In contrast, acetamiprid, a widely used neonicotinoid insecticide, acts as an agonist of the nicotinic acetylcholine receptor (nAChR), causing overstimulation of the nervous system, paralysis, and death. This guide presents a comparative analysis of their insecticidal activity, supported by quantitative data, detailed experimental protocols, and clear visualizations of their respective mechanisms of action.
Data Presentation: Comparative Insecticidal Activity (LC50)
The following tables summarize the median lethal concentration (LC50) values of several novel N-pyridylpyrazole amides against key insect pests, with a comparison to acetamiprid where data is available. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Insecticidal Activity against Plutella xylostella (Diamondback Moth)
| Compound | LC50 (mg/L) |
| Novel N-Pyridylpyrazole Amides | |
| Compound 5e | 23.72 |
| Compound 5g | 2.04 |
| Compound 5v | 20.01 |
| Acetamiprid | |
| Resistant Strain | 5470 |
| Reference Strain | 74.7 |
Table 2: Insecticidal Activity of Novel N-Pyridylpyrazole Amides against Mythimna separata (Oriental Armyworm)
| Compound | LC50 (mg/L) |
| Novel N-Pyridylpyrazole Amides | |
| Compound A4 | 3.27 |
| Acetamiprid | |
| Not Available |
Table 3: Insecticidal Activity of a Novel N-Pyridylpyrazole Amide against Spodoptera exigua (Beet Armyworm)
| Compound | LC50 (mg/L) |
| Novel N-Pyridylpyrazole Amides | |
| Compound 7g | 6.75 |
| Acetamiprid + Indoxacarb | |
| Formulation | Not directly comparable |
Experimental Protocols
The insecticidal activity data presented in this guide was primarily obtained through the leaf-dipping bioassay method . This standard laboratory procedure is widely used to evaluate the toxicity of insecticides against chewing insect pests.
Leaf-Dipping Bioassay Methodology
-
Preparation of Test Solutions: The test compounds (novel N-pyridylpyrazole amides and acetamiprid) are dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of graded concentrations are then prepared by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella, corn for Mythimna separata) are cut into discs of a standardized size.
-
Treatment Application: Each leaf disc is individually dipped into one of the test solutions for a specified duration, typically 10-30 seconds. Control leaf discs are dipped in a solution containing only the solvent and surfactant.
-
Drying: After dipping, the treated leaf discs are allowed to air-dry at room temperature on a clean, non-absorbent surface.
-
Insect Exposure: Once dry, the treated leaf discs are placed individually into ventilated containers (e.g., petri dishes or small plastic cups) lined with moistened filter paper to maintain humidity. A predetermined number of test insects (typically 10-20 larvae of a specific instar) are then introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for a specified observation period, usually 24 to 72 hours.
-
Mortality Assessment: At the end of the observation period, larval mortality is assessed. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The corrected mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.
Mandatory Visualization: Signaling Pathways
The distinct mechanisms of action of N-pyridylpyrazole amides and acetamiprid are visualized below using Graphviz.
N-Pyridylpyrazole Amide Signaling Pathway
Caption: N-Pyridylpyrazole Amide Mechanism of Action.
Acetamiprid Signaling Pathway
Caption: Acetamiprid Mechanism of Action.
Conclusion
This comparative guide highlights the potent insecticidal activity of novel N-pyridylpyrazole amides against several key lepidopteran pests. The available data suggests that certain analogues within this class exhibit significantly higher toxicity to Plutella xylostella than reference strains of acetamiprid. Their distinct mode of action, targeting the ryanodine receptor, presents a valuable tool for insecticide resistance management strategies, particularly in scenarios where resistance to neonicotinoids has developed. Further research directly comparing the efficacy of these novel compounds with acetamiprid against a broader range of insect pests, including Mythimna separata, is warranted to fully elucidate their potential in integrated pest management programs. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers and professionals in the field of insecticide development and evaluation.
Safety Operating Guide
Navigating the Disposal of (E/Z)-Acetamiprid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (E/Z)-Acetamiprid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of Acetamiprid waste in a laboratory setting. Adherence to these procedures is paramount to minimizing environmental contamination and ensuring a safe working environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If working with the solid form or creating aerosols, a dust mask or respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using absorbent pads or other inert materials.
-
Gently sweep the absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
Disposal Procedures for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.[1][2] Segregation of waste streams is a critical first step.
1. Unused or Expired this compound:
-
Keep the chemical in its original, clearly labeled container.
-
If the original container is compromised, transfer it to a new, compatible, and properly labeled waste container. The label should clearly state "Hazardous Waste" and the chemical name.
-
Store in a designated hazardous waste accumulation area, segregated from incompatible materials.
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with Acetamiprid should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.
3. Solutions Containing this compound:
-
All aqueous and organic solutions containing Acetamiprid must be collected as liquid hazardous waste.
-
Use a designated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept in separate containers.
Disposal Pathway: All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor. The primary method of disposal for this type of chemical waste is typically high-temperature incineration at a permitted facility.[2]
Regulatory Framework
The disposal of pesticides like Acetamiprid is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] While Acetamiprid is not specifically listed as a P- or U-listed hazardous waste, any waste containing it may be classified as hazardous based on its characteristics, such as toxicity. It is the responsibility of the waste generator to make this determination.
Data on Acetamiprid Disposal
Quantitative data on specific disposal limits for Acetamiprid in laboratory waste streams is not widely standardized and can be subject to local and national regulations. However, the following table summarizes key data points relevant to its environmental fate and regulatory context.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Code | Not explicitly listed as a P- or U-series waste. Waste must be evaluated for hazardous characteristics (e.g., toxicity). | [3](--INVALID-LINK--) |
| UN Number for Transport | UN 2811 (for toxic solids, organic, n.o.s.) | [5](--INVALID-LINK--) |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [5](--INVALID-LINK--) |
| Persistence in Soil | Not considered persistent in soil. | [6](--INVALID-LINK--) |
| Persistence in Water | Considered persistent in water. | [6](--INVALID-LINK--) |
| Primary Disposal Method | High-temperature incineration. | [2](--INVALID-LINK--) |
Experimental Protocols
For laboratories that may need to analyze for the presence of Acetamiprid in waste streams or environmental samples, the following methodologies are commonly employed.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Objective: To quantify the concentration of Acetamiprid.
-
Sample Preparation:
-
For solid samples (e.g., contaminated soil), perform a solvent extraction using a mixture of acetonitrile and water.
-
For liquid samples, a direct injection may be possible, or a solid-phase extraction (SPE) may be necessary for pre-concentration and cleanup.
-
-
Instrumentation:
-
HPLC system equipped with a C18 reversed-phase column.
-
Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
-
Quantification: A calibration curve is generated using certified reference standards of Acetamiprid.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve lower detection limits and higher specificity for Acetamiprid analysis.
-
Sample Preparation: Similar to HPLC-DAD, involving solvent extraction and potentially SPE for cleanup.
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for Acetamiprid are monitored for quantification and confirmation.
-
-
Quantification: An internal standard is often used, and a calibration curve is prepared with reference standards.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist
This compound is a neonicotinoid insecticide that acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to the continuous stimulation of the nerve cells, resulting in paralysis and death of the insect. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound as a nicotinic acetylcholine receptor agonist.
Experimental Workflow: Laboratory Waste Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the proper disposal of this compound laboratory waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
